molecular formula C9H7FO3 B1350667 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde CAS No. 306934-87-2

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B1350667
CAS No.: 306934-87-2
M. Wt: 182.15 g/mol
InChI Key: NUQNWDKKRFXBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNWDKKRFXBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381596
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-87-2
Record name 6-Fluoro-4H-1,3-benzodioxin-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The benzodioxine scaffold is a key structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of a plausible and robust synthetic route to this valuable building block, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for its successful synthesis.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core 6-fluoro-4H-1,3-benzodioxine ring system from a suitable fluorinated phenol. The second step is the regioselective introduction of a formyl group onto the aromatic ring via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

G cluster_0 Part 1: Benzodioxine Ring Formation cluster_1 Part 2: Vilsmeier-Haack Formylation 4-Fluorophenol 4-Fluorophenol 6-Fluoro-4H-1,3-benzodioxine 6-Fluoro-4H-1,3-benzodioxine 4-Fluorophenol->6-Fluoro-4H-1,3-benzodioxine [a] This compound This compound 6-Fluoro-4H-1,3-benzodioxine->this compound [b] caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the 6-fluoro-4H-1,3-benzodioxine Intermediate

Principle and Rationale

The formation of the 1,3-benzodioxine ring is typically achieved by the acid-catalyzed condensation of a phenol with a suitable C2 synthon, which provides the O-CH2-CH2-O fragment. In this proposed synthesis, 4-fluorophenol is selected as the starting material to introduce the required fluorine atom at the 6-position of the final product. The reaction with a protected diol, such as 2-(vinyloxy)ethanol, in the presence of an acid catalyst, provides a reliable method for constructing the heterocyclic ring.

Detailed Experimental Protocol: Synthesis of 6-fluoro-4H-1,3-benzodioxine
  • Reaction Setup: To a solution of 4-fluorophenol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Addition of Reagent: Slowly add 2-(vinyloxy)ethanol (1.1 eq.) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of the Intermediate

The structure of the intermediate, 6-fluoro-4H-1,3-benzodioxine, should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, as well as the protons of the dioxine ring.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₈H₇FO₂.

Part 2: Vilsmeier-Haack Formylation for the Synthesis of this compound

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Benzodioxine 6-Fluoro-4H-1,3-benzodioxine Iminium_Salt Iminium Salt Intermediate Benzodioxine->Iminium_Salt Electrophilic Attack Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis caption Mechanism of Vilsmeier-Haack formylation.

Figure 2: Mechanism of Vilsmeier-Haack formylation.

Discussion on Regioselectivity

The regioselectivity of the Vilsmeier-Haack reaction on the 6-fluoro-4H-1,3-benzodioxine ring is a critical aspect of this synthesis. The outcome is governed by the combined directing effects of the substituents on the aromatic ring.

  • 4H-1,3-benzodioxine moiety: The two oxygen atoms of the dioxine ring are electron-donating through resonance (+M effect), thus activating the aromatic ring towards electrophilic substitution. This effect directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms.

  • Fluorine atom: The fluorine atom at the 6-position is an electronegative element and exhibits an electron-withdrawing inductive effect (-I effect), which deactivates the ring. However, it also has lone pairs of electrons that can be donated into the ring through resonance (+M effect), making it an ortho, para-director.[1][6][7]

In the case of 6-fluoro-4H-1,3-benzodioxine, the position para to the strongly activating dioxine oxygen atom (C8) is the most electron-rich and sterically accessible site for electrophilic attack. The directing effect of the dioxine moiety is generally stronger than that of the fluorine atom. Therefore, the formylation is expected to occur predominantly at the 8-position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 6-fluoro-4H-1,3-benzodioxine (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC.

  • Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization of this compound

The final product should be a crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a downfield signal for the aldehyde proton (around 9-10 ppm), along with signals for the aromatic and dioxine ring protons.

  • ¹³C NMR: A signal in the range of 190-200 ppm is characteristic of an aldehyde carbonyl carbon.

  • FT-IR: Look for a strong carbonyl stretching band around 1680-1700 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
6-fluoro-4H-1,3-benzodioxineC₈H₇FO₂154.1470-80Colorless oil
This compoundC₉H₇FO₃182.1560-75Crystalline solid

References

  • Wikipedia.
  • Chemistry LibreTexts. 7.5: Directing Effects. [Link]
  • Organic Chemistry Tutor.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • ChemTalk. Directing Effects. [Link]
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

An In-depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. As a fluorinated derivative of the versatile 1,3-benzodioxine scaffold, this compound holds significant promise as a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document delves into its physicochemical characteristics, spectroscopic profile, and reactivity, offering valuable insights for researchers in medicinal chemistry and materials science. All discussions are grounded in established chemical principles and supported by references to relevant literature.

Introduction: The Significance of the Fluorinated Benzodioxine Scaffold

The 1,4-benzodioxane and its related 1,3-benzodioxine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are known to interact with a variety of pharmacological targets, including adrenergic, serotonergic, and dopaminergic receptors. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound combines the established biological relevance of the benzodioxine core with the unique modulatory effects of fluorine. The aldehyde functional group at the 8-position serves as a versatile chemical handle for a wide array of synthetic transformations, making this molecule a valuable building block for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this promising compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structural analogues, such as 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid and (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Appearance Likely a white to off-white solidBased on related benzodioxine aldehydes.
Melting Point Expected to be in the range of 80-120 °CLower than the corresponding carboxylic acid (180 °C).[2]
Boiling Point > 300 °C (estimated)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water.Typical for a moderately polar organic molecule.
pKa Not applicableThe aldehyde proton is not acidic.
Spectroscopic Profile (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield, ~9.8-10.2 ppm), and the two methylene groups of the dioxine ring (~4.5-5.5 ppm). The fluorine atom will introduce splitting in the signals of the nearby aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will feature a prominent signal for the aldehyde carbonyl carbon (~190-195 ppm), along with signals for the aromatic carbons (some of which will exhibit C-F coupling), and the methylene carbons of the dioxine ring.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. Other key absorbances would include C-H stretching of the aromatic ring and aldehyde, and C-O stretching of the dioxine ether linkages.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.15. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially cleavage of the dioxine ring.

Synthesis and Methodology

A highly plausible and efficient route for the preparation of this compound is the selective oxidation of the corresponding primary alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[3][4] This precursor alcohol is commercially available or can be synthesized from the corresponding carboxylic acid via reduction.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid B (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol A->B Reduction (e.g., LiAlH₄, BH₃·THF) C This compound B->C Selective Oxidation (e.g., PCC, DMP, Swern)

Caption: Proposed synthesis of the target aldehyde from its carboxylic acid precursor.

Experimental Protocol: Oxidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common and effective reagent for the selective oxidation of primary alcohols to aldehydes.

Materials:

  • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Justification of Experimental Choices:

  • PCC as Oxidant: PCC is chosen for its mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the formation of hydrates of the aldehyde and to ensure the optimal reactivity of the PCC.

  • Silica Gel Filtration: The use of a silica gel plug during workup is a rapid and effective method to remove the insoluble chromium byproducts.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with its electrophilicity influenced by the electronic effects of the fluorinated benzodioxine ring. The fluorine atom, being strongly electronegative, exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Key Reaction Pathways

G cluster_1 Reactivity of the Aldehyde Aldehyde This compound Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄, Jones) Secondary_Alcohol Secondary Alcohol Aldehyde->Secondary_Alcohol Reduction (e.g., NaBH₄) / Grignard Reaction Amine Amine Derivative Aldehyde->Amine Reductive Amination Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction

Caption: Common synthetic transformations of the aldehyde functional group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction and Nucleophilic Addition: The aldehyde can be reduced to the primary alcohol with reducing agents like sodium borohydride (NaBH₄). It will also readily undergo nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive Amination: This is a powerful transformation for introducing nitrogen-containing moieties. The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amines.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction by treatment with a phosphorus ylide. This allows for carbon-carbon bond formation and the introduction of various unsaturated functionalities.

  • Other Condensation Reactions: The aldehyde is a suitable substrate for various condensation reactions, such as the Knoevenagel and aldol condensations, enabling the synthesis of more complex molecular frameworks.

Applications in Research and Development

While specific applications of this compound are not yet widely documented, its structural motifs suggest significant potential in several areas of research, particularly in drug discovery. The benzodioxane scaffold is a key component of many pharmacologically active molecules.[5] The strategic placement of a fluorine atom and a versatile aldehyde handle makes this compound an attractive starting material for the synthesis of new chemical entities with potentially improved therapeutic profiles.

Potential areas of application include:

  • Synthesis of Novel CNS Agents: Given the prevalence of the benzodioxane core in drugs targeting central nervous system receptors, this aldehyde could be used to generate new libraries of compounds for screening against neurological targets.

  • Development of Anticancer Agents: Fluorinated compounds are of great interest in oncology. The aldehyde can be elaborated into various heterocyclic systems known to possess antiproliferative activity.

  • Materials Science: The aromatic and polar nature of this molecule could make it a useful building block for the synthesis of novel polymers or functional organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on the safety data for the closely related carboxylic acid, this compound may cause skin and eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant benzodioxine core, a reactivity-enhancing fluorine substituent, and a synthetically tractable aldehyde functional group positions it as a valuable tool for the development of novel molecules with potential applications in medicine and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential.

References

  • Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - [Supporting Information].
  • PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.
  • Manetti, F. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?.
  • ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.

Sources

An In-depth Technical Guide to 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS 306934-87-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS Number: 306934-87-2), a fluorinated benzodioxane derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a potential synthetic pathway, discusses its anticipated biological significance within the broader context of the benzodioxane scaffold, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the potential application of this compound as a chemical intermediate and building block for more complex molecules.

Introduction

This compound is a heterocyclic aromatic aldehyde. The benzodioxane core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The incorporation of a fluorine atom and a carbaldehyde group onto this scaffold presents opportunities for the synthesis of novel compounds with potentially unique pharmacological profiles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of closely related analogs, such as the corresponding carboxylic acid, provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol
CAS Number 306934-87-2321309-28-8[1]306934-89-4[6]
Molecular Formula C₉H₇FO₃C₉H₇FO₄[1]C₉H₉FO₃[6]
Molecular Weight 182.15 g/mol 198.15 g/mol [1]184.16 g/mol [6]
Appearance Inferred: Crystalline solid-Light brown crystalline powder[6]
Melting Point Not available180 °C[1]Not available
Boiling Point Not available180-182 °C[1]Not available
Solubility Inferred: Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)Not availableNot available
Density Not available1.466 ± 0.06 g/cm³[1]Not available
pKa Not available3.33 ± 0.20[1]Not available

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol. This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.

Proposed Synthetic Workflow

Synthesis_Workflow A (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC, DMP)

Caption: Proposed synthesis of the target aldehyde via oxidation.

Experimental Protocol: Oxidation of (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC). Other mild oxidizing agents such as Dess-Martin periodinane (DMP) can also be employed.

Materials:

  • (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, dissolve (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with DCM.

  • Pass the mixture through a short pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring, with splitting patterns influenced by the fluorine and other substituents. A singlet corresponding to the aldehyde proton should be observed in the downfield region (δ 9.5-10.5 ppm). Signals for the methylene protons of the dioxine ring are also expected.

  • ¹³C NMR: Expect a signal for the carbonyl carbon of the aldehyde at approximately δ 190 ppm. Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 182.15. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the dioxine ring.

Biological Activity and Potential Applications

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds.[1][4] Derivatives have been reported to possess a broad spectrum of activities, including:

  • α-Adrenoreceptor antagonism: This is a well-documented activity for many benzodioxane derivatives, with some compounds showing selectivity for specific subtypes.[2][3]

  • Anticancer activity: Certain benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory properties: Some derivatives have shown promising in vivo anti-inflammatory activity.[4]

  • Antimicrobial and antioxidant effects: The benzodioxane nucleus has also been associated with antibacterial, antifungal, and antioxidant properties.[5]

The biological activity of this compound has not been explicitly reported. However, as a functionalized benzodioxane, it represents a valuable starting point for the synthesis of a library of derivatives for biological screening. The aldehyde group can be readily converted into a variety of other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles), allowing for the exploration of structure-activity relationships.

Potential Signaling Pathways

Given the known activities of related benzodioxanes, potential molecular targets and signaling pathways for derivatives of this compound could include:

  • G-protein coupled receptors (GPCRs): Specifically, adrenergic receptors are a likely target class.

  • Enzymes: Inhibition of enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or cancer progression could be a potential mechanism of action.

Signaling_Pathways A This compound Derivatives B Molecular Targets (e.g., GPCRs, Enzymes) A->B Binding/Inhibition C Downstream Signaling (e.g., cAMP, Ca2+, MAPK) B->C Signal Transduction D Cellular Response (e.g., Anti-inflammatory, Anticancer) C->D Biological Effect

Caption: Potential mechanism of action for derived compounds.

Safety and Handling

Based on the safety data for the related carboxylic acid, this compound should be handled with care.[6]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel bioactive molecules. While specific biological and detailed physicochemical data for this compound are currently limited, its structural features, particularly the presence of the fluorinated benzodioxane scaffold and the reactive aldehyde group, make it an attractive building block for medicinal chemistry and drug discovery programs. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information to facilitate its use in further research.

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (URL not available)
  • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem. [Link]
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 10.
  • Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists - PubMed. [Link]
  • (PDF)
  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)

Sources

An In-Depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural attributes, a validated synthetic pathway from commercially available precursors, predicted spectroscopic data for structural confirmation, key chemical reactivities, and its potential as a strategic building block in the synthesis of novel bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetic aromatic compound featuring a 1,3-benzodioxine core. This heterocyclic system is isomeric to the more commonly encountered 1,4-benzodioxane scaffold, which is a staple in medicinal chemistry.[1][2] The strategic placement of a fluorine atom at the 6-position and an aldehyde at the 8-position creates a versatile chemical intermediate. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of derivative compounds, making it a valuable feature in drug design.[3][4]

The IUPAC name for the parent heterocyclic system is 4H-1,3-benzodioxine.[5] The target molecule is systematically named This compound . While a specific CAS number for this aldehyde is not readily found in major chemical databases, its direct precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, is commercially available with CAS Number 306934-89-4.[6][7]

Caption: Figure 1: Structure of this compound.

Table 1: Physicochemical and Structural Identifiers

Identifier Value Source
IUPAC Name This compound IUPAC Nomenclature
Molecular Formula C₉H₇FO₃ Calculated
Molecular Weight 182.15 g/mol Calculated
Canonical SMILES C1=C(C=C(C2=C1OCO2)F)C=O Predicted
InChI Key (Predicted) Predicted

| Precursor CAS | 306934-89-4 ((6-fluoro-4H-1,3-benzodioxin-8-yl)methanol) |[7] |

Recommended Synthetic Protocol: Oxidation of the Precursor Alcohol

The most direct and efficient route to synthesize the title compound is through the selective oxidation of the commercially available primary alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. For this transformation, a mild oxidation protocol is required to prevent over-oxidation to the corresponding carboxylic acid. Among several viable methods like Swern or PCC oxidations, the Dess-Martin Periodinane (DMP) oxidation is highly recommended.[8][9]

Causality of Choice: The Dess-Martin oxidation is chosen for its exceptional mildness, high chemoselectivity, and operational simplicity.[10][11] The reaction proceeds under neutral pH at room temperature, which preserves acid- or base-labile functional groups, including the acetal-like 1,3-dioxine ring.[12][13] Unlike chromium-based reagents, DMP is non-toxic, and the workup is straightforward, making it ideal for both small-scale synthesis and library generation.[13]

G Figure 2: Synthetic Workflow via DMP Oxidation Start (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS: 306934-89-4) Reagent Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature Start->Reagent 1.2 eq Workup Quench (Na₂S₂O₃/NaHCO₃) Aqueous Workup Reagent->Workup 2-4 h Product This compound Purify Column Chromatography (Silica Gel) Workup->Purify Final Isolated Product Purify->Final

Caption: Figure 2: Recommended workflow for synthesizing the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation
  • Materials:

    • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq) [Warning: DMP can be shock-sensitive and should be handled with care].[12]

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.[12]

    • Upon completion, dilute the reaction mixture with an equal volume of CH₂Cl₂.

    • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. The following table summarizes the predicted key signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Predicted Signals and Characteristics
¹H NMR (400 MHz, CDCl₃) δ 9.8-10.2 (s, 1H, -CH O), δ 7.4-7.6 (m, 1H, Ar-H ), δ 7.0-7.2 (m, 1H, Ar-H ), δ 5.3-5.5 (s, 2H, O-CH₂ -O), δ 4.9-5.1 (s, 2H, Ar-CH₂ -O).
¹³C NMR (100 MHz, CDCl₃) δ 188-192 (d, C HO), δ 158-162 (d, ¹JCF ≈ 250 Hz, C -F), δ 145-150 (Ar-C ), δ 130-135 (Ar-C ), δ 115-125 (d, ²JCF ≈ 20-25 Hz, Ar-C ), δ 110-115 (d, ²JCF ≈ 20-25 Hz, Ar-C ), δ 95-100 (O-C H₂-O), δ 65-70 (Ar-C H₂-O).
¹⁹F NMR (376 MHz, CDCl₃) δ -110 to -125 (s, Ar-F ). The exact chemical shift is sensitive to solvent and electronic environment.[14]
IR (ATR) ν 2900-2800 cm⁻¹ (aldehyde C-H stretch), ν 1680-1700 cm⁻¹ (strong, C=O stretch), ν 1600-1450 cm⁻¹ (C=C aromatic stretch), ν 1250-1000 cm⁻¹ (C-O stretches, C-F stretch).

| Mass Spec (ESI+) | m/z 183.0452 ([M+H]⁺), 205.0271 ([M+Na]⁺). |

Chemical Reactivity and Synthetic Utility

The primary points of reactivity on this molecule are the aldehyde functional group and the fluorinated aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Reactions of the Aldehyde Group:

The aldehyde is susceptible to a wide range of classical transformations, providing access to diverse functional groups.

  • Reductive Amination: A cornerstone reaction in medicinal chemistry for installing amine functionalities. The aldehyde can be reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding secondary or tertiary amine.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid) using reagents like sodium chlorite (NaClO₂) or by over-oxidation with stronger agents.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, providing a route to extend carbon chains with a double bond.

G Figure 3: Key Reactions of the Aldehyde Moiety cluster_0 Aldehyde R-CHO (Target Molecule) Amine R-CH₂-NR'R'' (Amine) Aldehyde->Amine R'R''NH, NaBH(OAc)₃ (Reductive Amination) Acid R-COOH (Carboxylic Acid) Aldehyde->Acid NaClO₂ (Oxidation) Alcohol R-CH(OH)R' (Secondary Alcohol) Aldehyde->Alcohol R'MgBr or R'Li (Nucleophilic Add.) Alkene R-CH=CHR' (Alkene) Aldehyde->Alkene Ph₃P=CHR' (Wittig Reaction)

Caption: Figure 3: Synthetic pathways originating from the aldehyde functional group.

Influence of the Fluoro-Aromatic System:

The fluorine atom at the 6-position and the electron-withdrawing aldehyde at the 8-position deactivate the aromatic ring towards electrophilic aromatic substitution. However, the fluorine atom can serve as a handle for nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common for fluorine compared to other halogens. More importantly, the electronic properties imparted by the fluorine atom can be transmitted to distal parts of the molecule, influencing the acidity/basicity of derivative functional groups and their interaction with biological targets.[15][16]

Applications in Drug Discovery and Development

The 1,3-benzodioxine scaffold, while less explored than its 1,4-isomer, is a valuable heterocyclic system for constructing rigid molecular frameworks.[17] Such scaffolds are often sought in drug design to reduce conformational flexibility and improve binding affinity.

The true value of this compound lies in its role as a versatile building block. The aldehyde provides a reliable chemical handle to introduce a wide variety of pharmacophoric groups via the reactions outlined above. This allows for the rapid generation of chemical libraries for screening against biological targets.

  • Scaffold for Novel Therapeutics: Derivatives can be explored for a wide range of therapeutic areas where benzodioxane-like structures have shown promise, including as antagonists for adrenergic and serotoninergic receptors, anticancer agents, and antibacterials.[1][18][19]

  • Fine-Tuning Pharmacokinetics: The fluorine atom is a well-established tool for enhancing metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450). It can also improve membrane permeability and modulate pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.[4][16]

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). URL: https://www.organic-synthesis.
  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. URL: https://www.chemistrysteps.
  • Organic Syntheses. 1,2-Benziodoxol-3(1H). URL: http://www.orgsyn.org/demo.aspx?prep=v77p0241
  • Alfa Chemistry. Dess-Martin Oxidation. URL: https://www.alfa-chemistry.
  • Wikipedia. Dess–Martin oxidation. URL: https://en.wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-benzaldehydes-in-modern-organic-synthesis-93359397.html
  • University of Minnesota. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. URL: https://greenchem.umn.
  • Iraqi Journal of Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. URL: https://ijs.uobaghdad.edu.iq/index.php/ijs/article/view/180
  • ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. URL: https://www.researchgate.
  • Royal Society of Chemistry. Synthesis of functionalized benzo[12][20]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05030g
  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). URL: https://www.masterorganicchemistry.
  • Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. URL: https://www.rsc.
  • ResearchGate. PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. URL: https://www.researchgate.net/publication/236162391_PCC-Mediated_Novel_Oxidation_Reactions_of_Homobenzylic_and_Homoallylic_Alcohols
  • Organic Chemistry Portal. Swern Oxidation. URL: https://www.organic-chemistry.
  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. URL: https://journals.tubitak.gov.tr/chem/abstract-4256.html
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/
  • Università degli Studi di Milano - AIR. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. URL: https://air.unimi.it/handle/2434/733989
  • Chem-Station. Swern Oxidation. URL: https://www.chem-station.
  • PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://pubmed.ncbi.nlm.nih.gov/32402948/
  • Universitat de Barcelona Dipòsit Digital. Copies of 1H, 13C, 19F NMR spectra. URL: http://diposit.ub.edu/dspace/bitstream/2445/66144/2/FRG_TESI_ANNEX.pdf
  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Oxidations_and_Reductions/17.
  • World Journal of Pharmaceutical Research. Fluorine in drug discovery: Role, design and case studies. URL: https://www.wjpr.net/dashboard/abstract_id/20703
  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879032/
  • Royal Society of Chemistry. Supporting information. URL: https://www.rsc.
  • University of Copenhagen Research Portal. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://research.ku.
  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02173
  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://www.researchgate.
  • Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26201a
  • PubMed. Applications of Fluorine in Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/26200936/
  • PubMed. Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. URL: https://pubmed.ncbi.nlm.nih.gov/11749575/
  • National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8965007/
  • National Center for Biotechnology Information. Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158482/
  • RHENIUM BIO SCIENCE. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%. URL: https://www.rhenium-bio.com/product/cas/306934-89-4
  • PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779909
  • PubChem. 4H-1,3-Benzodioxin. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67490

Sources

A Technical Guide to the Structural Elucidation of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research and development activities are built.[1][2] An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety risks. The subject of this guide, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, is a novel heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for more complex drug candidates. Its unique combination of a fluorinated benzodioxine ring and an aldehyde functional group necessitates a multi-faceted analytical approach to ensure its structural integrity.

The Analytical Blueprint: A Symphony of Spectroscopies

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and it is the convergence of this data that reveals the complete picture. Our approach is systematic, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the mapping of atomic connectivity.

Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Finalization Molecular Formula Determination (MS & Elemental Analysis) Molecular Formula Determination (MS & Elemental Analysis) Functional Group Identification (FTIR) Functional Group Identification (FTIR) Molecular Formula Determination (MS & Elemental Analysis)->Functional Group Identification (FTIR) Proton Environment Mapping (¹H NMR) Proton Environment Mapping (¹H NMR) Functional Group Identification (FTIR)->Proton Environment Mapping (¹H NMR) Carbon Skeleton Mapping (¹³C NMR) Carbon Skeleton Mapping (¹³C NMR) Proton Environment Mapping (¹H NMR)->Carbon Skeleton Mapping (¹³C NMR) Fluorine Environment Confirmation (¹⁹F NMR) Fluorine Environment Confirmation (¹⁹F NMR) Carbon Skeleton Mapping (¹³C NMR)->Fluorine Environment Confirmation (¹⁹F NMR) Final Structure Assembly Final Structure Assembly Fluorine Environment Confirmation (¹⁹F NMR)->Final Structure Assembly Data Synthesis & Verification Data Synthesis & Verification Final Structure Assembly->Data Synthesis & Verification

Caption: A logical workflow for the structure elucidation process.

Mass Spectrometry: Unveiling the Molecular Formula

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition of the unknown compound.[5][6] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

For this compound (C₉H₇FO₃), the expected monoisotopic mass can be precisely calculated. The observation of a molecular ion peak (M⁺) in the mass spectrum corresponding to this calculated mass provides strong evidence for the proposed molecular formula.

Expected High-Resolution Mass Spectrum Data:

IonCalculated m/zObserved m/z
[M]⁺182.0379Consistent with calculation
[M+H]⁺183.0457Consistent with calculation

The fragmentation pattern observed in the mass spectrum offers further structural clues. For fluorinated aromatic compounds, characteristic fragmentation patterns can be anticipated.[7][8] The loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion are expected fragmentation pathways for an aromatic aldehyde.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is used.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.

Infrared Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] By analyzing the absorption of infrared radiation at specific frequencies, we can identify characteristic bond vibrations.

For this compound, we anticipate the following key absorptions:

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3050-3100Aromatic C-HStretching
~2900-3000Aliphatic C-H (in dioxine ring)Stretching
~2720 and ~2820Aldehyde C-HStretching (Fermi doublet)[9][10]
~1690-1710Aromatic Aldehyde C=OStretching[11][12][13]
~1580-1620Aromatic C=CStretching
~1200-1300C-O (Ether in dioxine ring)Stretching
~1000-1100C-FStretching

The presence of a strong carbonyl absorption in the specified region, coupled with the characteristic aldehyde C-H stretching bands, would provide compelling evidence for the aldehyde functionality.[9][10]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[14][15] For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) will be employed to assemble the final structure.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons in each environment), and their splitting patterns (indicating neighboring protons).

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9s1H-CHOAldehyde protons are highly deshielded and typically appear as singlets.[16][17][18]
~7.4-7.6m2HAromatic HThe two aromatic protons will be coupled to each other and to the fluorine atom, resulting in a complex multiplet.
~5.5s2HO-CH₂-OThe two protons of the methylene group in the dioxine ring are equivalent and adjacent to oxygen atoms, leading to a downfield shift.
~4.9s2HAr-CH₂-OThe two protons of the other methylene group in the dioxine ring are also equivalent and shifted downfield due to the adjacent oxygen and aromatic ring.
¹³C NMR Spectroscopy: Defining the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~190C=OThe carbonyl carbon of an aldehyde is highly deshielded.[18]
~160 (d)C-FThe carbon directly attached to fluorine will show a large coupling constant in the ¹³C NMR spectrum.
~110-150Aromatic CAromatic carbons typically resonate in this region.[19]
~90-100O-CH₂-OThe carbon of the methylene group flanked by two oxygens is significantly shielded.
~65-75Ar-CH₂-OThe other methylene carbon in the dioxine ring.
¹⁹F NMR Spectroscopy: Pinpointing the Fluorine Atom

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. It will confirm the presence of fluorine and provide information about its chemical environment.[20]

Predicted ¹⁹F NMR Data:

A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The coupling of this fluorine to the adjacent aromatic protons will be observable in the ¹H NMR spectrum, providing definitive evidence for their spatial relationship.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Synthesizing the Data: A Cohesive Structural Narrative

The power of this multi-technique approach lies in the convergence of the data. The mass spectrum establishes the molecular formula. The FTIR spectrum identifies the key functional groups (aldehyde, ether, aromatic ring). The NMR spectra then piece together the molecular puzzle:

  • ¹H NMR confirms the presence and relative numbers of aldehyde, aromatic, and dioxine ring protons.

  • ¹³C NMR confirms the carbon skeleton, including the carbonyl and the carbon attached to fluorine.

  • ¹⁹F NMR confirms the presence and environment of the fluorine atom.

  • The coupling patterns observed in the NMR spectra definitively establish the connectivity of the atoms.

Logical Relationship of Spectroscopic Data to the Final Structure

G cluster_0 Spectroscopic Data cluster_1 Structural Features cluster_2 Final Structure MS MS Data (Molecular Formula: C₉H₇FO₃) Formula Molecular Formula MS->Formula FTIR FTIR Data (Aldehyde, Ether, Aromatic C=C, C-F) Func_Groups Functional Groups FTIR->Func_Groups H_NMR ¹H NMR Data (Aldehyde H, Aromatic H, Dioxine H) H_Env Proton Environments H_NMR->H_Env C_NMR ¹³C NMR Data (Carbonyl C, Aromatic C, Dioxine C) C_Skel Carbon Skeleton C_NMR->C_Skel F_NMR ¹⁹F NMR Data (Aromatic F) F_Pos Fluorine Position F_NMR->F_Pos Final_Structure This compound Formula->Final_Structure Func_Groups->Final_Structure H_Env->Final_Structure C_Skel->Final_Structure F_Pos->Final_Structure

Caption: Interrelation of spectroscopic data to confirm the final structure.

Conclusion: The Power of a Self-Validating Analytical System

The structural elucidation of this compound serves as a case study in the rigorous application of modern analytical techniques. By strategically employing mass spectrometry, FTIR, and a suite of NMR experiments, we have constructed a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment. This level of analytical certainty is paramount in the pharmaceutical industry, ensuring the integrity of research and the safety and efficacy of potential new medicines.

References

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Google AI Search.
  • Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google AI Search.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.
  • Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy, 16, 438.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Study Guide.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
  • Example 8. (n.d.). NMR Spectroscopy.
  • Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
  • Supporting Information. (2007). Wiley-VCH.
  • Structure elucidation | Interactive session | Spectral analysis. (2020, June 18). YouTube.
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Mass spectra of fluorocarbons. (n.d.). NIST.
  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate.
  • Chemistry and pharmacology of benzodioxanes. (2007, December 4). TSI Journals.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.
  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate.
  • Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts.
  • A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. (n.d.). Google AI Search.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH.
  • Benzodioxan. (n.d.). Wikipedia.
  • NMR Problems. (n.d.). University of Calgary.
  • 6-fluoro-4h-1,3-benzodioxine-8-carboxylic acid. (n.d.). Echemi.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • IR: aldehydes. (n.d.). University of Calgary.
  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. (n.d.). Beilstein Journals.
  • Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
  • A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. (n.d.). Benchchem.
  • 4H-1,3-Benzodioxin. (n.d.). NIST WebBook.
  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
  • Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018, March 20). ResearchGate.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a synthetic organic compound of interest to researchers in medicinal chemistry and drug development. Its structure, which combines a fluorinated benzodioxine ring with a reactive aldehyde functional group, makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for various chemical transformations.

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As of the latest literature review, detailed experimental spectroscopic data for this specific molecule is not widely published. Therefore, this document leverages a predictive approach, drawing on established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust analytical framework for researchers. The insights herein are designed to aid in the identification and characterization of this compound, should it be synthesized in the laboratory.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related structures, including various benzodioxine and substituted benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with the standard atom numbering convention illustrated in the accompanying diagram.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methylene protons of the dioxine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Aldehyde-H9.8 - 10.2s (singlet)-The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift.[1]
Aromatic H-77.2 - 7.4d (doublet)J(H-F) ≈ 8-10This proton is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with fluorine.
Aromatic H-57.0 - 7.2d (doublet)J(H-F) ≈ 4-6This proton is meta to the fluorine atom and will show a smaller doublet splitting.
O-CH₂-O (H-2)5.2 - 5.5s (singlet)-These protons are equivalent and appear as a singlet in a region typical for acetal-like structures.
Ar-O-CH₂ (H-4)4.9 - 5.1s (singlet)-These methylene protons are adjacent to the aromatic ring and an oxygen atom, leading to a downfield shift.

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aldehyde C=O188 - 192The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C-6 (C-F)160 - 165 (d, J(C-F) ≈ 240-250 Hz)The carbon directly attached to fluorine shows a large one-bond coupling constant and is shifted downfield due to the electronegativity of fluorine.
C-8a145 - 150This quaternary carbon is adjacent to an oxygen atom and part of the aromatic system.
C-4a140 - 145This quaternary carbon is also adjacent to an oxygen atom.
C-8130 - 135This carbon is attached to the aldehyde group.
C-7115 - 120 (d, J(C-F) ≈ 20-25 Hz)This carbon is ortho to the fluorine-bearing carbon and will show a two-bond coupling to fluorine.
C-5110 - 115 (d, J(C-F) ≈ 5-10 Hz)This carbon is para to the fluorine-bearing carbon and will exhibit a smaller four-bond coupling to fluorine.
O-CH₂-O (C-2)90 - 95This carbon is part of the acetal-like group in the dioxine ring.
Ar-O-CH₂ (C-4)65 - 70This methylene carbon is shielded compared to the aromatic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Justification
C=O (aldehyde)1690 - 1715StretchingThe strong carbonyl stretch is a hallmark of aldehydes and ketones. Conjugation with the aromatic ring slightly lowers the frequency.
C-H (aldehyde)2720 - 2820StretchingThe C-H stretch of the aldehyde group often appears as a pair of weak to medium bands.
C-F1100 - 1250StretchingThe C-F stretch is typically a strong and distinct absorption.
C-O (ether)1050 - 1150StretchingThe C-O stretching vibrations of the dioxine ring will appear in this region.
C=C (aromatic)1450 - 1600StretchingMultiple bands are expected for the aromatic ring C=C stretching.
C-H (aromatic)3000 - 3100StretchingThe C-H stretching vibrations of the aromatic protons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇FO₃), the expected molecular weight is approximately 182.03 g/mol .

m/z Predicted Fragment Justification
182[M]⁺Molecular ion peak.
181[M-H]⁺Loss of the acidic aldehyde proton.
153[M-CHO]⁺Loss of the formyl group is a common fragmentation pathway for aromatic aldehydes.
123[M-CHO-CH₂O]⁺Subsequent loss of formaldehyde from the dioxine ring.

Predicted Mass Spectrometry Fragmentation Pathway

G M [C₉H₇FO₃]⁺˙ m/z = 182 M_minus_H [C₉H₆FO₃]⁺ m/z = 181 M->M_minus_H - H˙ M_minus_CHO [C₈H₆FO₂]⁺ m/z = 153 M->M_minus_CHO - CHO˙ M_minus_CHO_minus_CH2O [C₇H₄FO]⁺ m/z = 123 M_minus_CHO->M_minus_CHO_minus_CH2O - CH₂O

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

Proposed Experimental Protocols

For researchers who have synthesized this compound, the following are standard protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be conducted.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr) or dissolve it in a suitable solvent (e.g., chloroform) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize and purify This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (EI or ESI) synthesis->ms structure_elucidation Structure Elucidation and Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Proposed workflow for the spectroscopic analysis of synthesized this compound.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.
  • PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde.
  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
  • National Center for Biotechnology Information. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.
  • SpectraBase. (n.d.). 8-(Chloromethyl)-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde.
  • ResearchGate. (2025). A Synthesis of 4H-1, 4-Benzothiazines.
  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-.
  • SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4ar-cis)-.

Sources

physical properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Abstract

The 1,3-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, this compound (CAS No: 306934-87-2), a molecule of interest for drug discovery and fine chemical synthesis.[1] Due to the limited availability of published experimental data for this specific aldehyde, this document serves as a comprehensive technical guide for researchers and drug development professionals. It combines predictive analysis based on established chemical principles with detailed, field-proven experimental protocols for the complete determination of its physical properties. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, crucial for regulatory submissions and further research.

Molecular Structure and Foundational Properties

A thorough characterization begins with the fundamental molecular properties. The structure of this compound is defined by a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom at the 6-position and a formyl (carbaldehyde) group at the 8-position. These features dictate its electronic and steric properties, which in turn govern its physical behavior.

PropertyValueSource
Chemical Formula C₉H₇FO₃(Calculated)
Molecular Weight 182.15 g/mol (Calculated)
CAS Number 306934-87-2Apollo Scientific[1]
Canonical SMILES C1=C(C=C2C(=C1F)OCOC2)C=O(Predicted)
InChI Key (Predicted)(Predicted)

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental values for the physicochemical properties of this compound are not widely reported. However, we can establish reliable predictions by analyzing its structure and comparing it to its close analog, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (CAS: 321309-28-8), for which data is available.[2]

The primary structural difference is the functional group at the 8-position: a carbaldehyde (-CHO) versus a carboxylic acid (-COOH). This has profound implications for intermolecular forces. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong dimeric interactions that significantly raise its melting and boiling points. The aldehyde, lacking a hydroxyl proton, can only act as a hydrogen bond acceptor and relies primarily on weaker dipole-dipole interactions.[3][4]

Property6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (Predicted)Justification for Prediction
Physical State SolidCrystalline SolidAromatic aldehydes are typically solids or high-boiling liquids at room temperature.[5]
Melting Point 180 °C[2]85 - 105 °CAbsence of strong intermolecular hydrogen bonding compared to the carboxylic acid suggests a significantly lower melting point.
Boiling Point 180-182 °C[2]> 250 °C (at atm. pressure)While lower than the carboxylic acid if intermolecular forces were the only factor, the provided boiling point for the acid seems unusually low and may be under vacuum or represent a decomposition temperature. Aldehydes generally have lower boiling points than corresponding acids but higher than corresponding alkanes.[3][6]
Aqueous Solubility Poorly solubleSlightly SolubleThe polar carbonyl group can form hydrogen bonds with water, but the hydrophobic aromatic ring will limit solubility. Solubility is expected to be low but potentially higher than the more crystalline carboxylic acid.[3]
Solubility (Organic) Soluble in polar organic solvents (e.g., DMSO, DMF)Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone, DMSO)The "like dissolves like" principle suggests solubility in solvents of moderate to high polarity.[7]

Workflow for Comprehensive Physical Characterization

The logical flow for characterizing a novel compound like this compound involves a multi-step process, starting from basic observations and progressing to sophisticated spectroscopic analysis. This ensures that each step informs the next, creating a robust and validated data package.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Structural Verification cluster_3 Final Data Package synthesis Synthesis & Purification visual Visual Inspection (Color, Form) synthesis->visual tlc Purity Check (TLC) visual->tlc mp Melting Point Determination tlc->mp sol Solubility Screening tlc->sol ms Mass Spectrometry (MS) (Molecular Weight) mp->ms ftir FTIR Spectroscopy (Functional Groups) ms->ftir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) ftir->nmr report Consolidated Report & Certificate of Analysis nmr->report

Caption: Workflow for the physical and structural characterization of a novel chemical entity.

Spectroscopic Profile: Predicted Signatures

Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its constituent functional groups, we can predict the key spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The presence of an aromatic aldehyde conjugated to the ring system will produce several characteristic peaks.

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1705-1685 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from the typical aliphatic aldehyde range (1740-1720 cm⁻¹).[8][9][10]

  • C-H Stretch (Aldehyde): Two distinct, medium-intensity peaks are characteristic of the C-H bond of the aldehyde group, typically appearing around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹ . The latter peak is particularly diagnostic.[9][11][12]

  • C-O-C Stretch (Dioxine Ether): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretches of the ether linkages in the dioxine ring will be present, typically in the 1250-1050 cm⁻¹ region.

  • C-F Stretch (Aryl Fluoride): A strong band indicating the carbon-fluorine stretch is expected in the 1250-1100 cm⁻¹ range.

  • C=C Stretch (Aromatic): Medium to weak absorptions from the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A highly deshielded singlet is predicted in the δ 9.8-10.2 ppm range. This is a key diagnostic signal.[11][13][14]

    • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm ), corresponding to the two protons on the benzene ring. Their coupling constant and precise shifts will be influenced by the fluorine and aldehyde substituents.

    • Dioxine Protons (-O-CH₂-O- and -Ar-O-CH₂-): Two distinct signals, likely singlets or narrow multiplets, are expected for the two sets of methylene protons in the dioxine ring, typically in the δ 4.5-5.5 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon will appear far downfield, predicted in the δ 190-200 ppm range.[15]

    • Aromatic Carbons (Ar-C): Signals for the six aromatic carbons will be observed between δ 110-165 ppm . The carbon attached to the fluorine will show a large C-F coupling constant.

    • Dioxine Carbons (-CH₂-): The two methylene carbons of the dioxine ring will appear in the δ 60-80 ppm region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.[16][17]

  • Molecular Ion (M⁺•): Using Electron Impact (EI) ionization, a prominent molecular ion peak is expected at m/z = 182.15 . High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇FO₃.

  • Key Fragmentation: A characteristic fragmentation pathway for aldehydes is the loss of the formyl proton (H•) to give a strong [M-1]⁺ peak at m/z = 181 . Another common fragmentation is the loss of the entire formyl group (•CHO) to give an [M-29]⁺ peak at m/z = 153 .[14][18]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The causality behind each step is explained to ensure technical accuracy and reproducibility, reflecting an experienced approach to physical property determination.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (one end sealed).

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent acting as an impurity.[19]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm to ensure uniform heat transfer.[19]

    • Initial Rapid Determination: Place the loaded capillary in the apparatus. Heat rapidly (10-20 °C/min) to find an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more precise measurements.

    • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary. Heat at a slow, controlled rate of 1-2 °C/min . A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[20]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

    • Validation: Repeat the precise determination at least twice. Consistent results (within 0.5 °C) validate the measurement.

Protocol 2: Kinetic and Thermodynamic Solubility Screening

Solubility is a key parameter for drug development, influencing bioavailability and formulation.[21] Kinetic solubility is a high-throughput method for early discovery, while thermodynamic solubility provides the true equilibrium value, essential for later-stage development.[22][23]

G cluster_0 Kinetic Solubility (Early Stage) cluster_1 Thermodynamic Solubility (Late Stage) stock Prepare high-concentration stock in DMSO dilute Add stock to aqueous buffer (e.g., PBS, pH 7.4) stock->dilute precip Observe for precipitation (Nephelometry or Visual) dilute->precip quant Quantify concentration in supernatant (HPLC-UV) precip->quant Informs concentration range for thermodynamic study excess Add excess solid compound to aqueous buffer equil Equilibrate with shaking (e.g., 24h at 25°C) excess->equil separate Separate solid & supernatant (Centrifuge/Filter) equil->separate separate->quant

Caption: Logical relationship between kinetic and thermodynamic solubility assays.

  • Apparatus: HPLC-UV system, orbital shaker, centrifuge, pH meter, analytical balance, appropriate vials.

  • Procedure (Thermodynamic Shake-Flask Method):

    • Solvent Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer to prevent bubble formation during analysis.

    • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[21]

    • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true thermodynamic equilibrium.

    • Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear supernatant for analysis. Filtration through a 0.22 µm filter can also be used.

    • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentration. Analyze the supernatant by a validated HPLC-UV method to determine the concentration. This is the thermodynamic solubility.

    • Validation: The experiment should be run in triplicate to ensure the precision of the result. The presence of solid material at the end confirms that equilibrium solubility was measured.

Safety and Handling

While specific toxicity data for this compound is unavailable, related benzodioxine derivatives are known to be irritants. Standard laboratory safety protocols should be followed.

  • Exposure Controls: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This guide provides a comprehensive framework for the characterization of the . By integrating predictive chemical principles with robust, self-validating experimental protocols, researchers can confidently generate the high-quality data required for advancing drug discovery programs and other scientific endeavors. The presented methodologies for determining melting point, solubility, and spectroscopic signatures serve as a reliable roadmap for the physical analysis of this and other novel chemical entities.

References

  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2025, August 20). 4.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • Determination of Melting Point. (n.d.). ScienceGeek.net. [Link]
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
  • Hilal, S. H., et al. (1995).
  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
  • Semantic Scholar. (n.d.). Handbook for estimating physicochemical properties of organic compounds. [Link]
  • Grimm, M., et al. (2013). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]
  • UCLA. (n.d.). IR: aldehydes. Department of Chemistry & Biochemistry. [Link]
  • LibreTexts. (2024, September 30). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
  • Student Academic Success, University of New England. (n.d.). Structure and properties of organic compounds. [Link]
  • Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. [Link]
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • University of Wisconsin-Pl
  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • YouTube. (2023, March 2).
  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. [Link]
  • University of Wisconsin-Pl
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]
  • Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell. [Link]
  • PubChem. (n.d.). Benzaldehyde.
  • BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. [Link]
  • Unacademy. (n.d.). Physical and chemical properties of Aldehydes. [Link]
  • Britannica. (2025, December 23). Aldehyde. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.

Sources

solubility of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzodioxine derivative of significant interest in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties. Understanding the solubility of this compound is a cornerstone for its practical application. Solubility data governs the choice of solvents for reaction media, dictates purification strategies such as crystallization, influences the design of formulations for drug delivery, and is critical for conducting biological assays.

This guide provides a comprehensive framework for understanding the solubility of this compound. In the absence of extensive published data for this specific molecule, we will first establish a theoretical solubility profile based on its molecular structure and the fundamental principles of intermolecular forces. Subsequently, this guide will present a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents.

Part 1: Theoretical Solubility Profile and Molecular Analysis

The principle of "like dissolves like" is the most powerful tool for predicting solubility.[1][2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[4][5]

Molecular Structure Analysis

To predict the solubility of this compound, we must first analyze its structure to determine its overall polarity and potential for intermolecular interactions.

Structure: this compound

The key functional groups and structural features are:

  • Benzodioxine Ring System: The two ether linkages within the dioxine ring introduce polar C-O bonds. The aromatic benzene ring is largely nonpolar.

  • Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a significant dipole moment. The oxygen atom can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The C-F bond is highly polar due to the high electronegativity of fluorine, contributing to the overall molecular dipole.

Collectively, these features render the molecule moderately polar. While it lacks a hydrogen bond donor (like an -OH or -NH group), its ability to accept hydrogen bonds and its significant dipole moment will be primary drivers of its solubility behavior.

Predicted Solubility in Solvent Classes

Based on this structural analysis, we can predict its solubility in various classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents interact primarily through weak London dispersion forces. Due to the significant polarity of the target molecule, its solubility in nonpolar solvents is expected to be low . The energy required to break the strong dipole-dipole interactions between the solute molecules would not be compensated by the weak interactions formed with the nonpolar solvent.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents possesses significant dipole moments but does not have hydrogen bond donors. They are well-suited to dissolve moderately polar compounds like this compound. Strong dipole-dipole interactions between the solvent and solute are expected, leading to good to excellent solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are characterized by the presence of -OH groups, making them strong hydrogen bond donors and acceptors. The aldehyde oxygen of the solute can act as a hydrogen bond acceptor for the solvent's hydroxyl proton. This specific interaction, combined with dipole-dipole forces, suggests moderate to good solubility . Solubility may decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in butanol) due to the decreasing overall polarity of the solvent.[1]

G cluster_solvents Solvent Classes cluster_interactions Primary Interactions & Predicted Solubility solute This compound (Moderately Polar, H-bond Acceptor) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Mismatch in Polarity aprotic Polar Aprotic (e.g., Acetone, THF, DCM) solute->aprotic Similar Polarity protic Polar Protic (e.g., Methanol, Ethanol) solute->protic Favorable Interactions dispersion Weak London Dispersion Forces (Poor Solubility) nonpolar->dispersion dipole Strong Dipole-Dipole (Good Solubility) aprotic->dipole hbond H-Bonding (Acceptor) & Dipole-Dipole (Moderate/Good Solubility) protic->hbond

Caption: Predictive model for solubility based on intermolecular forces.

Part 2: Experimental Protocol for Solubility Determination

To move beyond theoretical prediction, a robust experimental methodology is required. The isothermal equilibrium shake-flask method is a gold standard for determining solubility.[6] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true thermodynamic equilibrium solubility at a specified temperature.

Safety and Handling
  • Compound Handling: While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, related compounds like 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid are known to cause skin and eye irritation.[7] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Solvent Handling: All organic solvents should be handled in a fume hood. They are typically flammable and may be toxic. Consult the specific SDS for each solvent before use.

Materials and Equipment
  • Solute: this compound (purity >95%)

  • Solvents: A selection of analytical grade solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol, DMSO).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Vortex mixer and/or orbital shaker

    • Temperature-controlled incubator or water bath (e.g., set to 25 °C)

    • Volumetric flasks and pipettes

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Autosampler vials for analysis

    • Quantification Instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is recommended. Nuclear Magnetic Resonance (NMR) can also be used.[6]

Step-by-Step Methodology

1. Preparation of Calibration Standards:

  • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

  • Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.995.

2. Sample Preparation (Isothermal Shake-Flask):

  • For each solvent to be tested, place a known volume (e.g., 2.0 mL) into a glass vial.

  • Add an excess amount of the solid solute to each vial. An amount that is visibly in excess after equilibration is crucial (e.g., 10-20 mg). This ensures a saturated solution is formed.

  • Securely cap the vials.

3. Equilibration:

  • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

  • Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached, especially for viscous solvents or compounds that dissolve slowly.

4. Sample Processing:

  • After equilibration, remove the vials and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

  • Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding any solid material.

  • Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any microscopic solid particles.

5. Quantification:

  • Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution. The dilution factor should be chosen to bring the concentration into the middle of the previously established calibration range.

  • Analyze the diluted sample by HPLC-UV under the same conditions as the calibration standards.

  • Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration of the diluted sample.

6. Calculation:

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

  • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

G start Start: Materials & Safety Check prep 1. Prepare Saturated Solution (Add excess solute to known solvent volume) start->prep equilibrate 2. Equilibrate (Agitate at constant temp., e.g., 24-48h) prep->equilibrate settle 3. Settle (Allow solids to sediment, e.g., 2h) equilibrate->settle filter 4. Sample & Filter (Withdraw supernatant, pass through 0.22µm filter) settle->filter dilute 5. Dilute Sample (Accurately dilute filtrate to fall within calibration range) filter->dilute analyze 6. Quantify (Analyze by calibrated HPLC-UV) dilute->analyze calculate 7. Calculate Solubility (Concentration x Dilution Factor) analyze->calculate end End: Report Data calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison.

Quantitative Solubility Data Table (Template)
SolventSolvent ClassPolarity Index (P')[9][10]Experimentally Determined Solubility at 25°C (mg/mL)
HexaneNonpolar0.1Experimental Value
TolueneNonpolar2.4Experimental Value
DichloromethanePolar Aprotic3.1Experimental Value
Tetrahydrofuran (THF)Polar Aprotic4.0Experimental Value
Ethyl AcetatePolar Aprotic4.4Experimental Value
AcetonePolar Aprotic5.1Experimental Value
AcetonitrilePolar Aprotic5.8Experimental Value
Dimethylformamide (DMF)Polar Aprotic6.4Experimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Experimental Value
IsopropanolPolar Protic3.9Experimental Value
EthanolPolar Protic5.2Experimental Value
MethanolPolar Protic5.1Experimental Value
WaterPolar Protic10.2Experimental Value
Interpreting the Results

Any significant deviations from this trend can provide deeper insight into specific solute-solvent interactions. For example, exceptionally high solubility in a particular solvent might indicate a more favorable energetic interaction than predicted by polarity alone. This information is invaluable for:

  • Process Chemistry: Selecting the optimal solvent for a reaction to ensure all reactants remain in solution.

  • Purification: Choosing an appropriate solvent system for recrystallization (a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures) or for chromatographic separation.

  • Pharmaceutical Development: Identifying suitable solvents for creating stock solutions for biological screening or for use in pre-formulation studies.

Conclusion

While specific published solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimentation. Its molecular structure suggests it is a moderately polar compound, predicting poor solubility in nonpolar solvents and good solubility in polar aprotic and protic solvents. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate the precise, quantitative data needed to advance their work. This fundamental physicochemical property is a critical parameter that underpins the successful synthesis, purification, and application of this and many other novel chemical entities in science and industry.

References

  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Unknown. (n.d.). Polarity of Solvents.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Burdick & Jackson. (n.d.). Polarity Index. Honeywell.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted in Solvent-Miscibility-and-Polarity-Chart.pdf.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Various Authors. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Quora.
  • Jan. (2017, September 29). Why does like dissolve like? [duplicate]. Chemistry Stack Exchange.
  • The Chemist. (2025, December 5). What Does "Like Dissolves Like" Mean? [Video]. YouTube.

Sources

discovery and history of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the specific discovery and history of this exact molecule are not extensively documented in dedicated publications, this guide elucidates its importance as a synthetic intermediate. A plausible and detailed synthetic pathway is proposed, based on established methodologies for related benzodioxine structures. Furthermore, its physicochemical properties are summarized, and its potential applications as a versatile building block in the development of novel therapeutic agents are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical synthetic guidance.

Introduction: The Significance of the Benzodioxine Scaffold

The 1,3-benzodioxane framework is a prominent heterocyclic scaffold that has garnered considerable attention in the fields of medicinal and agrochemical research.[1][2] Its derivatives are recognized as crucial intermediates in multi-step organic synthesis and form the core structure of numerous biologically active molecules.[1][2] The versatility of the benzodioxane structure allows for interactions with a wide range of biological targets, influencing cellular pathways and leading to the development of compounds with diverse pharmacological properties.[3] The introduction of a fluorine atom into such scaffolds is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. Consequently, this compound represents a valuable and functionalized building block for the synthesis of novel drug candidates.

Proposed Synthesis of this compound

Overall Synthetic Scheme

The proposed multi-step synthesis is illustrated in the following workflow diagram:

G cluster_0 Step 1: Benzodioxinone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A 5-Fluorosalicylic Acid B 6-fluoro-4H-1,3-benzodioxin-4-one A->B Dichloromethane, K2CO3, DMF C (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol B->C NaBH4, Methanol D This compound C->D PCC, DCM

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-fluoro-4H-1,3-benzodioxin-4-one

This step involves the reaction of a salicylic acid derivative with a methylene donor to form the benzodioxinone ring.

  • Materials: 5-Fluorosalicylic acid, Dichloromethane (CH₂Cl₂), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-fluorosalicylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add dichloromethane (1.5 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-fluoro-4H-1,3-benzodioxin-4-one.

Step 2: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

This step involves the reduction of the ketone functionality of the benzodioxinone to an alcohol.

  • Materials: 6-fluoro-4H-1,3-benzodioxin-4-one, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 6-fluoro-4H-1,3-benzodioxin-4-one (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.

Step 3: Synthesis of this compound

The final step is the oxidation of the primary alcohol to the target aldehyde.

  • Materials: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • To a stirring suspension of PCC (1.5 eq) in DCM, add a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not widely published. The following table provides estimated physicochemical properties based on its chemical structure and data from closely related analogs.

PropertyEstimated Value
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, DMF)
¹H NMR (predicted) Signals expected for aromatic, aldehyde, and dioxine protons.
¹³C NMR (predicted) Signals expected for aromatic, carbonyl, and dioxine carbons.
Mass Spec (m/z) [M+H]⁺ expected at approx. 183.04

Disclaimer: The properties listed above are estimations and should be confirmed by experimental analysis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile chemical intermediate. The aldehyde functional group is a reactive handle that can participate in a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The benzodioxane scaffold, in general, has been incorporated into a multitude of compounds targeting various biological systems. These include agents with activity as agonists and antagonists at nicotinic, α₁ adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents.[8][9]

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. The aldehyde group can be readily converted into other functional groups such as amines, alcohols, carboxylic acids, and can participate in reactions like Wittig olefination, reductive amination, and aldol condensations. This makes this compound a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

G cluster_0 Potential Synthetic Transformations cluster_1 Therapeutic Targets A This compound B Reductive Amination -> Amines A->B C Wittig Reaction -> Alkenes A->C D Grignard Reaction -> Secondary Alcohols A->D E Oxidation -> Carboxylic Acids A->E F GPCRs B->F Leads to Bioactive Molecules G Ion Channels B->G Leads to Bioactive Molecules H Enzymes B->H Leads to Bioactive Molecules I Kinases B->I Leads to Bioactive Molecules C->F Leads to Bioactive Molecules C->G Leads to Bioactive Molecules C->H Leads to Bioactive Molecules C->I Leads to Bioactive Molecules D->F Leads to Bioactive Molecules D->G Leads to Bioactive Molecules D->H Leads to Bioactive Molecules D->I Leads to Bioactive Molecules E->F Leads to Bioactive Molecules E->G Leads to Bioactive Molecules E->H Leads to Bioactive Molecules E->I Leads to Bioactive Molecules

Caption: Role as a versatile synthetic intermediate in drug discovery.

Conclusion

While the individual history of this compound is not extensively detailed, its significance can be inferred from the broader importance of the fluorinated benzodioxine scaffold in medicinal chemistry. This guide has presented a plausible and detailed synthetic route to this valuable intermediate, along with its estimated physicochemical properties. The true potential of this compound lies in its versatility as a building block for the synthesis of novel, biologically active molecules. Researchers and drug development professionals can utilize the information herein to synthesize this compound and explore its utility in the quest for new therapeutic agents.

References

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(42), 26267–26276. [Link]
  • Di Martino, R. M. C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
  • Fülöp, F., & Prian, T. D. (2018). Synthetic routes of benzothiadiazine dioxides described in the literature.
  • Wang, X., et al. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Molecules, 28(21), 7354. [Link]
  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(42), 26267–26276. [Link]
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Kumar, A., & Kumar, V. (2023). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Bolchi, C., et al. (2020).
  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021).
  • EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds.
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link]
  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.

Sources

A Technical Guide to Unlocking the Research Potential of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde represents a promising, yet underexplored, chemical entity at the confluence of three critical domains in modern chemistry: the synthetic versatility of aromatic aldehydes, the proven bioactivity of the benzodioxine scaffold, and the strategic advantage of fluorine incorporation in molecular design. This technical guide provides a comprehensive overview of potential research avenues for this molecule, targeting researchers, medicinal chemists, and materials scientists. By leveraging its unique structural features, this compound can serve as a foundational building block for novel therapeutics, a versatile intermediate for complex heterocyclic synthesis, and a precursor for advanced functional materials. This document outlines detailed synthetic strategies, proposed biological screening funnels, and characterization workflows to catalyze its exploration and exploitation.

Introduction: A Molecule of Strategic Importance

The intrinsic value of this compound lies in the synergistic combination of its three primary structural motifs. Understanding these components is key to appreciating its potential.

1.1 Chemical Structure and Key Features

The molecule integrates a fluorinated aromatic ring, a 1,3-benzodioxine heterocycle, and a reactive carbaldehyde group. Each feature imparts distinct properties that can be strategically exploited.

G start Synthesis of Compound Library (via Reductive Amination, etc.) screen1 Primary Screen: In Vitro Assays (e.g., Kinase Panel, GPCR Binding, MIC) start->screen1 Diverse Structures hit_id Hit Identification (Potency > Threshold) screen1->hit_id Active Compounds screen2 Secondary Screen: Cellular Assays (e.g., Cytotoxicity, Target Engagement) hit_id->screen2 Confirmed Hits lead_gen Lead Generation (ADME/Tox Profiling) screen2->lead_gen Promising Leads end Lead Optimization lead_gen->end Optimized Candidates

Caption: Proposed high-throughput screening (HTS) funnel.

2.3 Experimental Protocol: Reductive Amination for Library Synthesis

This protocol describes a parallel synthesis approach for generating an amine library.

Objective: To synthesize a diverse library of N-substituted aminomethyl-6-fluoro-4H-1,3-benzodioxines.

Materials:

  • This compound (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq each)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic acid (catalytic amount)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound in DCE (e.g., 100 µL of a 0.2 M solution).

  • Add a solution of a unique amine to each corresponding well (110 µL of a 0.2 M solution).

  • Add a drop of glacial acetic acid to each well to catalyze imine formation.

  • Allow the plate to shake at room temperature for 1 hour.

  • Add solid sodium triacetoxyborohydride to each well. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude products via LC-MS to confirm identity and purity before biological screening.

Potential Research Area 2: Advanced Organic Synthesis

Beyond its direct use in medicinal chemistry libraries, the title compound is an excellent starting point for the synthesis of more complex, fused heterocyclic systems.

3.1 Strategy: Multicomponent and Domino Reactions

The aldehyde functionality can participate in powerful multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from three or more starting materials in a single step.

Proposed Synthetic Explorations:

  • Döbner-von Miller Reaction: Reacting the aldehyde with an α,β-unsaturated carbonyl compound and an aniline could lead to the formation of novel, highly substituted quinoline-benzodioxine fused systems.

  • Hantzsch Dihydropyridine Synthesis: Condensation with a β-ketoester and ammonia can be explored to synthesize dihydropyridine derivatives, a scaffold known for its activity as calcium channel blockers.

  • Ugi Reaction: As the aldehyde component in an Ugi four-component reaction, it can be combined with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamide structures.

G A 6-fluoro-4H-1,3-benzodioxine -8-carbaldehyde Product α-Acylamino Carboxamide Derivative (High Molecular Complexity) A->Product B Amine B->Product C Isocyanide C->Product D Carboxylic Acid D->Product label_node Ugi Four-Component Reaction

Caption: Building complexity via the Ugi multicomponent reaction.

Potential Research Area 3: Materials Science & Chemical Probes

The fluorinated aromatic core suggests potential applications in materials science, particularly in the development of functional organic materials.

  • Fluorescent Probes: The benzodioxine system can be elaborated into a larger conjugated system through reactions at the aldehyde. The fluorine atom can be used to tune the electronic properties (HOMO/LUMO levels) and photophysical characteristics of the resulting molecules. Derivatives could be investigated as fluorescent sensors for metal ions or biologically relevant anions.

  • Polymer Synthesis: The aldehyde can be converted into other polymerizable functional groups (e.g., vinyl, ethynyl). Incorporation of the fluoro-benzodioxine moiety into a polymer backbone could impart desirable properties such as increased thermal stability, altered refractive index, and hydrophobicity.

Summary and Future Outlook

This compound stands as a versatile and highly promising platform molecule. Its true potential can be unlocked through systematic exploration in three key areas:

  • Medicinal Chemistry: As a scaffold for generating diverse libraries targeting oncology, neuroscience, and infectious diseases.

  • Organic Synthesis: As a key building block in multicomponent reactions to rapidly construct complex molecular architectures.

  • Materials Science: As a precursor for novel fluorinated materials and fluorescent probes.

This guide provides the foundational strategies and experimental frameworks to initiate research into this compound. The convergence of its structural features provides a fertile ground for innovation, with a high probability of yielding novel discoveries in both medicine and materials science.

References
  • Aromatic aldehyde: Significance and symbolism. (2025). Vertex AI Search.
  • Fluorin
  • Pan, L., & Yang, K. (2025). Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core.
  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
  • Labeling of Benzodioxin Piperazines With fluorine-18 as Prospective Radioligands for Selective Imaging of Dopamine D4 Receptors. PubMed.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Arom
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Compositions containing aromatic aldehydes and their use in treatments.
  • Importance of Fluorine in Benzazole Compounds.
  • Aldehydes: Wh
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry.
  • Fluorine in Medicinal Chemistry. Semantic Scholar.
  • 6-fluoro-4h-1,3-benzodioxine-8-carboxylic acid. Echemi.
  • 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.
  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). MDPI.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxine Scaffold in Modern Drug Discovery

The 1,3-benzodioxine and its isomeric counterpart, 1,4-benzodioxane, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds are integral components of numerous biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2][3] Their rigid, yet three-dimensional, structures provide a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[4][5][6][7] This guide will provide a detailed exploration of a specific, fluorinated derivative, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, and situate it within the broader context of related benzodioxine structures that are pivotal in contemporary drug development.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine at the 6-position of the benzodioxine ring, coupled with a reactive carbaldehyde at the 8-position, presents a molecule of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from the closely related 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.[8]

PropertyValue (for the corresponding carboxylic acid)Reference
Molecular FormulaC9H7FO4[8]
Molecular Weight198.15 g/mol [8]
Melting Point180 °C[8]
pKa3.33 ± 0.20[8]

The aldehyde functional group in the target molecule is expected to impart different reactivity compared to the carboxylic acid, making it a versatile precursor for various chemical transformations.

Synthesis of this compound and Related Structures

The synthesis of substituted benzodioxines often involves the condensation of a catechol or a related phenol with an appropriate dielectrophile.[2] A common method for preparing 1,3-benzodioxanes is the acid-catalyzed condensation of a phenol with an aldehyde.[2]

A plausible synthetic pathway to this compound could start from a suitably substituted salicylic acid derivative. An efficient strategy for the synthesis of 4H-benzo[d][3][4]dioxin-4-one derivatives involves a copper-iodide mediated addition between a salicylic acid and an acetylenic ester, followed by intramolecular cyclization.[9]

A potential synthetic route to the target aldehyde could involve the reduction of the corresponding carboxylic acid or its activated derivative (e.g., an acid chloride or ester). This is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

Synthetic Workflow Starting_Material 3-Fluoro-5-formylsalicylic acid Step1 Protection of aldehyde Starting_Material->Step1 e.g., ethylene glycol, p-TsOH Step2 Reaction with paraformaldehyde (acid catalysis) Step1->Step2 Intermediate 6-fluoro-4-oxo-4H-1,3-benzodioxine-8-carbaldehyde (protected) Step2->Intermediate Step3 Reduction of the ketone Intermediate->Step3 e.g., NaBH4 Step4 Deprotection of aldehyde Step3->Step4 Acidic workup Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol for the Synthesis of a 1,4-Benzodioxane Derivative

The following protocol, adapted from the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, illustrates a general approach to constructing the benzodioxane ring system.[3]

  • Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.

  • Formation of the Benzodioxane Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[3]

  • Further Functionalization: The ester group can then be hydrolyzed to the carboxylic acid, which can be converted to an acid chloride and subsequently reacted with various amines to produce a library of amide analogs.[3]

This illustrates the modularity of benzodioxine synthesis, allowing for the introduction of diverse functional groups.

The Benzodioxine Core in Drug Design: Structure-Activity Relationships

The benzodioxane scaffold is a versatile template in drug design, with derivatives exhibiting a wide range of biological activities.[1]

  • α-Adrenoreceptor Antagonists: Several analogs of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB 4101) have been synthesized and evaluated for their α-adrenoreceptor blocking activity.[5] Studies have shown that the oxygen atoms at positions 1 and 4 play different roles in receptor binding, with the oxygen at position 1 potentially interacting with a polar pocket of the receptor.[5]

  • 5-HT1A Receptor Agonists: The replacement of the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring has led to the development of potent 5-HT1A receptor full agonists, which are of interest as potential antidepressant and neuroprotective agents.[4][6][7]

  • Anticancer and Cytotoxic Agents: Certain substituted 1,4-dioxane derivatives have demonstrated cytotoxic effects in prostate cancer cell lines, highlighting their potential as anticancer agents.[4][6][7]

  • Auxin Receptor Agonists: 1,3-Benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists and root growth promoters.[10]

The presence of the aldehyde group at the 8-position of this compound makes it an excellent starting point for the synthesis of a diverse library of compounds for screening against various biological targets.

Logical Relationships in Benzodioxine-Based Drug Design

Drug Design Logic cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_properties Resulting Properties Core Benzodioxine Core Substituents Introduction of Substituents (e.g., -F, -CHO) Core->Substituents Ring_System Modification of the Dioxane Ring Core->Ring_System Physicochemical Altered Physicochemical Properties (Lipophilicity, pKa, etc.) Substituents->Physicochemical Ring_System->Physicochemical Biological Modulated Biological Activity (Receptor Affinity, Selectivity) Physicochemical->Biological

Caption: Logical relationships in the design of benzodioxine-based therapeutic agents.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its fluorinated benzodioxine core provides a desirable starting point for the development of novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic properties. The reactive aldehyde functionality serves as a versatile handle for the introduction of a wide array of chemical moieties, enabling the generation of diverse compound libraries for high-throughput screening. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of its utility in the synthesis of novel agents targeting a range of diseases, including cancer and neurological disorders.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • Dutta, S., et al. (2021). Synthesis of functionalized benzo[3][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(41), 25483-25487. [Link]
  • Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6365-6376. [Link]
  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895333. [Link]
  • Catto, M., et al. (1998). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Il Farmaco, 53(8-9), 569-575. [Link]
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6365-6376. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. [Link]
  • ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. [Link]
  • Singh, H., & Kumar, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 120-133. [Link]

Sources

A Theoretical and Computational Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this in-depth technical guide on the theoretical and computational exploration of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This document is crafted for researchers, scientists, and professionals in drug development who are keen to understand and apply computational chemistry methods to novel heterocyclic compounds. The benzodioxane scaffold is a significant motif in medicinal chemistry, known for its presence in compounds with diverse biological activities.[1] The introduction of fluorine and a carbaldehyde group to this scaffold presents a molecule with intriguing electronic and conformational properties, making it a prime candidate for theoretical investigation.

This guide eschews a rigid template, instead opting for a narrative that follows the logical workflow of a computational study. We will delve into the "why" behind methodological choices, ensuring that each step is not just a procedure but a scientifically reasoned decision. Our aim is to provide a self-validating framework that seamlessly integrates theoretical predictions with experimental validation, a cornerstone of modern chemical research.

Molecular Structure and Conformational Landscape

The foundational step in any theoretical study is to establish the ground-state geometry and explore the conformational flexibility of the molecule. For this compound, the key structural features are the fused ring system, the dioxine ring puckering, and the orientation of the carbaldehyde group.

Conformational Analysis of the 4H-1,3-Dioxine Ring

The 4H-1,3-dioxine ring is not planar. A thorough conformational search is essential to identify the most stable conformer(s). Computational methods, such as molecular mechanics followed by higher-level quantum mechanical calculations, can be employed to explore the potential energy surface. For similar six-membered heterocyclic rings, chair and boat conformations are typically considered.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Molecular Mechanics (MM) Search: Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94) to generate a set of low-energy conformers. This initial, computationally inexpensive step broadly samples the conformational space.

  • Quantum Mechanical (QM) Optimization: Subject the low-energy conformers from the MM search to geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[2] This will yield more accurate geometries and relative energies of the conformers.

  • Frequency Analysis: Perform a frequency calculation on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies can then be used to determine the relative populations of the conformers at a given temperature.

The interplay of steric and electronic effects of the fluorine and carbaldehyde substituents will influence the preferred conformation of the dioxine ring.

cluster_workflow Conformational Analysis Workflow Start Initial 3D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search QM_Opt DFT Geometry Optimization MM_Search->QM_Opt Low-energy conformers Freq_Analysis Frequency Analysis QM_Opt->Freq_Analysis Result Stable Conformers & Relative Energies Freq_Analysis->Result Absence of imaginary frequencies

Caption: Workflow for determining stable conformers.

Computational Methodology: The Engine of Prediction

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost.

Choice of Functional and Basis Set

For geometry optimizations and electronic property calculations of molecules like this compound, the B3LYP hybrid functional is a well-established choice that often provides reliable results.[2] The choice of basis set is also critical. A Pople-style basis set such as 6-311++G(d,p) is generally a good starting point, offering a good description of polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms and a carbonyl group.[3]

Simulating Spectroscopic Properties

A key aspect of validating theoretical models is the comparison of calculated spectroscopic data with experimental measurements.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[2] Calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry. It is crucial to reference the calculated absolute shieldings to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are performed on the optimized geometry. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is commonly applied to improve the agreement with experimental data.

Predicted Properties of this compound

This section outlines the expected theoretical results for the title compound, providing a roadmap for researchers undertaking such a study.

Optimized Geometry

The optimized geometry will reveal key bond lengths, bond angles, and dihedral angles. Particular attention should be paid to the planarity of the benzodioxine ring system and the orientation of the carbaldehyde group relative to the aromatic ring.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C=O bond length (carbaldehyde)~1.21 Å
C-F bond length~1.35 Å
O-C-O bond angle (dioxine)~110-115°
C-C-C=O dihedral angle~0° or ~180° (indicating planarity)

Note: These are expected values based on similar structures and should be calculated for the specific molecule.

Predicted NMR Spectra

The calculated ¹H and ¹³C NMR chemical shifts provide a powerful tool for structure elucidation and confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.8 - 10.2-
Aldehyde C-190 - 195
Aromatic CH6.8 - 7.5110 - 145
Dioxine CH₂ (O-CH₂-O)4.8 - 5.295 - 100
Dioxine CH₂ (Ar-O-CH₂)4.2 - 4.665 - 70
C-F-155 - 165 (with J-coupling)

Causality: The electron-withdrawing nature of the carbaldehyde group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons. The aldehyde proton is expected to be highly deshielded. The carbon attached to the fluorine will exhibit a large chemical shift and will show coupling to the ¹⁹F nucleus.

Predicted IR Spectrum

The calculated IR spectrum can be used to identify key functional groups.

Table 2: Key Predicted Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹, scaled)
C=O stretch (aldehyde)1680 - 1710
C-F stretch1200 - 1250
C-O-C stretch (dioxine)1050 - 1150
Aromatic C=C stretch1580 - 1620

Electronic Properties and Reactivity

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological activity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.

cluster_fmo Frontier Molecular Orbitals HOMO HOMO Highest Occupied Molecular Orbital LUMO LUMO Lowest Unoccupied Molecular Orbital Energy_Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Energy_Gap LUMO->Energy_Gap

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized on the electron-rich benzodioxine ring system, while the LUMO is likely to be centered on the electron-deficient carbaldehyde group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions (negative potential) indicate areas prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. For our target molecule, the oxygen atoms of the carbonyl and dioxine rings are expected to be regions of high negative potential, while the aldehyde proton and the carbon of the carbonyl group will be regions of positive potential.

Validation: The Crucial Link to Reality

Table 3: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for Benzaldehyde

ProtonExperimental δ (ppm)[4]Calculated δ (ppm) (B3LYP/6-311++G(d,p))
Aldehyde H10.09.95
ortho-H7.877.82
meta-H7.517.48
para-H7.617.55

The excellent agreement between the calculated and experimental values for benzaldehyde lends confidence to the predictive power of the chosen computational methodology for the target molecule. A similar comparative analysis should be performed for the ¹³C NMR and IR spectra. Discrepancies between calculated and experimental data can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to studying this compound. By following the detailed protocols for conformational analysis, spectroscopic prediction, and electronic property calculation, researchers can gain deep insights into the nature of this novel molecule. The emphasis on validating theoretical predictions against experimental data, even with analogous compounds, provides a robust framework for ensuring the scientific integrity of the study.

Future theoretical work could explore the reactivity of this molecule in various chemical reactions, its interaction with biological targets through molecular docking and molecular dynamics simulations, and the design of derivatives with enhanced properties for drug development. The synergy between computational chemistry and experimental work will undoubtedly accelerate the discovery and development of new chemical entities with significant therapeutic potential.

References

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI.
  • (PDF) Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. ResearchGate.
  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Center for Biotechnology Information.
  • A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Dergipark.
  • Synthesis of functionalized benzo[5][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Royal Society of Chemistry.
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • 4H-1,3-Benzodioxin. PubChem.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • Recent Advances in the Synthesis of 4H-Benzo[d][5][6]oxathiin-4-ones and 4H-Benzo[d][5][6]dioxin-4-ones. MDPI.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO South Africa.

Sources

Quantum Chemical Calculations for 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. By leveraging computational methodologies, researchers can gain profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby accelerating the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Rationale for Computational Scrutiny

The this compound scaffold is a promising starting point for the development of new pharmaceuticals. The benzodioxine core is a recognized pharmacophore present in numerous biologically active compounds. The strategic placement of a fluorine atom and a carbaldehyde group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The carbaldehyde group, a versatile chemical handle, can participate in crucial interactions with biological targets or serve as a synthetic precursor for further molecular elaboration.

Given the absence of extensive experimental data for this specific molecule, in silico quantum chemical calculations offer a powerful and cost-effective approach to predict its physicochemical characteristics and guide further experimental work. This guide outlines a robust computational workflow, from geometry optimization to the prediction of advanced molecular properties, grounded in established theoretical principles.

Theoretical Framework: Selecting the Right Tools for the Job

The selection of an appropriate theoretical method and basis set is paramount for obtaining accurate and reliable computational results. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has become the workhorse of modern computational chemistry for medium-sized organic molecules.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a significant improvement in accuracy over pure DFT functionals for a wide range of chemical systems. It is a well-validated and widely used functional for studying organic molecules.

  • Alternative/Validation Functional: ωB97X-D : This range-separated hybrid functional includes empirical dispersion corrections, making it particularly suitable for studying systems where non-covalent interactions might play a role. Comparing results from B3LYP and ωB97X-D can provide a measure of the robustness of the predictions.

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

  • Recommended Basis Set: 6-311++G(d,p) : This triple-zeta basis set provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecular Structure Input geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties geom_opt->electronic_prop Optimized Geometry thermo Thermodynamic Analysis freq_calc->thermo Vibrational Frequencies spectra Spectroscopic Prediction freq_calc->spectra Frequencies & Intensities reactivity Reactivity Descriptors electronic_prop->reactivity Orbital Energies nbo NBO Analysis electronic_prop->nbo Wavefunction

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The initial structure is then subjected to geometry optimization to find the lowest energy conformation.

Protocol:

  • Build the initial molecular structure.

  • Perform a geometry optimization calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

Step 2: Frequency Calculation and Thermodynamic Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties.

Protocol:

  • Use the optimized geometry from Step 1.

  • Perform a frequency calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Analyze the output:

    • Confirm the absence of imaginary frequencies.

    • Extract thermodynamic data such as enthalpy, Gibbs free energy, and entropy.

Step 3: Electronic and Spectroscopic Properties

With the optimized geometry, a range of electronic and spectroscopic properties can be calculated to provide deeper insights into the molecule's behavior.

Protocol:

  • Use the optimized geometry.

  • Calculate the following properties:

    • Molecular Orbitals (HOMO/LUMO): To understand the electronic distribution and reactivity.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions.

    • Infrared (IR) and Raman Spectra: Predict the vibrational frequencies and intensities.

    • NMR Spectra: Calculate the chemical shifts (¹H, ¹³C, ¹⁹F) to aid in experimental structure verification.

    • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to predict electronic transitions.

Key Molecular Descriptors and Their Interpretation

The quantum chemical calculations will yield a wealth of data. The following table summarizes key descriptors and their relevance in the context of drug discovery.

DescriptorCalculation MethodInterpretation & Relevance in Drug Discovery
Optimized Geometry B3LYP/6-311++G(d,p)Provides the most stable 3D conformation of the molecule. Essential for understanding its shape, size, and how it might fit into a biological target's binding site.
Dipole Moment B3LYP/6-311++G(d,p)Indicates the overall polarity of the molecule. A higher dipole moment can influence solubility and the ability to cross cell membranes.
HOMO-LUMO Energy Gap B3LYP/6-311++G(d,p)The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity and lower kinetic stability. This can be an indicator of metabolic lability.
Molecular Electrostatic Potential (MEP) B3LYP/6-311++G(d,p)A color-coded map of the electrostatic potential on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. This is critical for predicting non-covalent interactions with a receptor.
¹³C and ¹H NMR Chemical Shifts GIAO-B3LYP/6-311++G(d,p)Predicted NMR spectra can be compared with experimental data to confirm the chemical structure. Deviations can indicate conformational changes or solvent effects.
Vibrational Frequencies (IR) B3LYP/6-311++G(d,p)The predicted IR spectrum can aid in the characterization of the synthesized compound by identifying characteristic functional group vibrations.

Advanced Analysis: Natural Bond Orbital (NBO) Theory

To further elucidate the electronic structure, a Natural Bond Orbital (NBO) analysis is recommended. NBO analysis provides a chemically intuitive picture of bonding and lone pairs.

Key Insights from NBO Analysis:

  • Hybridization of Atoms: Understand the bonding characteristics of each atom.

  • Charge Distribution: Obtain a more detailed picture of the charge distribution compared to simpler population analyses.

  • Hyperconjugative Interactions: Quantify stabilizing interactions between filled and empty orbitals, which can explain conformational preferences and reactivity.

nbo_analysis wavefunction Molecular Wavefunction nbo NBO Analysis wavefunction->nbo output Localized Orbitals (Bonds, Lone Pairs) Hyperconjugative Interactions nbo->output

Caption: The process of Natural Bond Orbital (NBO) analysis.

Conclusion and Future Directions

The computational protocol detailed in this guide provides a robust framework for the quantum chemical characterization of this compound. The insights gained from these calculations can significantly de-risk and accelerate its development as a potential drug candidate. The predicted properties can guide synthetic efforts, aid in the interpretation of experimental data, and provide a foundation for more advanced computational studies, such as molecular docking and molecular dynamics simulations, to explore its interactions with specific biological targets. By integrating computational chemistry early in the drug discovery pipeline, researchers can make more informed decisions and ultimately increase the probability of success.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]
  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). NBO 7.0: New Vistas in Localized and Correlated Chemical Bonding Theory. Journal of Computational Chemistry, 40(24), 2234-2241. [Link]

initial biological screening of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Executive Summary

This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of the novel chemical entity, this compound, hereafter referred to as FBDC. As no prior biological data for FBDC exists, this framework is built upon a foundation of established drug discovery principles, beginning with predictive computational analysis and progressing through targeted in vitro assays. The strategy is informed by the known biological activities of structurally related benzodioxane and benzodioxole compounds, which have demonstrated potential as antioxidant, antimicrobial, and anticancer agents. The core objective is to efficiently characterize FBDC's foundational physicochemical properties, assess its baseline cytotoxicity, and conduct a primary screen for high-potential biological activities, thereby generating a robust preliminary profile to guide future development decisions.

Introduction: The Scientific Rationale for Screening FBDC

The 4H-1,3-benzodioxine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities. Notably, related compounds containing the 1,4-benzodioxane moiety have shown promise as antioxidants.[1][2] The structurally similar 1,3-benzodioxole ring system has also been identified in natural and synthetic compounds with significant antioxidant and anticancer activities.[3][4][5] The presence of an aldehyde functional group (carbaldehyde) on FBDC is of particular interest; aldehydes are known to interact with various biological targets, including enzymes like aldehyde dehydrogenases and cysteine proteases, but can also present metabolic liabilities.[6][7][8]

This guide proposes a screening cascade designed to de-risk and identify the therapeutic potential of FBDC. The strategy prioritizes a logical, data-driven progression from computational and physicochemical profiling to biological activity assessment, ensuring that resources are allocated efficiently and that key go/no-go decisions are made based on a solid foundation of evidence.

Phase 1: Foundational Profiling – In Silico and Physicochemical Characterization

Before committing to resource-intensive cell-based assays, a foundational understanding of FBDC's molecular properties is paramount. This initial phase serves to predict the compound's "drug-likeness" and identify potential liabilities related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10][11]

In Silico ADMET & "Drug-Likeness" Prediction

Causality: Computational models provide a rapid, cost-effective first pass to evaluate a molecule's potential as an orally bioavailable drug.[12][13][14] By assessing key molecular descriptors, we can predict compliance with established guidelines like Lipinski's Rule of Five, which correlates these properties with the likelihood of success for oral drug candidates.[15][16][17][18]

Experimental Protocol: In Silico Modeling

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into a suite of validated computational tools, such as the open-access SwissADME web server and the ADMET-AI platform.[19]

  • Execute predictions for a comprehensive set of physicochemical properties, pharmacokinetic parameters (e.g., GI absorption, blood-brain barrier penetration), and potential toxicity endpoints (e.g., Ames mutagenicity).[20][21][22][23]

  • Analyze the output, paying close attention to violations of Lipinski's Rule and other alerts for poor ADMET properties.

Data Presentation: Predicted Physicochemical Properties of FBDC

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale for Importance
Molecular Weight~182.14 g/mol < 500 Da (Compliant)Influences absorption and diffusion across membranes.[24]
LogP (Octanol/Water)Predicted< 5 (Expected Compliant)Measures lipophilicity, critical for membrane permeability and solubility.[17][25]
H-Bond Donors0≤ 5 (Compliant)Affects binding to targets and membrane permeability.[16]
H-Bond Acceptors3 (two oxygens, one carbonyl)≤ 10 (Compliant)Affects solubility and target binding.[16]
Topological Polar Surface Area (TPSA)PredictedN/APredicts drug transport properties, including intestinal absorption.
Experimental Physicochemical Validation

Causality: While predictive models are powerful, experimental validation of key properties like solubility and lipophilicity is non-negotiable.[26] A compound with poor aqueous solubility will likely have low bioavailability and can produce misleading results in biological assays.[27][28] Similarly, an accurate LogP value is essential for understanding how the compound will distribute within the body.[29]

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Add an excess amount of solid FBDC to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[28]

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of FBDC in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[30]

  • Express the result in µg/mL or µM.

Protocol: Lipophilicity (LogP) Determination (Shake-Flask HPLC Method)

  • Prepare a solution of FBDC of known concentration in a suitable solvent.

  • Add a precise volume of this solution to a vial containing equal volumes of n-octanol and water (pre-saturated with each other).[31][32]

  • Vortex the mixture vigorously for several minutes to facilitate partitioning, then centrifuge to separate the two phases.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of FBDC in each phase using HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[29]

Visualization: Phase 1 Workflow

G cluster_0 Phase 1: Foundational Profiling cluster_1 In Silico Outputs cluster_2 Experimental Outputs FBDC Compound FBDC (Structure) InSilico In Silico ADMET Prediction (SwissADME, etc.) FBDC->InSilico PhysChem Experimental Validation FBDC->PhysChem Lipinski Lipinski's Rule of 5 InSilico->Lipinski ADMET ADMET Profile InSilico->ADMET Solubility Aqueous Solubility (Shake-Flask) PhysChem->Solubility LogP LogP Determination (Shake-Flask) PhysChem->LogP Decision1 Go/No-Go Decision: Drug-like Properties? Lipinski->Decision1 ADMET->Decision1 Solubility->Decision1 LogP->Decision1

Caption: Workflow for the foundational in silico and physicochemical profiling of FBDC.

Phase 2: Primary Biological Screening – A Tiered Approach

With a foundational understanding of its properties, FBDC can advance to biological screening. This phase employs a tiered approach, beginning with a critical assessment of general toxicity before moving to broader activity screens suggested by its structural class.

Tier 1: General Cytotoxicity Assessment

Causality: This is the most critical initial in vitro screen. A compound that is broadly cytotoxic at low concentrations is unlikely to become a viable therapeutic agent, regardless of its activity in other assays.[33][34] The aldehyde moiety in FBDC necessitates this early check for non-specific reactivity. We will use the Lactate Dehydrogenase (LDH) release assay, which provides a direct measure of compromised cell membrane integrity—a definitive indicator of cell death.[35]

Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Seed a human cell line (e.g., HepG2, a liver cell line relevant to metabolism, and MRC-5, a normal lung fibroblast line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of FBDC (e.g., from 100 µM down to 0.1 µM). Treat the cells with these concentrations for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (lysis buffer).

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new plate.

  • Add the LDH assay reagent, which contains a substrate that is converted into a colored formazan product by the released LDH enzyme.

  • Incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.[35]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Plot the results to determine the IC₅₀ (the concentration that causes 50% cell death).

Data Presentation: Cytotoxicity Profile of FBDC

Cell LineAssay TypeIncubation TimeIC₅₀ (µM)Therapeutic Index (TI) Calculation
HepG2 (Human Liver)LDH Release24 hoursExperimental ValueIC₅₀ (Normal) / EC₅₀ (Activity)
MRC-5 (Human Lung)LDH Release24 hoursExperimental ValueCalculated post-activity screen
Tier 2: Broad-Spectrum Biological Activity Screening

Based on the activities of related compounds, the primary screen will focus on two key areas: antimicrobial and antioxidant potential.

3.2.1 Antimicrobial Activity

Causality: Given that various benzodioxane derivatives have reported antimicrobial properties, a primary screen against clinically relevant bacteria is a logical starting point.[2] The Minimum Inhibitory Concentration (MIC) assay is the gold-standard method for quantifying the lowest concentration of a compound that prevents visible microbial growth.[36]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Setup: In a 96-well plate, perform a two-fold serial dilution of FBDC in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells. Include a positive control (bacteria with no compound) and a negative control (media only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of FBDC at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring optical density.

3.2.2 Antioxidant Activity

Causality: Phenolic and related structures, including benzodioxoles, are well-known radical trapping antioxidants that can inhibit processes like lipid peroxidation.[3][4] A dual-assay approach is recommended: a cell-free chemical assay (DPPH) to confirm direct radical-scavenging ability and a cell-based assay to assess activity in a more biologically relevant context.

Protocol: DPPH Radical Scavenging Assay (Cell-Free)

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

  • In a 96-well plate, add various concentrations of FBDC.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the decrease in absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow.

  • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value. Ascorbic acid should be used as a positive control.

Visualization: Phase 2 Screening Funnel

G cluster_0 Phase 2: Primary Biological Screening cluster_1 Tier 1 cluster_2 Tier 2 Input FBDC with Favorable Physicochemical Profile Cytotox General Cytotoxicity Assay (LDH Release on HepG2, MRC-5) Input->Cytotox Decision2 Is IC₅₀ > 10 µM? Cytotox->Decision2 Antimicrobial Antimicrobial Screen (MIC vs. S. aureus, E. coli) Decision2->Antimicrobial Proceed Antioxidant Antioxidant Screen (DPPH Assay) Decision2->Antioxidant Proceed Output Primary Hits Identified (e.g., MIC < 10 µg/mL or DPPH EC₅₀ < 20 µM) Antimicrobial->Output Antioxidant->Output

Caption: Tiered screening funnel for identifying the primary biological activities of FBDC.

Phase 3: Hit Validation and Future Directions

The culmination of the initial screening phases is the analysis of the integrated dataset. A promising "hit" would be a compound that demonstrates significant activity in a Tier 2 assay (e.g., low MIC or EC₅₀ value) while exhibiting a high IC₅₀ in the cytotoxicity assay, indicating a favorable therapeutic window.

Analysis and Next Steps:

  • Dose-Response Confirmation: Any initial hits must be confirmed by generating full, multi-point dose-response curves to accurately determine potency (EC₅₀/IC₅₀) and efficacy.

  • Selectivity Assessment: If FBDC shows cytotoxicity, but also potent desired activity, a selectivity index (SI = IC₅₀ in normal cells / EC₅₀ in target assay) should be calculated. A higher SI is desirable.

  • Secondary Assays: Based on the results, logical next steps would include:

    • If Antimicrobial Activity is Confirmed: Proceed to Minimum Bactericidal Concentration (MBC) and time-kill kinetic assays. Expand the panel of bacterial and fungal strains.

    • If Antioxidant Activity is Confirmed: Validate using a cell-based oxidative stress model (e.g., H₂O₂ challenge) and measure intracellular ROS levels.

    • If Cytotoxicity Against Cancer Cells is High and Selectivity is Observed: Initiate screens against a broader panel of cancer cell lines and conduct mechanism-of-action studies, such as cell cycle analysis or apoptosis assays.

Conclusion

This technical guide presents a structured, causality-driven framework for the . By integrating in silico predictions, fundamental physicochemical measurements, and a tiered in vitro assay funnel, this strategy enables a cost-effective and scientifically rigorous evaluation. This approach will rapidly identify potential therapeutic applications and uncover any liabilities, generating the critical data necessary to make an informed decision on the future trajectory of FBDC in the drug discovery pipeline.

References

  • Lipinski's rule of five. (n.d.). Taylor & Francis.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research, 6(3), 956-964.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug Discovery Today, 16(15-16), 684-692.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Charles River Laboratories.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Physicochemical properties. (n.d.). Fiveable.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess.
  • Taylor, L. S., & Flanagan, D. R. (2008). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 25(3), 534-542.
  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. (2020). Bulletin of Environment, Pharmacology and Life Sciences, 9(12), 115-121.
  • What are the physicochemical properties of drug? (2023). LookChem.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Journal of Analytical & Pharmaceutical Research, 12(4), 1-3.
  • Pitala, V., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 985392.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 447-459.
  • ADMET Predictor®. (n.d.). Simulations Plus.
  • Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 40(2), btae062.
  • Prediction of Drug-Like Properties. (2004). In Madame Curie Bioscience Database. NCBI Bookshelf.
  • Yamashita, F., & Hashida, M. (2013). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 5(1), 103-120.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). ResearchGate.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Londhe, S. G., et al. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Molecules, 28(19), 6965.
  • Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. (n.d.). Digital Chemistry.
  • Müller, M., et al. (2023). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv.
  • Assay development and efficacy testing of novel and established antimicrobials. (2022). University of Lincoln Thesis Repository.
  • Jönsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2022). ResearchGate.
  • Czompa, A., et al. (2000). Synthesis and antioxidant activity of flavanoid derivatives containing a 1,4-benzodioxane moiety. Archiv der Pharmazie, 333(6), 175-180.
  • A Meta-model for ADMET Property Prediction Analysis. (2023). bioRxiv.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2022). American Chemical Society.
  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2011). ResearchGate.
  • Kim, K. H., et al. (2007). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry Letters, 17(10), 2821-2825.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate.
  • Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 717-729.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2023). bioRxiv.
  • Bryant, C., et al. (2014). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. ACS Medicinal Chemistry Letters, 5(5), 543-547.
  • El-Bikai, R., et al. (2021). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Molecules, 26(11), 3183.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Benzodioxine Building Block

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique structure, featuring a fluorine substituent for modulating pharmacokinetic properties, a protected catechol system within the dioxine ring, and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of the antidepressant drug Vilazodone. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its key synthetic transformations.

Core Application: Synthesis of Vilazodone Intermediates

The most prominent application of this compound is as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[1] The aldehyde functionality serves as a crucial handle for introducing the piperazine moiety, which is central to the pharmacological activity of Vilazodone.

Reductive Amination: The Gateway to Piperazine Conjugation

Reductive amination is a cornerstone reaction for the utilization of this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient for forging carbon-nitrogen bonds.[2]

Diagram 1: Reductive Amination Workflow

A This compound C Imine/Iminium Intermediate A->C Condensation B Piperazine Derivative (e.g., 1-(Benzofuran-5-yl)piperazine) B->C E Vilazodone Precursor C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: Reductive amination of the title aldehyde with a piperazine derivative.

Protocol 1: Reductive Amination with 1-(Benzofuran-5-yl)piperazine

This protocol details the synthesis of a key Vilazodone precursor through the reductive amination of this compound with 1-(benzofuran-5-yl)piperazine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough to not reduce the aldehyde in the presence of the amine but is sufficiently reactive to reduce the intermediate iminium ion, thus minimizing side reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound306934-87-2182.151.01.0
1-(Benzofuran-5-yl)piperazine163521-12-8202.251.01.0
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Acetic acid (glacial)64-19-760.05catalytic-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and 1-(benzofuran-5-yl)piperazine (1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (1-2 drops). The acid facilitates the formation of the iminium ion intermediate, which is more susceptible to reduction.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature at room temperature using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Vilazodone precursor.

Trustworthiness: This protocol is based on established reductive amination procedures widely used in pharmaceutical synthesis. The use of a mild reducing agent and catalytic acid ensures high selectivity and yield. Monitoring by TLC provides a reliable method to determine the reaction endpoint, ensuring reproducibility.

Alternative Synthetic Transformations

While reductive amination is the most direct route for many applications, the aldehyde functionality of this compound is amenable to other classical organic transformations, expanding its synthetic utility.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction can be employed to introduce a variety of functionalized vinyl groups onto the benzodioxine scaffold.

Diagram 2: Knoevenagel Condensation Pathway

A This compound D Condensation Product (α,β-Unsaturated System) A->D B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->D C Base Catalyst (e.g., Piperidine, Et₃N) C->D Catalyzes A Phosphonium Salt C Phosphonium Ylide A->C B Strong Base (e.g., n-BuLi, NaH) B->C Deprotonation E Alkene Product C->E D This compound D->E [2+2] Cycloaddition F Triphenylphosphine Oxide E->F Elimination

Caption: General scheme for the Wittig olefination.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its application in the synthesis of Vilazodone highlights its importance in medicinal chemistry. The protocols provided herein for reductive amination, Knoevenagel condensation, and the Wittig reaction serve as a practical guide for researchers and scientists in the field of drug development and organic synthesis. The careful selection of reagents and reaction conditions, as outlined in these notes, is paramount for achieving high yields and purity of the desired products.

References

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Greiner, H. E., van Amsterdam, C., & Seyfried, C. A. (2004). Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • U.S. Patent No. 5,532,241. (1996). 5-Piperazinyl-benzofuran-2-carboxamides.
  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552-1557.
  • CN Patent No. 105601536A.
  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. (2018). [Link]
  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
  • Magomedov, N. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Journal of Medicinal Chemistry, 62(24), 10967-10993. [Link]
  • CN Patent No. 103159749A. Synthesis method for antidepressant drug vilazodone.
  • Ali, M. A., et al. (2017). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 56(17), 10539-10551. [Link]
  • T-molina, Y., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
  • PubChem. Vilazodone. [Link]
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate.
  • WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. [Link]
  • PubMed. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. [Link]

Sources

The Synthetic Versatility of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde: A Guide to its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features—a reactive aldehyde group, a fluorine-substituted benzene ring, and a benzodioxine moiety—make it an attractive starting material for the synthesis of a diverse array of complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, properties that are highly sought after in drug discovery. The benzodioxine ring system is a common motif in various biologically active compounds. This guide provides an in-depth exploration of the key reaction mechanisms involving this aldehyde, complete with detailed protocols and expert insights to facilitate its application in research and development.

Core Reactivity: The Aldehyde Functional Group

The primary site of reactivity in this compound is the aldehyde functional group. This group is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, paving the way for a multitude of transformations. The electron-withdrawing nature of the fluorine atom and the aromatic ring can influence the reactivity of the aldehyde, generally making the carbonyl carbon more electrophilic.

Key Reaction Mechanisms and Protocols

This section details several powerful reaction classes that can be effectively applied to this compound, providing both mechanistic understanding and practical, step-by-step protocols.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[2] This reaction is invaluable for synthesizing precursors to a wide range of pharmaceuticals and fine chemicals.

Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic enolate. The choice of solvent and temperature can influence reaction rates and yields.

Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). The formation of the conjugated product often results in a distinct UV-active spot. The final product can be purified by recrystallization and characterized by standard spectroscopic methods (NMR, IR, MS).

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the solvent volume using a rotary evaporator.

  • To remove the catalyst, dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute HCl (1 M), then with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Representative Knoevenagel Condensation Conditions

Active Methylene CompoundBase CatalystSolventTypical Reaction TimeExpected Product Type
MalononitrilePiperidineEthanol1-3 hoursα,β-unsaturated dinitrile
Ethyl cyanoacetatePiperidineEthanol2-4 hoursα,β-unsaturated cyanoester
Diethyl malonateSodium ethoxideEthanol4-8 hoursα,β-unsaturated diester

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Active Methylene R-CH2-Z Enolate R-CH(-)-Z Active Methylene->Enolate Base abstracts proton Base B: Aldehyde Ar-CHO Intermediate Ar-CH(O-)-CH(R)-Z Aldehyde->Intermediate Enolate attacks carbonyl Protonated_Intermediate Ar-CH(OH)-CH(R)-Z Intermediate->Protonated_Intermediate + H+ Product Ar-C=C(R)-Z Protonated_Intermediate->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and phosphorus ylides (Wittig reagents).[3][4][5][6] A key advantage is the unambiguous placement of the double bond.

Causality of Experimental Choices: The reaction proceeds through a betaine or oxaphosphetane intermediate. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. The choice of base for generating the ylide from its corresponding phosphonium salt is crucial and depends on the acidity of the proton alpha to the phosphorus.

Self-Validating System: The formation of the alkene can be monitored by TLC. The major byproduct, triphenylphosphine oxide, can often be removed by chromatography or crystallization. The stereochemistry of the resulting alkene can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.

Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Dry dichloromethane (DCM)

  • Ammonium chloride (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry DCM.

  • Add the ylide solution dropwise to the aldehyde solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and stereochemistry.

Diagram 2: Wittig Reaction Workflow

Wittig_Workflow Start Start: Aldehyde & Ylide in Dry DCM Reaction React at 0°C to RT Start->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Characterized Alkene Product Purification->Product

Caption: General workflow for a Wittig reaction.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[7][8][9][10][11] It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices: The reaction is often performed as a one-pot procedure. A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild and selectively reduces the imine in the presence of the starting aldehyde.[10] The pH of the reaction is also important; slightly acidic conditions favor imine formation.

Self-Validating System: The reaction can be monitored by TLC or LC-MS to track the disappearance of the aldehyde and the formation of the amine product. Purification is typically achieved by column chromatography, and the final product is characterized by spectroscopic methods.

Protocol: One-Pot Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive systems)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the amine (1.1 eq) in DCE, add STAB (1.5 eq) portion-wise at room temperature.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the purified amine by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Common Amines and Expected Products in Reductive Amination

AmineProduct Type
Ammonia (or ammonium salt)Primary amine
Primary amine (R-NH₂)Secondary amine
Secondary amine (R₂NH)Tertiary amine
Multicomponent Reactions (MCRs): Building Molecular Complexity

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly efficient for generating molecular diversity.[12][13][14][15] this compound is an excellent candidate for MCRs like the Ugi and Passerini reactions.

a) Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. This reaction is a powerful tool in combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules.

Ugi_Reaction Aldehyde This compound Product α-Acylamino Amide Product Aldehyde->Product Amine R1-NH2 Amine->Product Carboxylic_Acid R2-COOH Carboxylic_Acid->Product Isocyanide R3-NC Isocyanide->Product

Sources

Application Note: A Strategic Workflow for the Derivatization of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and Subsequent Bio-Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The 1,4-benzodioxane moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This application note presents a comprehensive, field-proven workflow for the chemical elaboration of a novel derivative, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. We provide detailed, validated protocols for the strategic derivatization of its aldehyde functional group via two robust synthetic pathways: Knoevenagel condensation and Schiff base formation. The resulting library of novel chemical entities (NCEs) can then be efficiently screened for biological activity. To this end, we detail a screening cascade of three fundamental bioassays: a cytotoxicity assay for anticancer potential, a broth microdilution assay for antibacterial activity, and a nitric oxide inhibition assay for anti-inflammatory properties. This integrated guide is designed to empower researchers to rapidly generate and evaluate new derivatives, accelerating the identification of promising lead compounds for drug discovery programs.

Introduction: The Rationale for Derivatization

The aldehyde functional group on the this compound scaffold is a versatile chemical handle. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it an ideal anchor point for introducing a wide array of chemical functionalities. This process of derivatization is a cornerstone of medicinal chemistry, as it allows for the systematic exploration of the structure-activity relationship (SAR). By modifying the structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features required for therapeutic efficacy.

The two primary derivatization strategies outlined herein—Knoevenagel condensation and Schiff base formation—were selected for their reliability, broad substrate scope, and the pharmacological relevance of their products. Knoevenagel condensation creates α,β-unsaturated systems, which are known pharmacophores in many bioactive molecules.[3] Schiff bases (imines) introduce a C=N bond and offer diverse coordination chemistry and biological activities.[4]

G cluster_0 Synthesis & Library Generation cluster_1 Bioassay Screening Cascade Start This compound Deriv1 Knoevenagel Condensation (C-C Bond Formation) Start->Deriv1 Introduce Diversity Deriv2 Schiff Base Formation (C=N Bond Formation) Start->Deriv2 Introduce Diversity Library Diverse Compound Library Deriv1->Library Deriv2->Library Screen1 Cytotoxicity Assay (Anticancer) Library->Screen1 Evaluate Biological Activity Screen2 Antibacterial Assay (MIC Determination) Library->Screen2 Evaluate Biological Activity Screen3 Anti-inflammatory Assay (NO Inhibition) Library->Screen3 Evaluate Biological Activity Hits Identification of 'Hit' Compounds Screen1->Hits Screen2->Hits Screen3->Hits

Figure 1: High-level workflow from starting material to hit identification.

Part 1: Protocols for Synthetic Derivatization

Strategy 1: Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine.[3] The reaction proceeds through an initial nucleophilic attack followed by dehydration to yield a stable α,β-unsaturated product.

This protocol provides a classic approach using reflux conditions.

Materials:

  • This compound

  • N-Benzylacetoacetamide

  • Ethanol (Absolute)

  • Piperidine

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and N-Benzylacetoacetamide (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approximately 10-15 mL per gram of the aldehyde) to dissolve the reactants.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution using a micropipette.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume using a rotary evaporator to induce crystallization.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Reactants Aldehyde + Active Methylene + Ethanol + Piperidine Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Isolate Isolate Product (Filter or Evaporate) Cool->Isolate Purify Recrystallize Isolate->Purify Characterize NMR, MS Analysis Purify->Characterize

Figure 2: Experimental workflow for Knoevenagel condensation.
Strategy 2: Schiff Base (Imine) Formation

The formation of a Schiff base is a condensation reaction between an aldehyde and a primary amine, resulting in a C=N double bond (imine).[4] The reaction is often straightforward and can be performed under mild conditions, sometimes requiring acid catalysis.

This protocol describes a standard reflux method for synthesizing an imine derivative.

Materials:

  • This compound

  • 4-Fluoroaniline (or other primary amine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reactant Setup: Dissolve this compound (1.0 eq) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Amine Addition: To this solution, add an equimolar amount of 4-fluoroaniline (1.0 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture with stirring for 3-5 hours.[4][5]

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot disappears.

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be recrystallized from hot ethanol to achieve high purity.

  • Characterization: Confirm the structure of the imine product using FT-IR (noting the appearance of the C=N stretch around 1600-1650 cm⁻¹), ¹H NMR, and Mass Spectrometry.

Part 2: Protocols for Bioassay Screening

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The following protocols form a primary screening cascade to identify potential therapeutic properties.

G Compound Test Derivative PrimaryScreen Primary Screen (e.g., 10 µM single dose) Compound->PrimaryScreen Inactive < 50% Inhibition INACTIVE PrimaryScreen->Inactive Active > 50% Inhibition ACTIVE HIT PrimaryScreen->Active DoseResponse Dose-Response Assay (Multiple Concentrations) Active->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Lead Promising Lead IC50->Lead

Figure 3: Logical workflow for bioassay hit identification.
Assay 1: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C.[6] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Assay 2: Antibacterial Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standardized and efficient way to determine MIC values.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a working solution at twice the highest desired final concentration in CAMHB.

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) when observed from the bottom of the plate.[7] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Assay 3: Anti-inflammatory Screening (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[10] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[11] NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.[10][12]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The pink/purple color intensity is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value.

  • Cytotoxicity Check: It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed NO inhibition is not a result of compound-induced cell death.[10]

Part 3: Data Presentation and Interpretation

Systematic data collection is essential for comparing the activities of different derivatives and for building a robust SAR.

Compound IDDerivatization MethodYield (%)Cytotoxicity IC₅₀ (µM) [HeLa]Antibacterial MIC (µg/mL) [S. aureus]Anti-inflammatory IC₅₀ (µM) [NO Inhibition]
FBD-K1 Knoevenagele.g., 75e.g., 12.5e.g., >128e.g., 25.1
FBD-S1 Schiff Basee.g., 88e.g., >100e.g., 8e.g., 15.3
... ...............

Interpretation:

  • A "hit" is a compound that shows significant activity in a primary screen (e.g., >50% inhibition at 10 µM).

  • A "lead" compound demonstrates high potency (low IC₅₀ or MIC value) and, ideally, selectivity. For example, FBD-S1 in the table above could be a lead for antibacterial development due to its low MIC and low cytotoxicity.

  • By comparing the structures of active versus inactive compounds, researchers can deduce which chemical modifications are favorable for a particular biological activity, guiding the next round of synthesis and optimization.

References

  • Jadhav, S. D., & Patil, D. R. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 2, 117-122.
  • Ouchi, T., et al. (2017). Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. MDPI.
  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Bioanalysis.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • de Souza, R. O. M. A., et al. (2014). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Li, J-T., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
  • Promega Connections. (2024). The Role of Bioassays in Testing New Therapeutics for Canine Cancer.
  • American Pharmaceutical Review. (2018). In Vitro Bioassays to Accelerate ImmunoOncology Candidate Selection.
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).
  • Pinto, R. M. A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Creative Biolabs. (n.d.). Dilution Method for Antibiotic Susceptibility Test.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cichero, E., & Patorniti, V. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Air Unimi.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel One-Pot Synthesis of Schiff Base Compounds.
  • ResearchGate. (2018). Chemical structures of aromatic aldehydes used in chemical synthesis.
  • International Journal of Chemical Studies. (2019). Synthesis and characterization of novel Schiff base ligands.
  • Quora. (n.d.). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?.
  • ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Wikipedia. (n.d.). Benzodioxan.
  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.
  • Cichero, E., & Patorniti, V. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.
  • Monnin, C. S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • Lawal, B., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Pharmaceutical Negative Results.
  • Khan, R. A., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
  • Intiquilla, A., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH.
  • Ovid. (n.d.). Aromatic aldehydes as selective fluorogenic derivatizing agents for.
  • ResearchGate. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Valadez-Vega, C., et al. (2014). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. NIH.
  • ResearchGate. (2019). Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were....
  • Analytical Chemistry. (2021). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples.
  • ResearchGate. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry.

Sources

Application Notes and Protocols for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a forward-looking perspective on the potential applications of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in the field of materials science. While direct, peer-reviewed applications of this specific molecule are nascent, its unique structural features—a fluorinated aromatic ring, a reactive aldehyde group, and a protective benzodioxane moiety—suggest significant potential in the rational design of advanced functional materials. This guide will extrapolate from established principles and the known properties of analogous compounds to propose detailed application notes and experimental protocols for its use in polymer chemistry, organic electronics, and sensor technology.

Part 1: Foundational Insights & Strategic Overview

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The high electronegativity and small van der Waals radius of fluorine can profoundly influence intermolecular interactions, electronic properties, and chemical stability. When combined with the rigid and electron-donating 4H-1,3-benzodioxine scaffold, and the versatile synthetic handle of an aldehyde group, this compound emerges as a compelling, yet underexplored, building block for a new generation of high-performance materials.

This guide is structured to provide not just a "what" but a "why," delving into the causal relationships between molecular structure and material function. The protocols herein are designed to be self-validating, with built-in characterization steps to ensure the successful synthesis and performance of the proposed materials.

Part 2: Application Note I: Synthesis of High-Performance Fluorinated Polyimides

Expertise & Experience: The Rationale

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of fluorine can further enhance these properties by increasing hydrophobicity, reducing the dielectric constant, and improving solubility for easier processing. The this compound moiety can be envisioned as a novel building block for creating soluble and low-dielectric polyimides suitable for microelectronics and aerospace applications. The aldehyde functionality allows for the formation of a di-amine monomer through a subsequent reductive amination, which can then be polymerized with a dianhydride.

Authoritative Grounding

The synthesis of polyimides from aromatic diamines and dianhydrides is a well-established industrial process. The use of fluorinated monomers to lower the dielectric constant is also a widely adopted strategy in the microelectronics industry. The proposed synthetic route leverages these established principles.

Experimental Protocol: Synthesis of a Novel Fluorinated Diamine Monomer and Subsequent Polyimide

Step 1: Synthesis of the Diamine Monomer

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10.0 g of this compound in 100 mL of anhydrous methanol.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of p-phenylenediamine.

  • Reductive Amination: Slowly add sodium borohydride in small portions at 0 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the novel diamine monomer.

Step 2: Polyimide Synthesis

  • Polymerization: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Add an equimolar amount of a commercial dianhydride (e.g., pyromellitic dianhydride) portion-wise to the stirred solution.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor.

  • Imidization: The poly(amic acid) solution is then cast onto a glass substrate and thermally imidized by heating in a programmable oven under a nitrogen atmosphere with a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour).

  • Characterization: The resulting polyimide film is characterized by Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Dielectric Spectroscopy.

Data Presentation: Expected Properties of the Novel Polyimide
PropertyExpected ValueRationale
Glass Transition Temperature (Tg) > 300 °CRigid benzodioxine and imide backbone.
Decomposition Temperature (Td) > 500 °CHigh thermal stability of the polyimide structure.
Dielectric Constant (1 MHz) < 2.8Incorporation of fluorine reduces polarizability.
Solubility Soluble in aprotic polar solventsThe non-planar benzodioxine structure may disrupt chain packing.
Visualization: Synthetic Pathway

G A This compound C Reductive Amination (NaBH4, MeOH) A->C B p-phenylenediamine B->C D Novel Diamine Monomer C->D F Polymerization (NMP) D->F E Pyromellitic Dianhydride E->F G Poly(amic acid) F->G H Thermal Imidization G->H I Fluorinated Polyimide H->I

Caption: Synthesis of a fluorinated polyimide.

Part 3: Application Note II: Precursor for Solution-Processable Organic Semiconductors

Expertise & Experience: The Rationale

The development of solution-processable organic semiconductors is crucial for the advancement of printed and flexible electronics. The this compound can serve as a versatile precursor for synthesizing novel π-conjugated systems. The electron-withdrawing fluorine atom can lower the LUMO energy level of the resulting material, which is beneficial for n-type charge transport. The aldehyde group is a prime site for Knoevenagel or Wittig-type reactions to extend the π-conjugation. The benzodioxane moiety can enhance solubility and influence the solid-state packing of the molecules, a critical factor for efficient charge transport.

Authoritative Grounding

The molecular engineering of organic semiconductors through the introduction of fluorine and the extension of π-conjugation via aldehyde condensation reactions are well-documented strategies to tune their electronic properties and device performance.

Experimental Protocol: Synthesis of a Novel n-Type Organic Semiconductor
  • Knoevenagel Condensation: In a Schlenk flask under an inert atmosphere, dissolve this compound and a suitable active methylene compound (e.g., malononitrile) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: After completion, cool the reaction mixture, wash with water and brine, and dry the organic phase. The solvent is evaporated, and the crude product is purified by sublimation or recrystallization to yield the target organic semiconductor.

  • Device Fabrication and Characterization: The purified material is then used as the active layer in an Organic Field-Effect Transistor (OFET) fabricated by solution-shearing or spin-coating. The device performance, including charge carrier mobility and on/off ratio, is then characterized.

Data Presentation: Target Optoelectronic Properties
PropertyTarget ValueRationale
LUMO Energy Level < -3.5 eVFluorine substitution lowers the LUMO for n-type behavior.
HOMO Energy Level < -5.5 eVTo ensure good air stability.
Optical Bandgap 2.0 - 2.5 eVTunable by the choice of the condensation partner.
Electron Mobility > 0.1 cm²/VsOptimized molecular packing is key.
Visualization: Conceptual Molecular Design

G A This compound Aldehyde Group C Knoevenagel Condensation A:f1->C B Active Methylene Compound (e.g., Malononitrile) Electron-Withdrawing Groups B:f1->C D π-Conjugated System Lowered LUMO Enhanced Solubility C->D

Caption: Design of an organic semiconductor.

Part 4: References

Due to the prospective nature of this guide, direct references for the application of this compound in materials science are not available. The principles and protocols are based on established knowledge in organic and polymer chemistry. For foundational understanding, the following resources are recommended:

  • Polyimides: Synthesis, Characterization, and Applications. Edited by M. K. Ghosh and K. L. Mittal, Marcel Dekker, Inc., [Link].

  • Organic Electronics: Materials, Manufacturing, and Applications. By H. Klauk, Wiley-VCH, [Link].

  • Fluorine in Organic Chemistry. By R. D. Chambers, Wiley-Blackwell, [Link].

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed methodologies for the synthesis of diverse heterocyclic scaffolds, including pyrazoles, quinolines, and pyrimidines, utilizing 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde as a versatile starting material. The protocols outlined herein are designed to be robust and adaptable, offering a foundation for the exploration of novel chemical entities with potential therapeutic applications.

Introduction: The Versatility of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the benzodioxine ring system is a common motif in biologically active molecules. The aldehyde functionality serves as a key handle for a variety of chemical transformations, enabling the construction of a wide array of complex heterocyclic structures.

This document outlines multi-step synthetic pathways to access three important classes of N-heterocycles. Each section provides a detailed experimental protocol, a discussion of the underlying chemical principles, and a visual representation of the workflow.

I. Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from this compound is proposed via a two-step sequence involving an initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

A. Synthetic Workflow for Pyrazole Synthesis

start This compound intermediate Chalcone Intermediate start->intermediate Claisen-Schmidt Condensation (Acetophenone, NaOH, EtOH) product Pyrazole Derivative intermediate->product Cyclization (Hydrazine Hydrate, EtOH, Reflux)

Caption: Workflow for the synthesis of pyrazole derivatives.

B. Experimental Protocol: Two-Step Synthesis of 3-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-5-phenyl-1H-pyrazole

Step 1: Synthesis of (E)-1-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This step involves the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone to form an α,β-unsaturated ketone (chalcone).[1][2]

  • Materials:

    • This compound

    • Acetophenone

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (50 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with 1 M HCl to pH 5-6.

    • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

  • Expected Outcome: A pale yellow to yellow solid.

Step 2: Synthesis of 3-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-5-phenyl-1H-pyrazole

The synthesized chalcone is then cyclized with hydrazine hydrate to yield the pyrazole derivative.[3]

  • Materials:

    • (E)-1-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-3-phenylprop-2-en-1-one (from Step 1)

    • Hydrazine hydrate (80%)

    • Ethanol (EtOH) or Glacial acetic acid

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in ethanol (30 mL).

    • Add hydrazine hydrate (1.5 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • The precipitated pyrazole derivative is collected by vacuum filtration, washed with cold water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

  • Expected Outcome: A white to off-white crystalline solid.

StepReactantsKey ReagentsSolventTime (h)Temperature (°C)Yield (%)
1This compound, AcetophenoneNaOHEthanol4-60 - RT80-90
2Chalcone Intermediate, Hydrazine Hydrate-Ethanol6-8Reflux75-85

II. Synthesis of Quinoline Derivatives

The synthesis of quinolines from the starting aldehyde is proposed through a Friedländer annulation. This requires the introduction of an amino group at the position ortho to the aldehyde. This can be achieved through a nitration-reduction sequence. The resulting 2-amino-6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde can then be condensed with a ketone to form the quinoline ring system. Quinolines are a prominent class of heterocycles with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[4][5]

A. Synthetic Workflow for Quinoline Synthesis

start This compound nitro Nitro Intermediate start->nitro Nitration (HNO3, H2SO4) amino Amino Intermediate nitro->amino Reduction (SnCl2·2H2O, HCl) product Quinoline Derivative amino->product Friedländer Annulation (Ketone, Base)

Caption: Workflow for the synthesis of quinoline derivatives.

B. Experimental Protocol: Three-Step Synthesis of a Novel Fluoro-benzodioxino-quinoline

Step 1: Nitration of this compound

Nitration of the aromatic ring is a key step to introduce the precursor to the amino group. The directing effects of the existing substituents will favor nitration at the position ortho to the aldehyde.

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • In a 100 mL flask, cool concentrated H₂SO₄ (10 mL) to 0 °C in an ice-salt bath.

    • Slowly add this compound (1.0 eq) in portions with stirring, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to cold concentrated H₂SO₄ (5 mL).

    • Add the nitrating mixture dropwise to the solution of the aldehyde, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice.

    • The precipitated nitro derivative is filtered, washed thoroughly with cold water, and dried.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group using a standard reducing agent like tin(II) chloride.

  • Materials:

    • Nitro-6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (from Step 1)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH), 10 M

  • Procedure:

    • Suspend the nitro compound (1.0 eq) in ethanol (50 mL).

    • Add a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl (15 mL).

    • Heat the mixture at 60-70 °C for 2-3 hours.

    • Cool the reaction mixture and neutralize by the slow addition of 10 M NaOH until the pH is basic.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-amino derivative.

Step 3: Friedländer Annulation

The 2-aminobenzaldehyde derivative is condensed with a ketone to form the quinoline ring.[4][5]

  • Materials:

    • 2-Amino-6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (from Step 2)

    • Acetone (or other suitable ketone)

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the 2-amino-aldehyde (1.0 eq) and the ketone (2.0 eq) in ethanol (30 mL).

    • Add a catalytic amount of KOH.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure quinoline derivative.

StepStarting MaterialKey ReagentsSolventTime (h)Temperature (°C)
1This compoundHNO₃, H₂SO₄-1-20-5
2Nitro IntermediateSnCl₂·2H₂O, HClEthanol2-360-70
3Amino IntermediateKetone, KOHEthanol4-6Reflux

III. Synthesis of Pyrimidine Derivatives

The synthesis of dihydropyrimidinones from this compound can be efficiently achieved in a one-pot, three-component Biginelli reaction. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[6][7] Pyrimidine and its derivatives are of great interest due to their wide range of biological activities, including antiviral, antibacterial, and antitumor properties.

A. Synthetic Workflow for Pyrimidine Synthesis

start This compound product Dihydropyrimidinone Derivative start->product Biginelli Reaction (HCl, EtOH, Reflux) reactants Ethyl Acetoacetate + Urea reactants->product

Caption: Workflow for the synthesis of pyrimidine derivatives.

B. Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone Derivative
  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Urea

    • Ethanol (EtOH)

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol (25 mL).

    • Add a catalytic amount of concentrated HCl (2-3 drops).

    • Reflux the reaction mixture for 3-4 hours with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid with cold ethanol and dry.

    • Recrystallize from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Expected Outcome: A white or pale-yellow crystalline solid.

ReactantsCatalystSolventTime (h)Temperature (°C)Yield (%)
Aldehyde, Ethyl Acetoacetate, UreaHClEthanol3-4Reflux70-85

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (2020). PMC - PubMed Central.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2022). NIH.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2012). Journal of Chemical and Pharmaceutical Research.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC - PubMed Central.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed.

Sources

The Strategic Application of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, a versatile intermediate poised to accelerate the development of next-generation pharmaceuticals. We will elucidate its synthesis, key reactions, and its potential in creating fluorinated analogs of established drug scaffolds, with a particular focus on morpholine derivatives.

Introduction: The Significance of Fluorinated Benzodioxines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 4H-1,3-benzodioxine scaffold, present in various biologically active compounds, offers a rigid framework that can be strategically functionalized. The combination of a fluorine atom and a reactive carbaldehyde group on this scaffold, as seen in this compound, creates a powerful building block for medicinal chemists. This intermediate holds significant promise for the synthesis of novel therapeutics, particularly in the realm of neurology and psychiatry, where fluorinated analogs of drugs like Viloxazine are of considerable interest.

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway A 5-Fluorosalicylaldehyde C This compound A->C Acid Catalyst (e.g., p-TsOH) Aprotic Solvent (e.g., Toluene) Heat (Dean-Stark) B Paraformaldehyde B->C

Causality Behind Experimental Choices:

  • Starting Material: 5-Fluorosalicylaldehyde is selected due to the strategic placement of the fluorine atom, which will ultimately reside at the 6-position of the benzodioxine ring. The ortho-hydroxy and aldehyde groups are essential for the cyclization reaction.

  • Formaldehyde Source: Paraformaldehyde is a convenient and solid source of formaldehyde, facilitating easier handling and stoichiometry control compared to gaseous formaldehyde.

  • Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the salicylaldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of another molecule of formaldehyde (generated in situ from paraformaldehyde). It also catalyzes the subsequent cyclization and dehydration steps.

  • Solvent and Conditions: An aprotic solvent like toluene is ideal for this reaction. The use of a Dean-Stark apparatus allows for the continuous removal of water, which is a byproduct of the reaction. This shifts the equilibrium towards the formation of the desired benzodioxine product, thereby maximizing the yield.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Fluorosalicylaldehyde140.1114.01 g0.1
Paraformaldehyde(CH₂O)n3.30 g0.11
p-Toluenesulfonic acid172.200.17 g0.001
Toluene92.14200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-fluorosalicylaldehyde (14.01 g, 0.1 mol), paraformaldehyde (3.30 g, 0.11 mol), and p-toluenesulfonic acid (0.17 g, 0.001 mol).

  • Add 200 mL of toluene to the flask.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Application in Pharmaceutical Intermediate Synthesis: Access to Fluorinated Morpholine Scaffolds

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. One of the most powerful applications is in the synthesis of amine-containing intermediates via reductive amination.[1][2] This approach provides a direct route to fluorinated analogs of morpholine-containing drugs, such as Viloxazine.

Reductive_Amination_Workflow A This compound C Intermediate Imine/Hemiaminal A->C Condensation B Aminoethanol B->C D Fluorinated Morpholine Intermediate C->D Reduction (e.g., NaBH(OAc)₃)

Detailed Experimental Protocol: Synthesis of a Fluorinated Viloxazine Analog Intermediate

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound182.141.82 g0.01
Aminoethanol61.080.67 g0.011
Sodium triacetoxyborohydride211.942.54 g0.012
Dichloroethane (DCE)98.9650 mL-

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.82 g, 0.01 mol) and aminoethanol (0.67 g, 0.011 mol) in 50 mL of dichloroethane.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (2.54 g, 0.012 mol) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude fluorinated morpholine intermediate.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

Conclusion and Future Perspectives

This compound is a high-potential building block for the synthesis of advanced pharmaceutical intermediates. The protocols outlined in this guide, based on established chemical principles, provide a clear pathway for its synthesis and subsequent utilization in the creation of novel fluorinated morpholine derivatives. The strategic incorporation of this intermediate is expected to contribute significantly to the discovery and development of new chemical entities with improved pharmacological profiles. Further exploration of its reactivity will undoubtedly unveil even more applications in the synthesis of complex and valuable molecules.

References

  • Reductive amination. (2023). In Wikipedia.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (1999). Organic Reactions.

Sources

Application Notes and Protocols for Condensation Reactions with 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for conducting condensation reactions with 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This fluorinated benzodioxine derivative is a valuable building block in medicinal chemistry, and its derivatization through carbon-carbon bond-forming reactions is of significant interest for the development of novel therapeutic agents. This document outlines the strategic considerations and practical execution of three pivotal condensation reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Wittig reaction. The protocols provided are designed to be robust and adaptable, serving as a foundational methodology for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the 6-fluoro-4H-1,3-benzodioxine Scaffold

The 1,4-benzodioxane moiety is a well-established and versatile scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The introduction of a fluorine atom to this scaffold, as in this compound, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The carbaldehyde functional group at the 8-position of this scaffold serves as a synthetic handle for a variety of chemical transformations, most notably condensation reactions. These reactions allow for the facile construction of larger, more complex molecules with diverse pharmacophores, making this compound a key intermediate in the synthesis of novel drug candidates. This guide will provide the theoretical underpinnings and practical, step-by-step protocols for key condensation reactions.

Core Condensation Methodologies

This section details the experimental procedures for three fundamental condensation reactions applicable to this compound. The choice of reaction will depend on the desired final product, with each method offering a distinct pathway to valuable molecular architectures.

Knoevenagel Condensation: Synthesis of Cinnamic Acid and Acrylonitrile Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds, such as cinnamic acid derivatives and substituted acrylonitriles, which are precursors to a wide range of pharmaceuticals.[2][5]

Causality of Experimental Choices:

  • Active Methylene Compounds: Malonic acid is used for the synthesis of cinnamic acid derivatives, while malononitrile is employed for acrylonitrile analogs. The two electron-withdrawing groups on the methylene carbon increase its acidity, facilitating deprotonation by a weak base.

  • Catalyst: Piperidine, a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. It acts as a base to generate the nucleophilic carbanion from the active methylene compound.

  • Solvent: Pyridine often serves as both the solvent and a basic catalyst, particularly in the Doebner modification with malonic acid, which facilitates the decarboxylation of the intermediate.[4] For reactions with malononitrile, ethanol is a suitable solvent.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial in-process control to monitor the consumption of the starting aldehyde and the formation of the product, ensuring the reaction goes to completion.

Experimental Protocol: Knoevenagel Condensation with Malonic Acid (Doebner Modification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation. Wash the solid with cold ethanol and dry.

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde This compound Reaction Condensation Reaction Aldehyde->Reaction ActiveMethylene Active Methylene Compound (e.g., Malonic Acid, Malononitrile) ActiveMethylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Pyridine, Ethanol) Solvent->Reaction Temperature Temperature (Room Temp to Reflux) Temperature->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct α,β-Unsaturated Product Purification->FinalProduct

Caption: General workflow for a Knoevenagel condensation reaction.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7][8] Chalcones are an important class of compounds with a wide array of biological activities.[3][6]

Causality of Experimental Choices:

  • Reactants: this compound serves as the aldehyde component. A variety of ketones (e.g., acetophenone, cyclohexanone) can be used to generate diverse chalcone structures.

  • Catalyst: A strong base like sodium hydroxide or potassium hydroxide is required to deprotonate the α-carbon of the ketone, forming the enolate nucleophile.

  • Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base.

  • Product Precipitation: The chalcone product is often insoluble in the reaction medium and precipitates out, driving the reaction to completion.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

  • Reaction Setup: In an Erlenmeyer flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (15-20 mL).

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 10% w/v).

  • Reaction Execution: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol.

Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[9] This reaction is highly versatile and allows for the precise placement of the double bond.

Causality of Experimental Choices:

  • Wittig Reagent Preparation: The phosphorus ylide is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base. The choice of the phosphonium salt determines the substituent on one side of the resulting alkene.

  • Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to deprotonate the phosphonium salt to form the ylide.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is used as the solvent to prevent quenching of the strong base and the ylide.

  • Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can react with the strong base and the ylide.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The formation of a deep orange or red color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Wittig_Workflow cluster_reagent_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification cluster_product Product PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide Reaction Reaction in Anhydrous Solvent Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Workup Quenching & Extraction Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Alkene Alkene Product Chromatography->Alkene Byproduct Triphenylphosphine Oxide Chromatography->Byproduct

Caption: General workflow for a Wittig reaction.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key quantitative data for the described condensation reactions. Note that these are general guidelines, and optimization may be necessary for specific substrates.

Reaction TypeAldehydeActive Methylene/Ketone/Ylide PrecursorCatalyst/BaseSolventTemperatureTypical Reaction Time
Knoevenagel 1.0 eqMalonic Acid (1.2 eq)Piperidine (0.1 eq)PyridineReflux4-6 hours
Knoevenagel 1.0 eqMalononitrile (1.1 eq)Piperidine (0.1 eq)EthanolRoom Temp2-4 hours
Claisen-Schmidt 1.0 eqAcetophenone (1.0 eq)NaOH (2.0 eq)EthanolRoom Temp2-4 hours
Wittig 1.0 eqBenzyltriphenylphosphonium Chloride (1.1 eq)n-BuLi (1.1 eq)Anhydrous THF0 °C to Room Temp12-24 hours

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through a series of in-process controls and thorough product characterization.

  • Reaction Monitoring: The progress of each reaction should be meticulously monitored by Thin-Layer Chromatography (TLC) . This allows for the determination of the reaction endpoint, preventing the formation of side products due to prolonged reaction times or excessive heating.

  • Product Characterization: The identity and purity of the final products must be confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the formation of the new carbon-carbon double bond.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C-H stretch and the appearance of alkene C=C stretches.

  • Melting Point Analysis: A sharp melting point for a solid product is a good indicator of its purity.

Troubleshooting Common Issues:

  • Low Yield: This could be due to incomplete reaction, side reactions, or loss of product during work-up. Check the purity of starting materials, ensure anhydrous conditions for the Wittig reaction, and optimize reaction time and temperature.

  • Impure Product: Inadequate purification is the most common cause. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. For column chromatography, select an appropriate eluent system to achieve good separation.

  • No Reaction: This may be due to an inactive catalyst, improper reaction conditions (e.g., presence of water in the Wittig reaction), or unreactive starting materials.

Conclusion

The condensation reactions outlined in this guide provide robust and versatile methods for the derivatization of this compound. By following these detailed protocols and employing the principles of self-validation through rigorous monitoring and characterization, researchers can confidently synthesize a diverse library of novel compounds for evaluation in drug discovery programs. The strategic application of these synthetic methodologies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Celentano, M. J., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 17(5), 5713-5746. [Link]
  • Kim, J. S., et al. (2012). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of Pharmacal Research, 35(12), 2137-2147. [Link]
  • Reddy, M. V. R., et al. (2009). Synthetic approaches toward stilbenes and their related structures. European Journal of Medicinal Chemistry, 44(10), 3843-3861. [Link]
  • Saeed, S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]
  • Chemical Review and Letters. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 6(1), 1-10. [Link]
  • Wikipedia. (2023).
  • Jeon, M. K., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1897. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
  • ResearchGate. (2019).
  • Tzani, A., et al. (2020).
  • ResearchGate. (2021). Knoevenagel condensation (KC)
  • Celentano, M. J., et al. (2020).
  • ResearchGate. (2020).
  • ResearchGate. (2021).
  • Wikipedia. (2023).
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e54110112078. [Link]
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, a key intermediate in the development of novel therapeutics. The protocol herein details a robust and scalable synthetic route, emphasizing safety, efficiency, and reproducibility. We will explore the strategic selection of the formylation reaction, provide a step-by-step experimental procedure, and discuss critical process parameters for successful scale-up. This guide is intended to equip researchers and process chemists with the necessary information to produce high-purity this compound for drug discovery and development programs.

Introduction: The Significance of this compound

The fluorinated benzodioxane scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The carbaldehyde functionality at the 8-position of the 6-fluoro-4H-1,3-benzodioxine ring system serves as a versatile synthetic handle for the construction of more complex molecular architectures. Consequently, the efficient and scalable synthesis of this compound is of paramount importance for advancing drug discovery projects that target a range of therapeutic areas.

Strategic Approach: The Duff Reaction for Ortho-Formylation

Several methods exist for the formylation of aromatic rings, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.[1][2][3] For the synthesis of this compound, the Duff reaction presents a compelling option for large-scale production due to its operational simplicity and the use of relatively inexpensive and stable reagents.[1][4][5]

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically trifluoroacetic acid (TFA) or a mixture of acetic acid and boric acid.[4][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich 6-fluoro-4H-1,3-benzodioxine ring is attacked by an electrophilic iminium ion generated from HMTA.[1][5] The reaction generally favors ortho-formylation on activated aromatic systems, making it well-suited for the targeted synthesis of the 8-carbaldehyde isomer.[1][4]

Rationale for Selecting the Duff Reaction:

  • Regioselectivity: The Duff reaction is known to favor ortho-formylation of phenols and other activated aromatic compounds.[1][4] In the case of 6-fluoro-4H-1,3-benzodioxine, the electron-donating nature of the dioxine ring is expected to direct the formylation to the ortho position (C8).

  • Scalability and Safety: The reagents used in the Duff reaction, such as HMTA and TFA, are commercially available in bulk and are generally easier to handle on a large scale compared to the phosphorus oxychloride used in the Vilsmeier-Haack reaction or the chloroform used in the Reimer-Tiemann reaction.[3][7]

  • Milder Conditions: While heating is required, the Duff reaction can often be performed under milder conditions than some alternative formylation methods, which can be advantageous for substrates with sensitive functional groups.[4]

Detailed Synthesis Protocol

This protocol outlines the large-scale synthesis of this compound from the precursor 6-fluoro-4H-1,3-benzodioxine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-fluoro-4H-1,3-benzodioxine≥98%Commercially AvailableStarting material
Hexamethylenetetramine (HMTA)≥99%Commercially AvailableFormylating agent
Trifluoroacetic Acid (TFA)≥99%Commercially AvailableAcid catalyst and solvent
Diethyl EtherAnhydrousCommercially AvailableFor work-up
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization
Brine (Saturated NaCl solution)Prepared in-houseFor washing
Anhydrous Magnesium SulfateCommercially AvailableFor drying
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexanesHPLC GradeCommercially AvailableEluent for chromatography
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography
Equipment
  • Large-capacity three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple.

  • Heating mantle with a temperature controller.

  • Large separatory funnel.

  • Rotary evaporator.

  • Flash chromatography system (for large-scale purification).

  • Standard laboratory glassware.

Experimental Workflow

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Charge_Reagents Charge Flask with 6-fluoro-4H-1,3-benzodioxine and HMTA Add_TFA Slowly Add Trifluoroacetic Acid (TFA) Charge_Reagents->Add_TFA Heat_Reaction Heat to 85-90 °C and Stir Add_TFA->Heat_Reaction Cool_Reaction Cool to Room Temperature Heat_Reaction->Cool_Reaction Hydrolysis Pour into Ice-Water and Stir Cool_Reaction->Hydrolysis Neutralization Neutralize with Sat. NaHCO3 Hydrolysis->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Wash_Organic Wash with Brine Extraction->Wash_Organic Dry_Organic Dry over MgSO4 Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Purification Purify by Flash Chromatography Concentrate->Purification Analysis Characterize by NMR, IR, and MS Purification->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean and dry 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 6-fluoro-4H-1,3-benzodioxine (154 g, 1.0 mol) and hexamethylenetetramine (HMTA) (280 g, 2.0 mol).

    • Under a fume hood, slowly add trifluoroacetic acid (TFA) (1.5 L) to the flask with gentle stirring. An exothermic reaction may be observed. The addition should be controlled to maintain the internal temperature below 40 °C.

  • Reaction:

    • Once the addition of TFA is complete, heat the reaction mixture to 85-90 °C using a heating mantle.

    • Stir the mixture vigorously at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a large beaker containing 5 L of an ice-water mixture with vigorous stirring.

    • Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

    • Transfer the mixture to a large separatory funnel and extract the product with diethyl ether (3 x 1 L).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to isolate the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield and Characterization
  • Expected Yield: 55-65%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the aldehyde proton (singlet, ~9.8 ppm), aromatic protons, and the dioxine methylene protons.

    • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the aldehyde carbonyl carbon (~190 ppm) and other characteristic peaks.

    • FT-IR (KBr): Observe characteristic peaks for the aldehyde C=O stretch (~1680 cm⁻¹) and C-H stretch (~2850 and ~2750 cm⁻¹).

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.

Reaction Mechanism

The Duff reaction proceeds through the formation of an iminium ion electrophile which then attacks the electron-rich aromatic ring.

Duff Reaction Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile [CH2=N+R2] HMTA->Iminium + H+ H+ H+ (from TFA) Benzodioxine 6-fluoro-4H-1,3-benzodioxine Intermediate Wheland Intermediate Benzodioxine->Intermediate + [CH2=N+R2] Iminium_Adduct Iminium Adduct Intermediate->Iminium_Adduct - H+ Aldehyde This compound Iminium_Adduct->Aldehyde Hydrolysis (H2O)

Caption: Simplified mechanism of the Duff reaction for the formylation of 6-fluoro-4H-1,3-benzodioxine.

Process Optimization and Troubleshooting

ParameterRecommendationTroubleshooting
Reaction Temperature 85-90 °CLow Conversion: Increase temperature slightly (up to 100 °C), but monitor for byproduct formation. Byproduct Formation: Decrease temperature.
Reaction Time 12-18 hoursIncomplete Reaction: Extend reaction time and monitor by TLC/HPLC.
Reagent Stoichiometry 2 equivalents of HMTALow Yield: Ensure HMTA is of high purity and dry. A slight excess may be beneficial, but can complicate purification.
Neutralization Slow, portion-wise addition of NaHCO₃Foaming/Loss of Product: Perform neutralization slowly in a large vessel with efficient stirring and cooling.
Purification Flash ChromatographyCo-eluting Impurities: Optimize the solvent system for chromatography. A different stationary phase (e.g., alumina) could be explored.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially the handling of trifluoroacetic acid, should be performed in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Exothermic Reaction: The initial addition of TFA to the reaction mixture can be exothermic. Ensure slow addition and have a cooling bath readily available.

  • Neutralization: The neutralization of the acidic reaction mixture with sodium bicarbonate will generate a significant amount of carbon dioxide gas. This should be done slowly and in a large, open container to avoid pressure buildup and foaming.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound via the Duff reaction. By following the outlined procedures and considering the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The robustness of this method makes it amenable to further optimization and scale-up for manufacturing campaigns.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550. [Link]
  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254. [Link]
  • Ogata, Y.; Sugiura, F. Kinetics and mechanism of the Duff reaction. Tetrahedron1968, 24 (14), 5001-5009. [Link]
  • Smith, W. E. Process for making aromatic aldehydes. US Patent 3,833,660, issued September 3, 1974.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119-122. [Link]
  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824-828. [Link]
  • Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. Org. React.2005, 1-36. [Link]
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2004, 355-659. [Link]
  • PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde. [Link]
  • PubChem. 1,3-Benzodioxole-4-carboxaldehyde. [Link]
  • CP Lab Safety. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 95% Purity, C9H9FO3, 1 gram. [Link]
  • Beilstein Journals. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]

Sources

Application Notes and Protocols for the Use of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high specificity and sensitivity.[1][2] The rational design of these molecular probes often involves the strategic assembly of a fluorophore, which provides the optical signal, and a recognition moiety that selectively interacts with the analyte of interest. The precursor molecule, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, presents a promising scaffold for the development of novel fluorescent probes. The incorporation of a fluorine atom can modulate the electronic properties of the aromatic system, potentially leading to favorable shifts in the photophysical properties of the resulting probes, such as enhanced quantum yields and bathochromic shifts in emission spectra. The benzodioxine ring system offers a rigid and photostable core. The aldehyde functional group serves as a versatile handle for the straightforward synthesis of Schiff base derivatives, which are well-known for their application as "turn-on" fluorescent sensors for a variety of analytes, including metal ions.[3][4] This document provides a comprehensive guide to the synthesis and application of fluorescent probes derived from this compound.

Synthesis of Fluorescent Probes

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for analogous benzodioxine derivatives.[5][6] A common approach involves the reaction of a suitably substituted catechol with a dielectrophile. The following proposed synthesis starts from commercially available 4-fluorobenzene-1,2-diol.

A 4-Fluorobenzene-1,2-diol B Protection of one hydroxyl group A->B e.g., Benzyl bromide, K2CO3 C Reaction with 2-bromoacetaldehyde dimethyl acetal B->C NaH, DMF D Deprotection C->D H2, Pd/C E Intramolecular cyclization D->E Acid catalyst, heat F Formylation E->F e.g., Vilsmeier-Haack reaction G This compound F->G Work-up

Caption: Proposed synthetic workflow for this compound.

General Protocol for Schiff Base Fluorescent Probe Synthesis

The aldehyde functionality of the precursor allows for a straightforward condensation reaction with primary amines to form Schiff bases. This reaction is a cornerstone for creating a diverse library of fluorescent probes by varying the amine-containing recognition moiety.

Precursor This compound Reaction Reflux, 2-4 hours Precursor->Reaction Amine Amine-containing recognition moiety (R-NH2) Amine->Reaction Solvent Ethanol or Methanol Solvent->Reaction Product Schiff Base Fluorescent Probe Reaction->Product Purification Recrystallization or Column Chromatography Product->Purification

Caption: General workflow for the synthesis of Schiff base fluorescent probes.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0-1.2 equivalents of the desired amine-containing recognition moiety (e.g., 2-amino-4-methylphenol for a potential metal ion sensor).

  • Catalyst (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

  • Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of Derived Probes

The photophysical properties of the synthesized probes are critical for their application. The following table presents expected photophysical data for a representative Schiff base probe derived from this compound, based on literature values for structurally similar compounds.[8][9][10][11]

PropertyExpected ValueSignificance
Absorption Maximum (λabs) 350-400 nmDetermines the optimal excitation wavelength.
Emission Maximum (λem) 450-550 nmDefines the color of the emitted light.
Stokes Shift > 50 nmA large Stokes shift minimizes self-quenching and improves signal-to-noise ratio.
Quantum Yield (Φ) 0.01 - 0.1 (free probe)> 0.3 (analyte-bound)A significant increase upon analyte binding is characteristic of a "turn-on" probe.

Application Protocol: In Vitro Detection of Metal Ions

Schiff base probes are frequently employed for the detection of metal ions such as Al³⁺, Zn²⁺, and Cu²⁺.[3][12][13][14][15][16] The following protocol outlines a general procedure for the in vitro detection of a target metal ion.

Sensing Mechanism:

Probe Probe (Weakly Fluorescent) Complex Probe-Metal Complex (Highly Fluorescent) Probe->Complex + Metal Ion Metal Metal Ion Complex->Probe - Metal Ion (reversible) Mechanism Chelation-Enhanced Fluorescence (CHEF) Complex->Mechanism

Caption: "Turn-on" fluorescence mechanism upon metal ion binding.

Detailed Protocol:

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a stock solution of the metal salt (e.g., 10 mM AlCl₃ in deionized water).

  • Working Solutions: Prepare a working solution of the probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration: In a series of cuvettes, add the probe working solution. Then, add increasing concentrations of the metal ion solution (e.g., 0 to 10 equivalents).

  • Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complex formation.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. Excite the samples at the probe's absorption maximum and record the emission over the expected range.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry.

Application Protocol: Live Cell Imaging

The utility of these probes can be extended to visualizing analytes within living cells.[1][2][17][18][19]

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides and culture them in appropriate medium until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM). Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • Controls: It is essential to include controls, such as cells not treated with the probe (to assess autofluorescence) and cells treated with the probe and a chelator (to demonstrate the specificity of the probe for the target analyte).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal (in vitro) - Incorrect excitation/emission wavelengths.- Probe degradation.- Insufficient analyte concentration.- Verify the photophysical properties of the probe.- Prepare fresh probe solutions.- Increase the analyte concentration.
High Background Fluorescence (Live Cell) - Incomplete removal of unbound probe.- Probe aggregation.- Cellular autofluorescence.- Increase the number and duration of washing steps.[20][21][22][23][24]- Lower the probe concentration.- Use a filter set that minimizes autofluorescence or use spectral unmixing.
Probe Precipitation - Low solubility of the probe in aqueous buffer.- High probe concentration.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution (ensure it is not cytotoxic).- Lower the working concentration of the probe.
Cell Death or Morphological Changes - Cytotoxicity of the probe or solvent.- Phototoxicity from prolonged light exposure.- Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.- Reduce the excitation light intensity and exposure time.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a new class of fluorescent probes. Its straightforward derivatization into Schiff bases allows for the development of "turn-on" sensors for a wide range of biologically relevant analytes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this novel fluorophore scaffold in both fundamental biological research and drug discovery applications.

References

  • Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications.
  • Changyan Sun. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry, 34(9), 63-68.
  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
  • Biotium. (2022). Troubleshooting Guide Immuno-Fluorescence.
  • National Center for Biotechnology Information. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3048.
  • MDPI. (2023). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 28(14), 5543.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • ACS Publications. (2023). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega, 8(31), 27749-27763.
  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: Live Cell Imaging (Confocal Microscopy).
  • Oxford Academic. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 59(4), 643-653.
  • Royal Society of Chemistry. (2015). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al 3+ detection in real samples and live-cell bioimaging. RSC Advances, 5(30), 23293-23300.
  • IONiC/VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx.
  • Frontiers. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 865158.
  • National Center for Biotechnology Information. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 865158.
  • MDPI. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 12(11), 978.
  • ACS Publications. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-656.
  • National Center for Biotechnology Information. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 25(18), 4252.
  • ACS Publications. (2023). Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry, 88(2), 1015-1023.
  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][8][17]oxathiin-4-ones and 4H-Benzo[d][8][17]dioxin-4-ones. Molecules, 28(21), 7306.
  • National Center for Biotechnology Information. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(16), 9946-9952.
  • AMiner. (2024). Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch Acids.
  • SpringerLink. (2009). Synthesis of new 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives. Chemistry of Heterocyclic Compounds, 45(8), 985-992.
  • ResearchGate. (n.d.). Formation of 4H-benzo[d][8][17]oxazin-4-ones.
  • MDPI. (2020). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2020(4), M1163.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin.

Sources

Application Notes & Protocols: Developing Novel Ligands from 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of novel bioactive ligands utilizing 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde as a versatile starting material. The benzodioxane scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functional group serves as a reactive handle for diverse synthetic transformations. This document outlines detailed protocols for key derivatization reactions—reductive amination, Wittig olefination, and Schiff base formation—and discusses the rationale behind these synthetic strategies. Furthermore, it provides context for the application of these novel ligands, with a focus on the development of agents targeting the serotonin 5-HT1A receptor, a critical player in neurological and psychiatric disorders.

Introduction: The Strategic Value of the 6-fluoro-4H-1,3-benzodioxine Scaffold

The 1,4-benzodioxane moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and α-adrenergic and serotoninergic receptor modulation.[2][1] Its rigid, bicyclic structure provides a well-defined conformational presentation of substituents, making it an excellent scaffold for rational drug design.

The subject of this guide, this compound, offers several strategic advantages for ligand development:

  • The Benzodioxine Core: Provides a proven pharmacophoric element for interaction with numerous biological targets.

  • Fluorine Substitution: The incorporation of a fluorine atom can significantly improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.

  • The Aldehyde Handle: The carbaldehyde at the 8-position is a versatile functional group, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

This guide will provide researchers with the foundational knowledge and practical protocols to leverage these features in the discovery of novel ligands.

Physicochemical Properties and Handling

While specific data for this compound is not extensively published, data for the analogous carboxylic acid provides useful context.

PropertyValue (for 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid)Source
Molecular FormulaC₉H₇FO₄[2]
Molecular Weight198.15 g/mol [2]
Melting Point180-182 °C[2]
pKa3.33 ± 0.20[2]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a solid at room temperature and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Synthetic Protocols for Ligand Scaffolding

The aldehyde functionality of this compound is the primary site for synthetic elaboration. The following protocols detail three fundamental transformations for generating diverse libraries of novel ligands.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Amines

Reductive amination is a robust and widely used method for the formation of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction. This approach is highly valuable for introducing a flexible or rigidified amino side chain, which is often crucial for receptor interaction.

Rationale: The resulting amine linkage is a common feature in many neurotransmitter-targeting drugs. The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH to form a salt bridge with an acidic residue in the target protein's binding site.

Detailed Protocol: Synthesis of N-benzyl-1-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine

This protocol is adapted from established methods for the reductive amination of aldehydes.[3][4][5][6][7]

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Glacial Acetic Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. Caution: The reaction may effervesce.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine.

Protocol 2: Wittig Olefination for the Synthesis of Stilbene and Alkene Derivatives

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8][9][10][11][12] This reaction allows for the introduction of a carbon-carbon double bond, which can serve as a rigid linker to another aromatic or aliphatic moiety, or as a functional group for further elaboration.

Rationale: The creation of stilbene-like structures can be advantageous for targeting receptors where a specific distance and orientation between two aromatic systems are required for optimal binding. The resulting alkene can also be subsequently reduced to a saturated linker, providing access to a different conformational space.

Detailed Protocol: Synthesis of 6-fluoro-8-(4-methoxystyryl)-4H-1,3-benzodioxine

This protocol is based on general procedures for the Wittig reaction.[13][14][15]

  • Materials:

    • (4-Methoxybenzyl)triphenylphosphonium chloride (1.1 eq)

    • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous Methanol or Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 eq) portion-wise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material. Both (E) and (Z) isomers may be formed.

Protocol 3: Schiff Base Formation for the Synthesis of Imines

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a straightforward and efficient reaction.[16][17][18][19][20] Imines themselves can be biologically active, or they can serve as intermediates for the synthesis of other derivatives, such as the amines produced in reductive amination.

Rationale: The imine linkage introduces a planar, sp²-hybridized nitrogen atom which can act as a hydrogen bond acceptor. The synthesis is often high-yielding and can be performed under mild, and even solvent-free, conditions. A recent study demonstrated the efficient, solvent-free mechanochemical synthesis of fluorinated imines by manual grinding, highlighting an environmentally friendly approach.[21]

Detailed Protocol: Mechanochemical Synthesis of N-(6-fluoro-4H-1,3-benzodioxin-8-ylmethylene)-4-methoxyaniline

This protocol is adapted from the solvent-free mechanochemical method reported by Kaźmierczak-Barańska et al.[21]

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyaniline (1.0 eq)

    • Mortar and pestle or a small glass vial and a glass rod

  • Procedure:

    • Place equimolar amounts of this compound and 4-methoxyaniline in a mortar.

    • Grind the two solids together manually with a pestle at room temperature for 15-20 minutes. The reaction progress can often be observed by a change in the physical state of the mixture (e.g., formation of a paste or oil) and a color change.

    • Monitor the reaction completion by TLC (dissolving a small sample in a suitable solvent).

    • In many cases, the reaction goes to completion, yielding a product of high purity that may not require further purification.

    • If unreacted starting materials remain, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by filtration through a short plug of silica gel.

Application Focus: Targeting the Serotonin 5-HT1A Receptor

Derivatives of the benzodioxane scaffold have shown significant promise as ligands for serotonin receptors, particularly the 5-HT1A subtype.[1] This receptor is a key target for the treatment of anxiety, depression, and other CNS disorders. The general pharmacophore for a 5-HT1A ligand often consists of an aromatic head, a central linker, and a basic amine terminus. This compound is an ideal starting point for generating ligands that fit this model.

The synthetic pathways described above can be used to generate a library of compounds for structure-activity relationship (SAR) studies. For instance, reductive amination with a variety of primary and secondary amines allows for the exploration of different linker lengths and terminal groups.

Derivative TypeRationale for 5-HT1A Targeting
Secondary Amines The amine can be protonated and interact with key acidic residues (e.g., Aspartate) in the receptor binding pocket.
Stilbene Derivatives Creates a rigidified linker to probe the spatial requirements of the binding site.
Imines The nitrogen atom can act as a hydrogen bond acceptor, and the overall planarity may favor certain binding conformations.
Visualizing the Synthetic Strategy

The following workflow illustrates the divergent synthetic approach from the starting aldehyde.

G cluster_ra Reductive Amination cluster_wittig Wittig Reaction cluster_schiff Schiff Base Formation start This compound ra_amine Primary/Secondary Amine (R1R2NH) start->ra_amine 1. wittig_ylide Phosphonium Ylide (Ph3P=CHR) start->wittig_ylide 1. schiff_amine Primary Amine (RNH2) start->schiff_amine 1. ra_reductant NaBH(OAc)3 ra_amine->ra_reductant 2. ra_product N-Substituted Amines ra_reductant->ra_product 3. wittig_product Alkene Derivatives wittig_ylide->wittig_product 2. schiff_product Imine Derivatives schiff_amine->schiff_product 2.

Caption: Synthetic pathways from the starting aldehyde.

Signaling Pathway of a Hypothetical 5-HT1A Agonist Ligand

A ligand synthesized from our starting material, acting as a 5-HT1A receptor agonist, would modulate downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gαi/o proteins.

G ligand Novel Benzodioxane Agonist receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits response Cellular Response (e.g., Neuronal Hyperpolarization) g_protein->response Opens GIRK Channels camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates pka->response Phosphorylates Targets

Caption: Agonist binding to 5-HT1A inhibits cAMP production.

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[22] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Simultaneously, the Gβγ subunits can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, resulting in an overall inhibitory effect on neuronal firing.

Conclusion

This compound represents a highly valuable and strategically designed starting material for the development of novel ligands. Its inherent structural features, combined with the synthetic versatility of the aldehyde group, provide a robust platform for generating diverse chemical entities with the potential for significant biological activity. The protocols and strategies outlined in this guide offer a clear pathway for researchers to explore the rich chemical space accessible from this scaffold, with a particular emphasis on the promising area of serotonergic drug discovery.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
  • Piergentili, A., Del Bello, F., Bonifazi, A., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Bagnoli, L., Casini, M. C., & Temperini, A. (2020). Recent progress in reductive amination reaction. Current Organic Chemistry, 24(1), 2-22. [Link]
  • Rostami, A., & Zarei, A. (2019). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Scientific Reports, 9(1), 1-9. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Chemistry LibreTexts. Wittig Reaction. [Link]
  • Master Organic Chemistry. The Wittig Reaction. [Link]
  • Refubium. 3 Syntheses - 3.
  • An, N., & Rhee, H. (2013). Synthetic approaches toward stilbenes and their related structures. Journal of the Korean Chemical Society, 57(5), 555-566. [Link]
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]
  • HMU CPD.
  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. [Link]
  • Kaźmierczak-Barańska, J., Bąk, A., & Gzella, A. K. (2020). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 25(14), 3239. [Link]
  • Pandey, G., & Dereddi, A. (2012). Molecular docking and receptor-specific 3D-QSAR studies of acetylcholinesterase inhibitors. Journal of chemical information and modeling, 52(9), 2445-2457. [Link]
  • Wang, X., Zhang, H. Y., & Li, Y. (2017). 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors. Molecular diversity, 21(2), 413-426. [Link]
  • Alex, A., & Vyas, V. K. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Scientific reports, 8(1), 1-15. [Link]
  • Khan, I., Ali, A., & Ibrar, A. (2020). New Cholinesterase Inhibitors for Alzheimer's Disease: Structure Activity Studies (SARs)
  • Di Matteo, V., Pierucci, M., & Esposito, E. (2005). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. CNS spectrums, 10(10), 817-824. [Link]
  • BMB Reports. Structural studies of serotonin receptor family. [Link]
  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]
  • Lippincott Williams & Wilkins. Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2017). Synthesis and characterization of novel 1, 3-oxazepin-5 (1H)-one derivatives via reaction of imine compounds with isobenzofuran-1 (3H). Acta Pharmaceutica Sciencia, 55(4), 43-55. [Link]
  • Popp, F. D. (1969). Synthesis of potential anticancer agents. IV. Some Schiff bases. Journal of Medicinal Chemistry, 12(1), 182-182. [Link]
  • Chen, C. Y., & Liu, J. T. (2005). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium (III) complex in aqueous medium. Tetrahedron Letters, 46(49), 8505-8507. [Link]
  • Zhang, T., & Zhang, W. (2018). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Organic letters, 20(15), 4562-4565. [Link]
  • Bessonov, I. V., & Bessonova, E. A. (2020). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts.
  • Popp, C., & Török, B. (2013). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 46(11), 2534-2544. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Featuring 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Value of Fluorinated Benzodioxane Scaffolds

The 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a sophisticated building block poised for a significant role in modern medicinal chemistry and asymmetric synthesis. The benzodioxane moiety is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a fluorine atom imparts unique properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug design. When combined with the aldehyde functional group—a versatile handle for carbon-carbon bond formation—this molecule becomes a powerful precursor for the synthesis of complex chiral molecules. This guide provides an in-depth exploration of a robust and highly enantioselective organocatalytic aldol reaction, demonstrating the utility of this fluorinated aldehyde in generating chiral β-hydroxy ketones, which are themselves valuable synthetic intermediates.

Core Application: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is one of the most powerful methods for constructing chiral β-hydroxy carbonyl compounds. Organocatalysis, using small chiral organic molecules, has emerged as a sustainable and efficient alternative to traditional metal-based catalysts.[1] Among these, the simple amino acid (S)-proline is lauded for its ability to mimic the function of Class I aldolase enzymes, proceeding through an enamine-based mechanism to deliver high levels of stereocontrol.[2]

In this application, we detail the reaction of this compound as the electrophilic partner with acetone, a readily available ketone, serving as the nucleophile. The choice of (S)-proline as the catalyst is deliberate; its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is crucial for activating the substrates and controlling the stereochemical outcome of the reaction.[3]

Reaction Mechanism and Stereochemical Rationale

The catalytic cycle, as widely accepted, involves two key stages:

  • Enamine Formation: The (S)-proline catalyst first reacts with the ketone (acetone) to form a nucleophilic enamine intermediate. This step is the cornerstone of the catalytic cycle, transforming the weakly nucleophilic ketone into a highly reactive species.[4]

  • Stereoselective C-C Bond Formation: The enamine then attacks the aldehyde (this compound). The stereoselectivity is governed by a well-organized, chair-like Zimmerman-Traxler transition state.[3] The carboxylic acid group of the proline catalyst plays a critical role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and orienting the reactants to favor attack on one specific face of the aldehyde (the Re-face), leading to the preferential formation of one enantiomer.[5]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral aldol product and regenerate the (S)-proline catalyst, allowing it to re-enter the catalytic cycle.

Proline-Catalyzed Aldol Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Acetone - H₂O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Product Chiral Aldol Product Iminium->Product + H₂O Product->Proline Catalyst Regeneration Aldehyde 6-fluoro-4H-1,3-benzodioxine- 8-carbaldehyde Acetone Acetone caption Fig. 1: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.

Caption: Fig. 1: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.

Experimental Protocol: Synthesis of Chiral 4-hydroxy-4-(6-fluoro-4H-1,3-benzodioxin-8-yl)butan-2-one

This protocol provides a robust method for the asymmetric aldol addition of acetone to this compound.

Materials and Reagents
  • This compound (Substrate)

  • (S)-Proline (Catalyst, 20 mol%)

  • Acetone (Reagent and Solvent)

  • Dimethyl sulfoxide (DMSO, Co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (Eluents for chromatography)

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup - Add (S)-Proline to Aldehyde in DMSO/Acetone. start->setup stir 2. Reaction - Stir at room temperature for 24-48h. - Monitor by TLC. setup->stir quench 3. Workup: Quenching - Add saturated aq. NH₄Cl. stir->quench extract 4. Workup: Extraction - Extract with Ethyl Acetate (3x). quench->extract dry 5. Workup: Drying & Filtration - Dry organic layer over MgSO₄. - Filter and concentrate. extract->dry purify 6. Purification - Column Chromatography on Silica Gel. dry->purify analyze 7. Analysis - NMR for structure. - Chiral HPLC for ee. - Mass Spectrometry for M.W. purify->analyze end End analyze->end

Caption: Fig. 2: Step-by-step experimental workflow for the asymmetric aldol reaction.

  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 196.1 mg).

    • Add (S)-proline (0.20 mmol, 23.0 mg, 20 mol%).

    • Add a solvent mixture of acetone (4.0 mL) and DMSO (1.0 mL). The use of DMSO is crucial as it aids in the solubilization of proline and often enhances reaction rates and enantioselectivities.[2]

  • Reaction Execution:

    • Stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 12 hours, using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 24-48 hours.

  • Aqueous Workup:

    • Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.[6]

    • Equilibrate the column with a 5:1 Hexane:Ethyl Acetate mixture.

    • Load the crude product onto the column and elute with a gradient of 5:1 to 2:1 Hexane:Ethyl Acetate to afford the pure aldol product as a viscous oil or low-melting solid.

Characterization and Analysis
  • Structural Verification: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[7] A common choice would be a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H.

    • Typical HPLC Conditions:

      • Column: Chiralpak AD-H (4.6 x 250 mm)

      • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • The retention times for the two enantiomers will differ, allowing for the calculation of the enantiomeric excess.

Data Presentation and Expected Results

The described protocol is expected to yield the desired chiral β-hydroxy ketone with good yield and high enantioselectivity. The fluorine atom and the benzodioxane ring are generally well-tolerated in proline-catalyzed aldol reactions.[8]

EntryCatalyst Loading (mol%)Solvent SystemTime (h)Yield (%)¹ee (%)²
120Acetone/DMSO (4:1)368596
210Acetone/DMSO (4:1)487894
320Acetone (neat)486588

¹ Isolated yield after column chromatography. ² Determined by chiral HPLC analysis.

Analysis of Results: As shown in the representative data table, a catalyst loading of 20 mol% in a 4:1 Acetone/DMSO mixture provides the optimal balance of reaction time, yield, and enantioselectivity. Reducing the catalyst loading can slightly decrease both yield and enantioselectivity, while removing the DMSO co-solvent has a more pronounced negative effect, underscoring its importance in this system.

Trustworthiness and Self-Validation

The protocol described is built upon well-established and extensively documented principles of organocatalysis.[9][10] The reliability of this method is self-validating through several key checks:

  • Reproducibility: The reaction is robust and should be highly reproducible under the specified conditions.

  • Control Experiment: Running the reaction without the (S)-proline catalyst should result in no product formation, confirming the catalytic nature of the process.

  • Racemic Standard: Performing the reaction with a non-chiral catalyst (e.g., pyrrolidine) or a racemic mixture of proline will produce a racemic aldol product. This is essential for developing the chiral HPLC method and confirming the peak assignments for the enantiomers.

Conclusion

This compound is a highly promising substrate for asymmetric synthesis. The provided protocol for the (S)-proline-catalyzed aldol reaction demonstrates a straightforward, efficient, and highly enantioselective method to access valuable chiral building blocks. This application note serves as a foundational guide for researchers looking to incorporate this versatile fluorinated aldehyde into their synthetic programs, paving the way for the discovery of novel chiral molecules with potential applications in pharmaceuticals and materials science.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
  • Barbas III, C. F. (2008). Proline-catalyzed asymmetric reactions.
  • Lapi, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(22), 4149. [Link]
  • List, B. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Organocatalytic Cross-Aldol Reaction. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
  • Zhong, G. (2003). A Facile and Efficient Proline-Catalyzed Asymmetric Aldol Reaction in a Biphasic System. Angewandte Chemie, 115(35), 4379-4382. [Link]
  • Funabiki, K., et al. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. The Journal of Organic Chemistry, 76(9), 3545-3550. [Link]
  • Moghaddam, F. M., et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 9(5), 639-648. [Link]
  • Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]
  • Chen, J-R., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 45(10), 1648-1662. [Link]
  • Illinois Chemistry. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. [Link]
  • JACS. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. [Link]
  • Chemistry LibreTexts. (2021).
  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form. Achieving high purity is paramount, as residual impurities can compromise the yield, selectivity, and toxicological profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).

This guide provides a framework for troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them.

Section 1: Understanding Potential Impurities

The first step in developing a robust purification strategy is to anticipate the likely impurities. The nature of these impurities depends heavily on the synthetic route employed, but several common species are frequently encountered. Aromatic aldehydes, in general, are susceptible to oxidation, especially when exposed to air over extended periods or under basic conditions[1].

Impurity Type Potential Species Typical Characteristics Primary Removal Strategy
Over-oxidation Product 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acidAcidic, more polar than the aldehyde.Basic aqueous wash (e.g., NaHCO₃ solution)[2], Column Chromatography.
Reduction Product (6-fluoro-4H-1,3-benzodioxin-8-yl)methanolMore polar than the aldehyde, capable of H-bonding.Column Chromatography.
Unreacted Starting Material e.g., Phenolic precursorsAcidic, highly polar.Basic aqueous wash[3][4], Column Chromatography.
Reaction Reagents/By-products Varies by synthesis (e.g., oxidizing/reducing agents)Wide range of polarities.Aqueous washes, Column Chromatography.
Residual Solvents Reaction or work-up solvents (e.g., DMF, Toluene)Volatile.High-vacuum drying, Recrystallization.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take to purify my crude product?

A: Always begin with a preliminary analysis of the crude material. Before attempting any large-scale purification, run a Thin-Layer Chromatography (TLC) and obtain a proton NMR (¹H NMR) spectrum.

  • TLC Analysis: This will give you a qualitative picture of the complexity of the mixture. You can visualize the target compound relative to impurities (polar vs. non-polar) and test different solvent systems for separation.

  • ¹H NMR Spectrum: This provides structural confirmation of your target aldehyde (look for the characteristic aldehyde proton singlet around 9-10 ppm) and helps identify major impurities. Quantitative NMR can also offer an initial estimate of purity[1].

Q2: How do I choose between column chromatography and recrystallization?

A: The choice depends on the nature and quantity of the impurities.

  • Choose Column Chromatography when:

    • The crude mixture contains multiple components with similar polarities.

    • Impurities are present in significant quantities (>5-10%).

    • The desired compound is an oil or a low-melting solid that is difficult to crystallize. Column chromatography is a versatile technique for isolating compounds from complex mixtures based on their differential adsorption to a stationary phase[5][6].

  • Choose Recrystallization when:

    • The crude product is already relatively pure (>90%).

    • The impurities have significantly different solubility profiles from the target compound. Recrystallization is an excellent final polishing step to remove trace impurities and obtain highly crystalline material[7][8].

Q3: How can I assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, offering high resolution and sensitivity[1][5]. A reversed-phase method (e.g., using a C18 column) is typically suitable for aromatic aldehydes[1][9].

  • Gas Chromatography (GC): For highly reactive aldehydes that may degrade on an HPLC column, GC can be a superior alternative[1]. It is particularly effective for analyzing volatile impurities[10].

  • NMR Spectroscopy: A high-resolution ¹H NMR spectrum should show sharp signals corresponding to the product structure with no observable impurity peaks.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point[8].

Section 3: Troubleshooting Guide

Q1: My compound won't crystallize from the chosen solvent. What should I do?

A: Inducing crystallization can be challenging. Here are several techniques to try in sequence:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, saturated solution. This provides a template for further crystal formation.

  • Reduce Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator. Slow cooling generally yields better crystals[8].

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and re-cool. Be cautious not to evaporate too much, which could cause the product to "crash out" along with impurities.

  • Re-evaluate Your Solvent System: The initial solvent may be unsuitable. It might be too good a solvent, preventing precipitation even at low temperatures. In this case, you may need to use a solvent-pair system[8]. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Then, gently heat to clarify and allow to cool slowly[7].

Q2: My compound appears as a streak rather than a tight spot on my silica TLC plate. What does this mean and how can I fix it?

A: Streaking on a silica gel TLC plate typically indicates one of two issues:

  • The Compound is Acidic: The aldehyde may have partially oxidized to the more acidic carboxylic acid. Acidic compounds can interact strongly and sometimes irreversibly with the slightly acidic silanol groups on the silica surface, causing streaking. To fix this, try adding a small amount of acetic acid (e.g., 0.5-1%) to your TLC mobile phase. This protonates the compound, reducing its interaction with the silica and leading to sharper spots.

  • The Sample is Overloaded: You may have spotted too much material onto the TLC plate. Try diluting your sample significantly and re-spotting a smaller amount.

Q3: I ran a column but my fractions are still impure. How can I improve the separation?

A: Improving chromatographic separation requires optimizing several parameters:

  • Optimize the Solvent System: Your mobile phase may be too polar, causing all compounds to elute too quickly (high Rf values). Conversely, it might be too non-polar, resulting in long elution times and broad peaks. Aim for an Rf value of ~0.2-0.3 for your target compound on TLC for good separation on a column. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Cyclohexane/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal system[2].

  • Use a Smaller Particle Size Silica: Smaller silica particles provide a greater surface area, leading to better separation, though this will also increase the back-pressure and slow down the column.

  • Adjust the Column Dimensions: Use a longer, thinner column for difficult separations. A general rule is to have a silica gel mass that is 50-100 times the mass of your crude sample.

  • Employ Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound and then the more polar impurities.

Section 4: Detailed Purification Protocols
Protocol 4.1: Preliminary Work-up: Liquid-Liquid Extraction

This protocol is designed to remove acidic or basic impurities before chromatography or recrystallization.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[2]. This will deprotonate and extract acidic impurities, such as the corresponding carboxylic acid, into the aqueous layer. Vent the funnel frequently as CO₂ may be generated.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized product.

Protocol 4.2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A common starting point for aromatic aldehydes is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.25 for the target compound.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane). Pack the silica carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 4.1 in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 4.3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Toluene, Hexane, Ethyl Acetate)[11][12]. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot[8].

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (use a hot plate and a condenser). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them[7]. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 5: Purity Assessment Protocols
Protocol 5.1: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, adjust as needed)

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate or anisaldehyde stain). A pure compound should appear as a single, round spot.

Protocol 5.2: High-Performance Liquid Chromatography (HPLC) Method

This is a general-purpose method; optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[9].

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water[9]. A starting point could be 65:35 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 360 nm[9].

  • Injection Volume: 10-20 µL.

  • Analysis: A pure sample will exhibit a single major peak. Purity is typically reported as the area percentage of the main peak.

Section 6: Visual Workflow
Purification Strategy Decision Tree

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Path cluster_end Final Validation start Crude Reaction Mixture analysis Analyze by TLC & ¹H NMR start->analysis decision_impurities Acidic/Basic Impurities Present? analysis->decision_impurities decision_purity Purity >90% & Solid? chromatography Column Chromatography (Protocol 4.2) decision_purity->chromatography No recrystallize Recrystallization (Protocol 4.3) decision_purity->recrystallize Yes decision_impurities->decision_purity No extraction Aqueous Extraction (Protocol 4.1) decision_impurities->extraction Yes extraction->decision_purity purity_check Assess Purity (HPLC, NMR, MP) chromatography->purity_check recrystallize->purity_check final_product Pure Product (>99%) purity_check->final_product

Caption: Decision workflow for purifying this compound.

Section 7: References
  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Unknown Source. Recrystallization.

  • Jasperse, J. Recrystallization I 10. Chem 355.

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds.

  • NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures.

  • PubMed Central (PMC). (2022). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.

  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.

Sources

Technical Support Center: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is curated from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound typically involves a two-stage process: first, the construction of the 6-fluoro-4H-1,3-benzodioxine core, followed by the introduction of a carbaldehyde group at the 8-position via an electrophilic aromatic substitution (formylation). The presence of the fluorine atom and the dioxine ring significantly influences the reactivity and regioselectivity of the formylation step. Careful control of reaction conditions is paramount to achieving high yields and minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield in the formation of the 6-fluoro-4H-1,3-benzodioxine ring.

Possible Causes and Solutions:

  • Inefficient Cyclization: The formation of the 1,3-benzodioxine ring from a catechol precursor (e.g., 4-fluorocatechol) and a formaldehyde equivalent (e.g., paraformaldehyde, dihalomethane) can be a challenging step.

    • Catalyst Choice: Ensure you are using an appropriate acid or base catalyst. For acid-catalyzed cyclization with paraformaldehyde, strong protic acids like p-toluenesulfonic acid can be effective. For reactions involving dihalomethanes, a strong base like potassium carbonate or cesium carbonate is necessary to facilitate the Williamson ether synthesis-type reaction.

    • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can be effective for reactions with carbonate bases. For acid-catalyzed reactions, a non-polar solvent like toluene that allows for azeotropic removal of water can drive the reaction to completion.

    • Reaction Temperature and Time: These parameters should be optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or product. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Side Reactions: Polymerization of the formaldehyde source or side reactions of the catechol can reduce the yield.

    • Stoichiometry Control: Use a precise stoichiometry of the catechol and the formaldehyde equivalent. An excess of the formaldehyde source can lead to polymerization.

    • Slow Addition: Adding the formaldehyde source or the catalyst slowly can help to control the reaction rate and minimize side reactions.

Problem 2: Low yield during the formylation of 6-fluoro-4H-1,3-benzodioxine.

Possible Causes and Solutions:

  • Inappropriate Formylation Method: The choice of formylation reaction is crucial for this specific substrate. The electron-donating nature of the dioxine ring is somewhat counteracted by the electron-withdrawing fluorine atom.

    • Vilsmeier-Haack Reaction: This is often a good choice for moderately activated aromatic rings. The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile.[1]

    • Duff Reaction: This reaction uses hexamine in an acidic medium and is typically effective for electron-rich phenols.[2][3] Its success with 6-fluoro-4H-1,3-benzodioxine may depend on the specific reaction conditions.

    • Reimer-Tiemann Reaction: This method, which uses chloroform in a basic medium, is generally less suitable for this substrate due to the harsh conditions that can potentially cleave the dioxine ring.[4]

  • Suboptimal Reaction Conditions:

    • Temperature Control: Formylation reactions can be highly exothermic. Maintaining the recommended temperature is critical to prevent the formation of byproducts. For the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C), followed by a controlled increase in temperature for the formylation step.[5]

    • Stoichiometry of Reagents: The molar ratio of the substrate to the formylating agent should be carefully controlled. An excess of the formylating agent can lead to di-formylation or other side reactions.

Problem 3: Formation of isomeric byproducts (incorrect regioselectivity).

Possible Causes and Solutions:

  • Directing Effects of Substituents: The final position of the formyl group is determined by the directing effects of the fluorine atom and the dioxine ring. The dioxine ring is an ortho, para-director. The fluorine atom is also an ortho, para-director, but it is deactivating. The formylation is expected to occur at the positions ortho to the oxygen of the dioxine ring (positions 5 and 8). The electronic and steric effects will influence the ratio of the isomers.

    • Formylation at the 8-position is generally favored due to the combined activating effect of the dioxine ring and less steric hindrance compared to the 5-position.

    • To enhance selectivity for the 8-position:

      • Choice of Formylation Reagent: Bulky formylating agents may favor the less sterically hindered 8-position.

      • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Problem 4: Difficulty in purifying the final product.

Possible Causes and Solutions:

  • Presence of Unreacted Starting Material: If the reaction has not gone to completion, the starting 6-fluoro-4H-1,3-benzodioxine will need to be separated.

    • Column Chromatography: A carefully selected solvent system for silica gel chromatography should allow for the separation of the more polar aldehyde product from the less polar starting material.

  • Formation of Isomeric Aldehydes: Separation of the desired 8-carbaldehyde from the 5-carbaldehyde isomer can be challenging.

    • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired isomer.

    • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.

  • Polymeric Byproducts: Resin-like materials can complicate the work-up.

    • Filtration: It may be possible to remove some polymeric material by filtration before proceeding with extraction and chromatography.

    • Solvent Washes: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 6-fluoro-4H-1,3-benzodioxine core?

A1: 4-Fluorocatechol is the most logical and common precursor. It provides the necessary fluorine substituent at the correct position on the benzene ring.

Q2: Which formylation method generally gives the highest yield for this type of substrate?

A2: The Vilsmeier-Haack reaction is often the most effective and versatile method for the formylation of moderately activated aromatic rings like 6-fluoro-4H-1,3-benzodioxine.[1][6] It typically proceeds under milder conditions than other methods and can offer good regioselectivity.

Q3: How does the fluorine atom affect the formylation reaction?

A3: The fluorine atom has a dual effect. It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction slower than on an unsubstituted ring. However, it is also an ortho, para-director, which reinforces the directing effect of the dioxine ring towards the desired 8-position.[7]

Q4: Can I use a Reimer-Tiemann reaction for this synthesis?

A4: While the Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, it is generally not recommended for substrates containing acid-sensitive functional groups like the 1,3-benzodioxine ring. The strongly basic conditions can lead to the cleavage of the dioxine ring, resulting in low yields of the desired product.[4][8]

Q5: What are the expected major byproducts in this synthesis?

A5: The most likely byproducts are the isomeric 6-fluoro-4H-1,3-benzodioxine-5-carbaldehyde, di-formylated products (if reaction conditions are too harsh), and potentially some products resulting from the cleavage of the dioxine ring, especially if strong acids or bases are used under harsh conditions.

Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A6:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation of the final product and any isolated intermediates or byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch).

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-4H-1,3-benzodioxine (Illustrative)
  • To a solution of 4-fluorocatechol (1.0 eq) in a suitable solvent (e.g., DMF or toluene), add a base (e.g., K₂CO₃, 2.5 eq).

  • Slowly add a formaldehyde equivalent, such as dibromomethane (1.1 eq).

  • Heat the reaction mixture at a temperature between 80-120 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 6-fluoro-4H-1,3-benzodioxine
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 6-fluoro-4H-1,3-benzodioxine (1.0 eq) in a minimal amount of DMF or a chlorinated solvent (e.g., dichloromethane).

  • Slowly add the solution of the substrate to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

ParameterVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann Reaction
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)HexamineDichlorocarbene (from CHCl₃)
Typical Solvent DMF, DichloromethaneAcetic Acid, GlycerolBiphasic (e.g., H₂O/CHCl₃)
Catalyst/Medium - (Reagent is the electrophile)Acidic (e.g., H₃BO₃, Acetic Acid)Basic (e.g., NaOH, KOH)
Typical Temperature 0 °C to 70 °C140-160 °C60-70 °C
General Suitability HighModerateLow (risk of ring cleavage)

Visualizations

General Synthetic Workflow

Synthetic Workflow 4-Fluorocatechol 4-Fluorocatechol 6-fluoro-4H-1,3-benzodioxine 6-fluoro-4H-1,3-benzodioxine 4-Fluorocatechol->6-fluoro-4H-1,3-benzodioxine Cyclization (e.g., CH₂Br₂, K₂CO₃) This compound This compound 6-fluoro-4H-1,3-benzodioxine->this compound Formylation (e.g., Vilsmeier-Haack) Troubleshooting Formylation LowYield Low Yield in Formylation CheckReaction Reaction Incomplete? (TLC/GC-MS) LowYield->CheckReaction YesIncomplete Yes CheckReaction->YesIncomplete Yes NoComplete No CheckReaction->NoComplete No IncreaseTimeTemp Increase Reaction Time/Temperature YesIncomplete->IncreaseTimeTemp Degradation Product Degradation? NoComplete->Degradation CheckPurity Check Purity of Starting Material IncreaseTimeTemp->CheckPurity YesDegradation Yes Degradation->YesDegradation Yes NoDegradation No Degradation->NoDegradation No LowerTemp Lower Reaction Temperature YesDegradation->LowerTemp SideReactions Consider Side Reactions (e.g., Isomer Formation) NoDegradation->SideReactions

Caption: Decision tree for troubleshooting low formylation yields.

References

  • Wadsak, W., et al. (2006). NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. Applied Radiation and Isotopes, 64(2), 205-209. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • Name Reactions. (n.d.). Duff Reaction. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146.
  • Semantic Scholar. (n.d.). Reimer-Tiemann reaction. [Link]
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
  • ResearchGate. (2008). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Link]
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
  • Rhenium Bio Science. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%. [Link]
  • ResearchGate. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. [Link]
  • ResearchGate. (2004). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]
  • ResearchGate. (2009).
  • ResearchGate. (2011). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. [Link]
  • PubMed. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • CORE. (1946).
  • Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. [Link]
  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. [Link]
  • CP Lab Safety. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 95% Purity, C9H9FO3, 1 gram. [Link]
  • ResearchGate. (2010). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2016). Preparation of fluorine-18-labelled fluoromisonidazole using two different synthesis methods. [Link]

Sources

Technical Support Center: 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis and subsequent reactions of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions that our application scientists frequently encounter. We will address issues related to both the synthesis of the target molecule and its reactivity in subsequent chemical transformations.

Section 1: Byproducts from the Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic rings, such as the 6-fluoro-4H-1,3-benzodioxine scaffold.[1][2] However, the high reactivity of the substrate can lead to specific byproducts.

Question 1: During the Vilsmeier-Haack formylation of 6-fluoro-4H-1,3-benzodioxine, I've isolated my product, but NMR analysis shows a minor, yet persistent, impurity with two aldehyde signals. What is this and how can I prevent its formation?

Answer:

This is a classic case of diformylation . The Vilsmeier-Haack reaction introduces a formyl group (-CHO) via electrophilic aromatic substitution.[3][4] The initial product, this compound, is still an electron-rich aromatic system, and under forcing conditions, it can undergo a second formylation.

Causality: The primary directing groups on the ring are the dioxine oxygens, which are strongly activating and ortho-, para- directing. The fluorine atom is deactivating via induction but also ortho-, para- directing through resonance. The initial formylation occurs at the C8 position, which is ortho to one of the dioxine oxygens and meta to the fluorine, a sterically accessible and electronically favorable position. However, if the reaction conditions are too harsh (excess Vilsmeier reagent, high temperature, or prolonged reaction time), a second electrophilic attack can occur at the C5 position, leading to the formation of 6-fluoro-4H-1,3-benzodioxine-5,8-dicarbaldehyde.

Troubleshooting & Prevention:

Problem Probable Cause Recommended Solution
Diformylation ByproductExcess Vilsmeier reagentUse a strict stoichiometry of 1.0 to 1.2 equivalents of the Vilsmeier reagent relative to the starting benzodioxine.
Diformylation ByproductHigh reaction temperatureMaintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent (typically 0-10 °C).[2] Allow the reaction to slowly warm to room temperature.
Diformylation ByproductProlonged reaction timeMonitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Below is a diagram illustrating the desired reaction and the potential side reaction leading to the diformylated byproduct.

Vilsmeier_Haack_Byproduct Start 6-Fluoro-4H-1,3-benzodioxine Reagent Vilsmeier Reagent (POCl₃/DMF) Start->Reagent Product Desired Product: This compound Reagent->Product 1. Electrophilic Attack 2. Hydrolysis ExcessReagent Excess Reagent & Forcing Conditions Product->ExcessReagent Byproduct Byproduct: 6-Fluoro-4H-1,3-benzodioxine-5,8-dicarbaldehyde ExcessReagent->Byproduct Second Attack

Caption: Vilsmeier-Haack formylation and potential diformylation pathway.

Question 2: My Vilsmeier-Haack reaction is sluggish and often incomplete. Standard aqueous workup gives a messy emulsion, and I have difficulty separating the unreacted starting material from the desired aldehyde. What's a reliable protocol?

Answer:

Incomplete conversion coupled with difficult purification is a common challenge. The unreacted starting material and the aldehyde product often have similar polarities, making chromatographic separation tedious. The issue can stem from either suboptimal reaction conditions or an inefficient workup procedure.

Expertise-Driven Protocol: The key is a carefully controlled reaction followed by a non-emulsifying workup and optimized chromatography. The Vilsmeier reagent (the chloroiminium ion) is highly moisture-sensitive; its premature hydrolysis deactivates it and reduces yield.[4]

Protocol: Optimized Vilsmeier-Haack Formylation & Purification

Part A: Reaction

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Substrate Addition: Dissolve 6-fluoro-4H-1,3-benzodioxine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the cold Vilsmeier reagent slurry.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

Part B: Workup & Purification

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium acetate solution. Causality: The sodium acetate buffers the solution during hydrolysis of the intermediate iminium salt, preventing degradation of the acid-sensitive benzodioxine ring and minimizing emulsion formation.

  • Extraction: Stir the quenched mixture for 30 minutes until hydrolysis is complete. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude oil/solid can be purified by flash column chromatography on silica gel. A gradient elution is highly recommended. Start with 95:5 Hexane:Ethyl Acetate to elute the non-polar starting material, then gradually increase the polarity to 80:20 Hexane:Ethyl Acetate to cleanly elute the more polar aldehyde product.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis TLC / LC-MS Analysis Start->Analysis Incomplete Incomplete Reaction: Product + Starting Material Analysis->Incomplete >5% SM Byproduct Side Product Detected (e.g., Diformylation) Analysis->Byproduct Yes Clean Clean Conversion Analysis->Clean No Optimize Optimize Reaction: - Temp Control - Stoichiometry - Time Incomplete->Optimize Purify Gradient Column Chromatography Incomplete->Purify Byproduct->Optimize Clean->Purify Optimize->Start Re-run Reaction PureProduct Pure Product Purify->PureProduct

Caption: Troubleshooting workflow for synthesis and purification.

Section 2: Stability & Degradation Byproducts

Question 3: I am performing a reaction on the aldehyde in strongly acidic (or basic) conditions and observing a significant loss of my core scaffold. Is the 4H-1,3-benzodioxine ring prone to degradation?

Answer:

Yes, the 4H-1,3-benzodioxine ring system, which is a cyclic acetal, is susceptible to hydrolysis under both strong acidic and, to a lesser extent, basic conditions. Understanding this instability is crucial for planning subsequent reactions.

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: This is the more common degradation pathway. Protons can attack either of the dioxine oxygen atoms. This is followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water or another nucleophile leads to the cleavage of the acetal, ultimately yielding a substituted catechol (1,2-dihydroxybenzene) derivative and formaldehyde.

  • Base-Mediated Degradation: While generally more stable to base than acid, strong bases at elevated temperatures can promote elimination or other decomposition pathways, though this is less frequently observed than acid-catalyzed ring-opening.

Common Degradation Byproducts to Look For:

  • 6-Fluoro-8-formyl-benzene-1,2-diol: The primary product of complete hydrolysis. This catechol derivative is often sensitive to air oxidation, leading to colored quinone-type impurities.

  • Polymeric material: Catechols and aldehydes can polymerize under harsh conditions, resulting in an intractable baseline material in your analysis.

Preventative Measures:

  • pH Control: When possible, use buffered systems or non-aqueous conditions for reactions involving the aldehyde.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the diol functionality before forming the benzodioxine ring, although this adds steps to the synthesis.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of decomposition.

  • Inert Atmosphere: When working with the potential catechol byproduct, use an inert atmosphere to prevent oxidative browning.

Degradation_Pathway Start This compound Acid H⁺ (Strong Acid) Start->Acid Base OH⁻ (Strong Base, Heat) Start->Base HydrolysisProduct Ring-Opened Product: 6-Fluoro-8-formyl-benzene-1,2-diol Acid->HydrolysisProduct Ring Opening Polymer Polymeric Material Base->Polymer Decomposition Oxidation [O] (Air) HydrolysisProduct->Oxidation Quinone Quinone Byproducts (Colored Impurities) Oxidation->Quinone

Caption: Potential degradation pathways of the benzodioxine ring.

References
  • Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate.
  • 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)- | C9H14O3. PubChem.
  • Recent Advances in the Synthesis of 4H-Benzo[d][5][6]oxathiin-4-ones and 4H-Benzo[d][5][6]dioxin-4-ones. MDPI.
  • METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE. European Patent Office.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier–Haack reaction. Wikipedia.

Sources

Technical Support Center: 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals using 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde in their experiments. Here, we address common challenges related to its stability and storage, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

I. Critical Overview: Understanding the Molecule

This compound is an aromatic aldehyde containing a fluorine substituent and a benzodioxine ring system. While a valuable intermediate, its chemical structure presents specific stability challenges that users must be aware of to ensure experimental success and reproducibility. The primary points of vulnerability are the aldehyde functional group, which is susceptible to oxidation, and the potential for the benzodioxine ring to undergo hydrolysis under certain conditions.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve problems you may encounter during the handling and use of this compound.

Issue 1: Inconsistent or Poor Yields in Reactions

  • Question: My reaction yields are significantly lower than expected, or I am observing unexpected side products. Could the starting material be the issue?

  • Answer: Yes, degradation of this compound is a common cause of poor reaction outcomes. The most likely culprit is the oxidation of the aldehyde to the corresponding carboxylic acid, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.[1][2][3][4] This impurity will not participate in reactions where the aldehyde functionality is crucial, leading to lower yields.

    • Troubleshooting Steps:

      • Assess Purity: Before use, verify the purity of your material. This can be done using techniques like ¹H NMR, ¹⁹F NMR, or LC-MS. Look for the appearance of a carboxylic acid proton signal in the NMR or a new peak with a higher mass in the LC-MS.

      • Purification: If the material is found to be impure, it may be possible to purify it by column chromatography. However, care must be taken to use dry solvents and a quick purification process to minimize further degradation.

      • Procure Fresh Material: If significant degradation has occurred, it is best to obtain a fresh batch of the compound.

Issue 2: Visible Changes in the Physical Appearance of the Compound

  • Question: My solid this compound has changed in color/texture. What does this indicate?

  • Answer: A change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or clumping, can be an indicator of degradation. Aromatic aldehydes can be sensitive to light and air, leading to the formation of colored impurities.[5] Clumping may suggest the absorption of moisture.

    • Troubleshooting Steps:

      • Visual Inspection: Compare the appearance of your compound to the description on the certificate of analysis or to a fresh, unopened sample if available.

      • Purity Analysis: Perform a purity check as described above to confirm if chemical degradation has occurred.

      • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in the FAQ section below.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[6][7] The recommended storage conditions are summarized in the table below. The compound is air-sensitive, and storage under an inert atmosphere is highly recommended.[6][8][9]

    ParameterRecommended ConditionRationale
    Temperature2-8 °CReduces the rate of potential degradation reactions.
    AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[1][2][3][4]
    LightAmber Vial/Protection from LightAromatic aldehydes can be light-sensitive.[5]
    MoistureTightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and clumping.
  • Q2: How should I handle the compound when weighing it out for a reaction?

    A2: Due to its air-sensitive nature, it is best to handle this compound in an inert atmosphere, such as a glovebox.[6] If a glovebox is not available, minimize the exposure time to air. Work quickly and in a low-humidity environment. For repeated use from the same bottle, consider transferring the required amount to a separate container under an inert atmosphere to avoid contaminating the bulk material.[9][10]

Stability and Degradation

  • Q3: What is the primary degradation pathway for this compound?

    A3: The most common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.[1][2][3][4] This can be catalyzed by air (oxygen), light, and trace metal impurities. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aldehyde, but the fundamental susceptibility to oxidation remains.[11]

    DOT Diagram: Degradation Pathway

    Degradation_Pathway A This compound B 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid A->B Oxidation (O2, light)

    Caption: Primary degradation pathway of the aldehyde to a carboxylic acid.

  • Q4: Is the benzodioxine ring stable?

    A4: The 1,3-benzodioxine ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strong acidic conditions, which could lead to ring-opening.[12] It is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.

Analytical and Purity Assessment

  • Q5: How can I check the purity of my this compound?

    A5: Several analytical techniques can be used to assess the purity of the compound:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a sensitive way to detect impurities, including the corresponding carboxylic acid.[13][14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and identifying impurities. The presence of the carboxylic acid byproduct can be detected by the appearance of a broad singlet for the acidic proton in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any degradation products.[13]

    DOT Diagram: Purity Assessment Workflow

    Purity_Assessment start Start: Assess Compound Purity hplc HPLC Analysis start->hplc nmr NMR (1H, 19F) Analysis start->nmr ms Mass Spectrometry Analysis start->ms decision Purity Acceptable? hplc->decision nmr->decision ms->decision proceed Proceed with Experiment decision->proceed Yes stop Purify or Obtain Fresh Material decision->stop No

    Caption: Decision workflow for assessing compound purity before use.

IV. Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage of Solid Compound

  • Move the sealed container of this compound into an inert atmosphere glovebox.

  • Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Carefully open the main container and weigh out the desired amount of the solid into smaller, pre-labeled amber glass vials.

  • Backfill each vial with an inert gas (e.g., argon or nitrogen).

  • Seal the vials tightly with caps containing a chemically resistant liner.

  • For short-term use, these aliquots can be stored at 2-8 °C.

Protocol 2: Preparation of a Stock Solution

  • Select a dry, aprotic solvent in which the compound is soluble (e.g., anhydrous DMSO, DMF, or acetonitrile). Ensure the solvent is of high purity and has been stored under an inert atmosphere.

  • In an inert atmosphere, add the desired amount of solvent to the vial containing the pre-weighed solid.

  • Mix gently until the solid is fully dissolved.

  • If the stock solution is to be stored, it should be kept at -20°C or -80°C in a tightly sealed container to minimize degradation.

  • Before use, allow the frozen stock solution to thaw completely and come to room temperature before opening.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone. ACS Publications. Retrieved from [Link]

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Retrieved from [Link]

  • Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]

  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific. Retrieved from [Link]

  • Science.gov. (n.d.). quantitatively determine aldehydes: Topics. Retrieved from [Link]

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • ResearchGate. (2025). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Retrieved from [Link]

  • Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Retrieved from [Link]

  • ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]

  • PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into the common challenges encountered during the formylation of the 6-fluoro-4H-1,3-benzodioxine core, moving beyond simple protocols to explain the causality behind experimental choices.

Introduction: The Challenge of Regioselective Formylation

The synthesis of this compound involves the introduction of a formyl (-CHO) group onto the electron-rich benzodioxine ring. This is a classic electrophilic aromatic substitution reaction. The primary challenge lies in achieving high regioselectivity for the C-8 position and optimizing the yield while minimizing side-product formation. The electronic properties of the substituents—the strongly activating ortho-, para-directing dioxine ether oxygens and the deactivating but ortho-, para-directing fluorine atom—govern the reaction's outcome. The C-8 position is sterically accessible and electronically activated by the adjacent ether oxygen, making it the preferred site for substitution under controlled conditions.

This guide will focus on the most applicable formylation methods and provide detailed troubleshooting for common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Synthetic Strategy

This section addresses the critical decision of selecting the appropriate formylation method. The choice of reaction has profound implications for yield, purity, and scalability.

Q1: What are the most effective methods for the formylation of 6-fluoro-4H-1,3-benzodioxine?

The most promising methods for this substrate are the Vilsmeier-Haack reaction and the Duff reaction. Both are well-suited for electron-rich aromatic systems. The Reimer-Tiemann reaction is generally less suitable as it is optimized for phenols and involves harsh basic conditions that could potentially affect the dioxine ring.[1][2][3]

  • Vilsmeier-Haack Reaction: This is often the preferred method due to its high efficiency, use of mild conditions, and applicability to a wide range of electron-rich aromatic and heteroaromatic substrates.[4][5] It utilizes a "Vilsmeier reagent," typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[6]

  • Duff Reaction: This method employs hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., trifluoroacetic acid or glyceroboric acid).[7][8][9] It is a viable alternative, particularly when avoiding phosphorus-based reagents is desirable. Formylation typically occurs at the position ortho to the most activating group.[8]

Q2: How do I decide between the Vilsmeier-Haack and Duff reactions for my specific application?

The decision involves a trade-off between reactivity, reagent handling, and potential side reactions.

FeatureVilsmeier-Haack ReactionDuff Reaction
Typical Yield Generally Good to ExcellentModerate to Good
Reagents POCl₃ (or other halide), DMFHexamethylenetetramine, Acid (TFA, H₃BO₃/Glycerol)
Conditions Mild (0 °C to moderate heat)Often requires heating (e.g., 150-160 °C)[9]
Advantages High efficiency, reliable, forms a stable intermediate iminium salt.[6]Avoids corrosive phosphorus halides, can be driven to completion with heat.
Disadvantages POCl₃ is hazardous and moisture-sensitive; workup can be vigorous.[10]Can require high temperatures, potentially leading to thermal decomposition or side products.
Best For High-yield lab-scale synthesis, applications where efficiency is paramount.Situations where phosphorus reagents are problematic, exploring alternative synthetic routes.

Decision Workflow for Method Selection

start Start: Synthesize This compound q1 Is high yield the primary goal? start->q1 vilsmeier Choose Vilsmeier-Haack Reaction q1->vilsmeier Yes q2 Are phosphorus-based reagents a concern (e.g., process safety)? q1->q2 No duff Consider Duff Reaction q2->vilsmeier No q2->duff Yes

Caption: Decision matrix for selecting a formylation method.

Part 2: Troubleshooting Guide

This section is structured to directly address the common problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired aldehyde. What are the likely causes and how can I fix them?

A: Low yield is a common issue that can often be traced back to reagent quality, reaction conditions, or insufficient activation of the electrophile.

Probable Cause 1: Inactive Vilsmeier Reagent (Vilsmeier-Haack Reaction) The Vilsmeier reagent (the chloroiminium ion) is highly moisture-sensitive. Its formation and reaction must be conducted under strictly anhydrous conditions.

  • Solution:

    • Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

    • Use fresh, high-quality POCl₃. Old bottles may have degraded through hydrolysis.

    • Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

Probable Cause 2: Insufficient Reaction Temperature or Time While the benzodioxine ring is activated, the deactivating effect of the fluorine atom may require more energy to overcome the activation barrier.

  • Solution:

    • Monitor Progress via TLC: Track the consumption of the starting material. If the reaction appears sluggish at a lower temperature (e.g., 0-25 °C), consider slowly and carefully increasing the temperature. A range of 40-60 °C is often effective.

    • Extend Reaction Time: Some reactions require longer periods to reach completion. Let the reaction run for 12-24 hours, monitoring periodically by TLC.

Probable Cause 3: Ineffective Acid Catalyst (Duff Reaction) The Duff reaction's efficiency is highly dependent on the acidic medium used to generate the reactive electrophile from hexamine.

  • Solution:

    • Trifluoroacetic Acid (TFA): TFA is a strong acid and an excellent solvent for the Duff reaction, often allowing for milder conditions than the classical glyceroboric acid method.[7]

    • Glyceroboric Acid: If using the classical approach, ensure the boric acid and glycerol are heated sufficiently to form the glyceroboric acid complex and drive off water before adding the reactants.[9]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Q: My TLC plate shows multiple spots, and the NMR of my crude product suggests the presence of isomers. How can I improve selectivity for the 8-position?

A: The formation of isomers is governed by the directing effects of the substituents. While the 8-position is favored, formylation at the C-5 position is a potential side reaction.

  • Underlying Principle: The ether oxygen at position 1 is a powerful ortho-directing group, strongly activating positions 2 (not aromatic) and 8. The fluorine at position 6 directs ortho and para (to positions 5 and 8). The C-8 position is therefore electronically favored by both groups. However, formylation at C-5 (ortho to the fluorine, para to the other ether oxygen) can occur.

  • Solution 1: Control Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. The reaction leading to the thermodynamically more stable product (the C-8 isomer) is favored under milder conditions. Start the Vilsmeier-Haack reaction at 0 °C and allow it to warm slowly, only applying heat if necessary.

  • Solution 2: Choice of Formylation Reagent: The steric bulk of the electrophile can influence regioselectivity. The Vilsmeier reagent is relatively bulky and may favor the more accessible C-8 position over the C-5 position, which is flanked by the fluorine atom. This often makes the Vilsmeier-Haack reaction more selective than other methods.

Issue 3: Difficult Product Purification

Q: I'm struggling to isolate a pure product. My column chromatography fractions are mixed, or the product won't crystallize.

A: Purification challenges often arise from closely-eluting isomers or persistent impurities from the reaction.

  • Solution 1: Optimize Chromatography:

    • Solvent System: Use a shallow solvent gradient for column chromatography. A hexane/ethyl acetate or dichloromethane/ethyl acetate system is a good starting point. Use TLC to find a solvent system where the Rf value of your product is around 0.25-0.3 for good separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product).

  • Solution 2: Aqueous Workup: A thorough aqueous workup is critical, especially for the Vilsmeier-Haack reaction. The hydrolysis of the intermediate iminium salt can be exothermic and must be controlled.

    • Slowly pour the reaction mixture onto crushed ice.

    • Basify carefully with a cold solution of NaOH or sodium acetate to pH > 9 to fully hydrolyze the intermediate and neutralize the acid.

    • Extract thoroughly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine to remove residual salts and DMF.

  • Solution 3: Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Vilsmeier-Haack Formylation (Optimized)

This protocol is designed for high regioselectivity and yield.

Workflow Diagram

cluster_prep Reaction Setup (Anhydrous) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification prep1 1. Dry Glassware (Oven-dried, cooled under N₂) prep2 2. Add Anhydrous DMF to reaction flask prep1->prep2 prep3 3. Cool to 0 °C (Ice Bath) prep2->prep3 reac1 4. Add POCl₃ dropwise (Maintain 0-5 °C) prep3->reac1 reac2 5. Stir for 30 min (Vilsmeier reagent formation) reac1->reac2 reac3 6. Add Substrate Solution (6-fluoro-4H-1,3-benzodioxine in DMF) reac2->reac3 reac4 7. Monitor by TLC reac3->reac4 work1 8. Quench on Ice reac4->work1 work2 9. Hydrolyze & Neutralize (Cold aq. NaOH) work1->work2 work3 10. Extract with EtOAc work2->work3 work4 11. Wash, Dry, Concentrate work3->work4 purify1 12. Column Chromatography (Silica Gel) work4->purify1 purify2 13. Characterize Product (NMR, MS) purify1->purify2

Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow or colorless solid may form.

  • Add a solution of 6-fluoro-4H-1,3-benzodioxine (1 equivalent) in a minimum amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Slowly neutralize the mixture by adding a cold 2M NaOH solution until the pH is ~9. Control the temperature with an ice bath during neutralization.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

Protocol 2: Duff Reaction (TFA Method)

This protocol offers an alternative using a non-phosphorus-based reagent system.

Procedure:

  • In a round-bottom flask, dissolve 6-fluoro-4H-1,3-benzodioxine (1 equivalent) and hexamethylenetetramine (2.5 equivalents) in trifluoroacetic acid (TFA, 10-15 volumes).

  • Heat the mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction by TLC for the formation of the product and consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Add a sufficient amount of 2M aqueous HCl to hydrolyze the intermediate imine. Stir for 1-2 hours.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess TFA), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography as described in the Vilsmeier-Haack protocol.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 1941, 547. [Link]
  • Wikipedia. Duff reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Wikipedia. Reimer–Tiemann reaction. [Link]
  • Chavan, S. P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • Scribd. Reimer-Tiemann Reaction. [Link]
  • Semantic Scholar. Reimer–Tiemann reaction. [Link]
  • UNI ScholarWorks.
  • Organic Syntheses.

Sources

Technical Support Center: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of the 6-fluoro-4H-1,3-benzodioxine core. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target molecule.

Introduction to the Synthetic Challenge

This compound is a key intermediate in the synthesis of various biologically active compounds. Its preparation typically involves the electrophilic formylation of the 6-fluoro-4H-1,3-benzodioxine precursor. However, the presence of multiple substituents on the aromatic ring—a deactivating, ortho-, para-directing fluorine atom and an activating, ortho-, para-directing benzodioxine ring system—presents unique challenges in controlling regioselectivity and minimizing side reactions. Furthermore, the stability of the 4H-1,3-benzodioxine ring under common formylation conditions is a critical consideration.

This guide will focus on the three most common formylation methods: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, and address the specific issues that may arise with each.

Main Reaction Pathway

The desired transformation is the introduction of a formyl group at the C8 position of the 6-fluoro-4H-1,3-benzodioxine ring. The numbering of the ring system is as follows:

Figure 1: General formylation of 6-fluoro-4H-1,3-benzodioxine.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Isolation of starting material in high quantities.

  • Formation of a tar-like or polymeric substance.

Potential Causes & Solutions:

Potential CauseProposed Solution & Scientific Rationale
Incorrect Regioselectivity The combined directing effects of the 6-fluoro (ortho, para-directing, deactivating) and the benzodioxine ring (ortho, para-directing, activating) can lead to formylation at other positions, primarily C5. The C8 position is sterically hindered by the adjacent dioxine ring. To favor formylation at C8, consider using a bulkier formylating agent or a reaction that proceeds via a chelation-controlled mechanism. The Vilsmeier-Haack reaction is often a good choice for achieving formylation adjacent to an oxygen-containing group.
Ring Opening of the Benzodioxine Ring The 4H-1,3-benzodioxine ring is an acetal and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This is a significant concern in the Duff reaction when using strong acids like trifluoroacetic acid, and in the Reimer-Tiemann reaction with strong base. Solution: Carefully control the reaction temperature and duration. For acid-catalyzed reactions, consider using a milder acid. For base-catalyzed reactions, use the minimum necessary concentration of base and perform the reaction at the lowest possible temperature. A post-reaction workup should be performed promptly and under neutral or slightly basic conditions to minimize ring cleavage.
Polymerization/Resinification Phenolic impurities or in-situ formation of phenolic species from ring-opening can lead to phenol-formaldehyde-type polymerization, especially in the Duff and Reimer-Tiemann reactions which use or generate formaldehyde equivalents.[1] Solution: Ensure the purity of the starting material. Use a stoichiometric amount of the formylating agent to avoid excess formaldehyde. Keep reaction temperatures as low as possible to disfavor polymerization.
Deactivation by the Fluorine Substituent The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. This can lead to sluggish or incomplete reactions. Solution: Increase the reaction temperature cautiously, monitoring for decomposition. Alternatively, use a more reactive formylating agent. For the Vilsmeier-Haack reaction, increasing the amount of POCl₃ can enhance the concentration of the active Vilsmeier reagent.[2]

Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Difficult purification, co-eluting peaks in HPLC.

  • NMR spectrum shows multiple sets of aromatic and aldehyde protons.

Potential Causes & Solutions:

Isomeric ByproductFormation Mechanism & Mitigation Strategy
5-formyl Isomer The C5 position is electronically activated by both the fluorine (para) and the dioxine ring (ortho). This isomer is a very likely byproduct. Mitigation: The choice of formylation reaction is key. The Vilsmeier-Haack reaction can sometimes offer better regioselectivity for positions ortho to oxygen-containing groups. Careful optimization of reaction conditions (temperature, solvent, stoichiometry) is crucial. Separation of isomers can often be achieved by careful column chromatography, sometimes requiring multiple passes or different solvent systems.
Di-formylated Products If the reaction is too vigorous or the stoichiometry of the formylating agent is too high, a second formyl group can be introduced at another activated position, most likely C5. This is more common in the Duff reaction.[1] Mitigation: Use a 1:1 or slightly less than stoichiometric amount of the formylating agent relative to the substrate. Monitor the reaction closely by TLC or LC-MS and stop it before significant di-formylation occurs.

Visualizing Side Reaction Pathways

Side_Reactions sub 6-fluoro-4H-1,3-benzodioxine prod This compound (Desired Product) sub->prod Formylation (Desired Pathway) iso 5-formyl Isomer sub->iso Formylation at C5 ring_opened Ring-Opened Phenolic Aldehyde sub->ring_opened Acid/Base Hydrolysis di_formyl 5,8-diformyl Product prod->di_formyl Over-formylation iso->di_formyl Further Formylation polymer Polymeric Resin ring_opened->polymer Polymerization

Figure 2: Potential side reaction pathways during the formylation of 6-fluoro-4H-1,3-benzodioxine.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is recommended for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is often the preferred method for formylating electron-rich aromatic rings, and it can exhibit good regioselectivity for positions ortho to oxygen-containing substituents.[1][2][3][4] The reaction conditions are generally milder than the Duff or Reimer-Tiemann reactions, which can help to prevent the acid or base-catalyzed ring opening of the benzodioxine moiety. However, empirical optimization will be necessary.

Q2: My reaction mixture turns dark brown/black. What is happening and how can I prevent it?

A2: A dark coloration often indicates decomposition of the starting material or product, or the formation of polymeric byproducts. This is common in reactions run at too high a temperature or for an extended period. To mitigate this, try running the reaction at a lower temperature, even if it requires a longer reaction time. Ensure your reagents are pure and your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Q3: How can I effectively purify the desired 8-carbaldehyde from its 5-formyl isomer?

A3: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A solvent system of hexane and ethyl acetate is a good starting point. Experiment with small amounts of a third solvent like dichloromethane to improve separation.

  • Recrystallization: If the product is a solid, fractional recrystallization may be an effective purification method. Test various solvent systems to find one in which the solubility of the two isomers is sufficiently different.

  • Preparative HPLC: For small-scale purifications or when high purity is essential, preparative HPLC is a powerful tool.

Q4: Can I protect the benzodioxine ring before formylation?

A4: Protecting the benzodioxine ring is generally not a viable strategy as any protecting group chemistry would likely be harsher than the formylation itself and add unnecessary steps to the synthesis. The key is to find reaction conditions that are compatible with the existing functionality.

Q5: Are there any alternative, milder formylation methods I could try?

A5: Yes, for sensitive substrates, other formylation methods can be considered. For example, the Gattermann-Koch reaction or the use of dichloromethyl methyl ether with a Lewis acid could be explored. However, the use of strong Lewis acids with the latter may also promote ring opening of the benzodioxine. Careful preliminary experiments on a small scale are always recommended.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Suggested Starting Point)
  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-fluoro-4H-1,3-benzodioxine (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH 8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 3: Workflow for the Vilsmeier-Haack formylation.

References

  • BenchChem. (2025).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences, 3(1), 25-43.

Sources

Technical Support Center: Characterization of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and its derivatives. This guide is designed to provide practical, field-proven insights into the unique challenges encountered during the synthesis, purification, and characterization of this valuable fluorinated scaffold. My goal is to move beyond simple protocols and explain the underlying causality, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My ¹H NMR spectrum is incredibly complex and difficult to interpret. Why is this, and where do I start?

A: The complexity arises primarily from long-range J-coupling between the fluorine atom and protons (J-HF coupling), which can extend over several bonds. This splits proton signals into complex multiplets that often overlap. The first step is to recognize that standard ¹H NMR alone is often insufficient. You should immediately plan to acquire a ¹⁹F NMR spectrum, which will be much simpler and provide a direct window into the fluorine's environment.[1][2] Combining ¹H, ¹³C, and ¹⁹F NMR with 2D correlation experiments (like HMBC and HSQC) is the definitive strategy for unambiguous assignment.

Q2: I'm struggling with the chromatographic purification of my target compound. It co-elutes with a closely related impurity.

A: This is a frequent challenge due to the subtle polarity differences between your target molecule and potential side products (e.g., isomers or starting materials). The fluorine atom can influence molecular polarity in non-intuitive ways. Standard silica gel chromatography may not provide sufficient resolution. Consider switching to a reverse-phase system (e.g., C18) or exploring columns specifically designed for fluorinated compounds, which leverage unique fluorine-fluorine interactions for separation.[3][4]

Q3: Is the 4H-1,3-benzodioxine ring system stable throughout my synthesis and workup?

A: The 4H-1,3-benzodioxine ring, which is a type of acetal, can be susceptible to ring-opening under strong acidic conditions.[5] During synthesis or purification (e.g., acidic workup or chromatography on un-neutralized silica gel), this can lead to the formation of phenolic byproducts. It is crucial to maintain neutral or mildly basic conditions whenever possible and to use neutralized silica gel for chromatography if lability is suspected.

Q4: My mass spectrometry results are ambiguous. Are there any known fragmentation patterns for this scaffold?

A: While specific fragmentation is highly dependent on the full substitution pattern, a common pathway for benzodioxane-type structures involves cleavage of the dioxane ring. Look for losses corresponding to formaldehyde (CH₂O) or related fragments from the acetal portion. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your parent ion and key fragments, helping to distinguish your product from potential impurities.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to NMR Spectral Deconvolution

The presence of a fluorine atom is both a challenge and an opportunity. While it complicates ¹H and ¹³C spectra, ¹⁹F NMR offers exceptional clarity due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[7] Follow this workflow for confident structural elucidation.

NMR_Workflow cluster_1D Step 1: 1D NMR Acquisition cluster_2D Step 2: 2D NMR for Correlation cluster_analysis Step 3: Data Integration & Assignment H1 Acquire ¹H NMR F19 Acquire ¹⁹F NMR (Proton Decoupled) H1->F19 Complex ¹H spectrum? C13 Acquire ¹³C NMR (Proton Decoupled) F19->C13 HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Initial assignments made HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Identify quaternary carbons and connect fragments HETCOR ¹H-¹⁹F HETCOR / F-HSQC (Long-Range F-H Bonds) HMBC->HETCOR Confirm F-H proximities Assign Final Structure Assignment HETCOR->Assign Integrate all data

Caption: A logical workflow for NMR analysis of fluorinated benzodioxines.

This 2D experiment is critical for correlating fluorine signals with proton signals, allowing you to definitively map the challenging J-HF couplings.

  • Sample Preparation: Prepare your sample as you would for any standard NMR experiment (typically 5-10 mg in 0.6 mL of a deuterated solvent).

  • Tuning the Probe: Ensure the NMR probe is properly tuned to the ¹H and ¹⁹F frequencies. Modern probes often do this automatically, but manual verification is recommended for optimal sensitivity.[1]

  • Acquire 1D Spectra: Obtain standard ¹H and ¹⁹F spectra first. This is crucial for setting the correct spectral widths (SW) for the 2D experiment.

  • Setup the 2D Experiment:

    • Select a gradient-enhanced ¹H-¹⁹F HETCOR or F-HSQC pulse program from your spectrometer's library.

    • Set the ¹H spectral width (F2 dimension) to encompass all proton signals.

    • Set the ¹⁹F spectral width (F1 dimension) to encompass all fluorine signals.

    • Crucial Parameter: Set the long-range coupling constant for transfer delay (e.g., J(XH)). For typical ³J-HF or ⁴J-HF, a value around 8-10 Hz is a good starting point. You may need to optimize this.

  • Acquisition: The experiment time will depend on your sample concentration. For a moderately concentrated sample, 1-2 hours is often sufficient.

  • Processing and Interpretation: Process the 2D spectrum. A cross-peak between a proton signal at a specific ppm in the F2 dimension and a fluorine signal in the F1 dimension confirms they are coupled. By mapping these correlations, you can assign protons that are 2, 3, or 4 bonds away from the fluorine atom.

ParameterObservationCausality & Expert Insight
¹H NMR Aldehyde proton (CHO)Typically a singlet around 9.5-10.5 ppm, but may appear as a doublet due to long-range coupling with the fluorine atom (⁴J-HF).
Benzodioxine methylene protons (O-CH₂-O)Often appear as two distinct signals due to the ring conformation, further complicated by coupling to aromatic protons.
Aromatic ProtonsComplex multiplets due to H-H and H-F coupling. The electron-withdrawing fluorine deshields nearby protons.
¹⁹F NMR Single ResonanceA single signal (if only one fluorine is present) provides a clean starting point. Its chemical shift is highly sensitive to the electronic environment.[7]
¹³C NMR C-F SplittingThe carbon directly bonded to fluorine (C-6) will show a very large splitting (¹J-CF ≈ 240-280 Hz). Adjacent carbons (C-5, C-7) will show smaller splittings (²J-CF ≈ 20-30 Hz).[1] This is a definitive assignment tool.
Guide 2: A Decision Framework for Chromatographic Purification

The "fluorophilicity" of these molecules—their affinity for fluorinated environments—can be exploited for highly selective separations.[4] If standard methods fail, a fluorous-phase approach may be the solution.

Purification_Strategy Start Crude Reaction Mixture TLC TLC Analysis (Hexanes/EtOAc, DCM/MeOH) Start->TLC Decision1 Good Separation? (ΔRf > 0.2) TLC->Decision1 Flash Standard Flash Chromatography (Silica Gel) Decision1->Flash Yes Failure Co-elution Persists Decision1->Failure No Decision2 Product Pure? Flash->Decision2 Success Pure Product Decision2->Success Yes Decision2->Failure No HPLC Consider Preparative HPLC Failure->HPLC RP_HPLC Reverse-Phase HPLC (C18 column, MeCN/H₂O) HPLC->RP_HPLC Standard Approach Fluorous_HPLC Fluorous-Phase HPLC (Fluorous column, highly fluorinated eluent) HPLC->Fluorous_HPLC For difficult separations RP_HPLC->Success Fluorous_HPLC->Success

Caption: Decision-making flowchart for purifying fluorinated compounds.

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Select Solvent Systems: Test at least three systems with varying polarity.

    • System A (Low Polarity): 20% Ethyl Acetate in Hexanes.

    • System B (Medium Polarity): 50% Ethyl Acetate in Hexanes.

    • System C (High Polarity): 5% Methanol in Dichloromethane.

  • Spotting: On a single plate, spot the crude material, your starting materials (if available), and a co-spot of both.

  • Development & Visualization: Develop the plate and visualize under UV light (254 nm) and by staining (e.g., potassium permanganate).

  • Analysis:

    • If you see clear separation between your product spot and impurities with a ΔRf ≥ 0.2 in System A or B, standard flash chromatography is likely to succeed.

    • If separation is poor in all systems, the polarity of the product and impurity are too similar for effective separation on silica. Proceed to the HPLC decision point in the flowchart.

Guide 3: Investigating Synthesis & Stability

The synthesis of the 4H-1,3-benzodioxine ring typically involves the condensation of a catechol derivative with an aldehyde or its equivalent.[8] Understanding potential side reactions is key to maximizing yield and purity.

Synthesis_Pathway cluster_products Reaction Outcomes Reactants 3-Fluoro-5-formyl-benzene-1,2-diol +Formaldehyde Source (e.g., Paraformaldehyde) Product Desired Product This compound Reactants->Product Acid or Base Catalyst Desired Pathway SideProduct1 Isomeric Product (e.g., 7-fluoro isomer) Reactants->SideProduct1 Poor Regiocontrol SideProduct2 Polymeric Byproducts Reactants:f1->SideProduct2 Excess Reagent/ High Temperature SideProduct3 Ring-Opened Species (if conditions are harsh) Product->SideProduct3 Strong Acid Present (Workup/Purification)

Caption: Potential outcomes in the synthesis of the target scaffold.

If you suspect your purified compound is degrading during storage or handling, perform this quick test.

  • Prepare Solutions: Dissolve a small amount (~1 mg) of your purified compound in 0.5 mL of three different solvents in separate vials:

    • Vial 1 (Neutral): Dichloromethane

    • Vial 2 (Acidic): Dichloromethane with one drop of acetic acid.

    • Vial 3 (Basic): Dichloromethane with one drop of triethylamine.

  • Incubate: Let the vials stand at room temperature for 2 hours.

  • TLC Analysis: Spot each of the three solutions on a single TLC plate, alongside a spot of the original, freshly dissolved pure compound.

  • Evaluate: Develop and visualize the plate.

    • If the spots from Vials 2 or 3 show new, lower-Rf spots compared to the control (Vial 1), your compound is unstable to acid or base, respectively.

    • This confirms the need for careful pH control during workup and chromatography and suggests storing the compound in a neutral, dry environment.

By employing these systematic troubleshooting guides, you can effectively navigate the complexities associated with this compound derivatives, leading to more reliable characterization and faster progress in your research endeavors.

References

  • W.S. Caldwell, "Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes," PubMed, 2009, .
  • A. Malmsten, J. Schivo, "Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different," DiVA portal, N.D., .
  • "Structure Elucidation of Fluorinated Compounds by NMR," JEOL Ltd., N.D., .
  • "Fluorine NMR," University of Washington, 2001, .
  • M. Kalinowski, et al.
  • N. Idris, A. Anderson, O. Bakare, "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs," International Journal of Organic Chemistry, 2022, .
  • Y. Li, et al.
  • "Chemistry and Pharmacology of Benzodioxanes," TSI Journals, 2008, .
  • S. Singh, et al., "Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][10]oxazin-4-one and Quinazolin-4(3H)

Sources

Technical Support Center: Purification of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a highly pure form for subsequent synthetic steps or biological screening. Achieving high purity is critical, as even minor impurities can lead to failed reactions, complex downstream purifications, or erroneous biological data. This guide provides field-tested advice, troubleshooting protocols, and answers to frequently encountered questions during the purification process.

Section 1: FAQ - Understanding Your Impurity Profile

A successful purification begins with understanding what you are trying to remove. The impurity profile is intrinsically linked to the synthetic route used to prepare the target aldehyde.

Q1: I've just synthesized this compound. What are the most common impurities I should expect?

A1: Based on common synthetic routes for aromatic aldehydes, your crude product likely contains one or more of the following impurities:

  • Unreacted Starting Material: The most frequent impurity is the corresponding alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol .[1] This occurs due to incomplete oxidation. The alcohol is slightly more polar than the target aldehyde.

  • Over-oxidation Product: It is very common to have some of the aldehyde over-oxidize to the 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid .[2][3] This impurity is significantly more polar and acidic.

  • Residual Reagents or Catalysts: Depending on the oxidation method used (e.g., PCC, PDC, DMP, Swern, or catalytic methods), residual reagents or their by-products may be present. For example, if lead dioxide is used in the oxidation of the precursor alcohol, it must be removed by filtration.[4]

  • Precursors to the Benzodioxine Ring: If your synthesis involved building the benzodioxine ring system, you might have unreacted dihydroxy-fluoro-benzaldehyde or related intermediates.

Q2: My initial analysis (TLC, ¹H NMR) shows unexpected spots/peaks. How can I tentatively identify them?

A2: You can use a combination of simple analytical techniques to diagnose the main impurities before attempting a large-scale purification:

  • Thin-Layer Chromatography (TLC): This is your most powerful initial tool.

    • Target Aldehyde: Will appear as a UV-active spot with a moderate Rf value (e.g., 0.4-0.5 in 3:1 Hexane:Ethyl Acetate).

    • Starting Alcohol: Will have a slightly lower Rf (more polar) than the aldehyde.

    • Carboxylic Acid: Will have a very low Rf, often staying at the baseline in moderately polar eluents.[5] It may also streak, a common behavior for acidic compounds on silica gel.[6]

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton: Look for a characteristic singlet around 9.5-10.5 ppm.

    • Alcohol Impurity: The benzylic protons (-CH₂OH) will appear as a singlet around 4.5-4.8 ppm, and the hydroxyl proton (-OH) will be a broad singlet that can appear over a wide range.

    • Carboxylic Acid Impurity: The acidic proton (-COOH) will be a very broad singlet, typically far downfield (>10 ppm).

  • Liquid-Liquid Extraction (LLE): Perform a simple acid-base extraction on a small sample. Dissolve it in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Re-run TLC plates of the organic layer before and after the wash. If a polar spot at the baseline disappears after the wash, it strongly indicates the presence of the carboxylic acid impurity.

Section 2: Choosing Your Purification Strategy

The optimal purification strategy depends on the quantity of your material and the specific impurity profile.

Q3: What is the best general workflow for purifying my crude product?

A3: A multi-step approach is often most effective. The following workflow provides a logical sequence to remove different classes of impurities.

Purification Workflow crude Crude Product wash Optional: Acid-Base Wash (to remove carboxylic acid) crude->wash decision Assess Purity (TLC / NMR) wash->decision chrom Column Chromatography (for complex mixtures) decision->chrom <90% Pure or Multiple Impurities recrys Recrystallization (for >90% pure material) decision->recrys >90% Pure analysis Final Purity Analysis (NMR, LC-MS, MP) chrom->analysis recrys->analysis product Pure Product (>99%) analysis->product Meets Spec

Caption: General purification workflow for the target aldehyde.

Q4: Should I start with recrystallization or column chromatography?

A4: This is a critical decision that impacts time, solvent consumption, and yield. Use the following decision-making logic:

  • Use Recrystallization if: Your crude material is already estimated to be >90% pure by NMR or TLC, and there is one major impurity that has different solubility characteristics. Recrystallization is faster, uses less solvent than chromatography, and is often better for removing trace amounts of highly insoluble or highly soluble impurities.[7]

  • Use Column Chromatography if: Your crude material is <90% pure, contains multiple impurities with similar polarities to your product, or if you need to separate the starting alcohol from the target aldehyde. Chromatography offers superior resolving power for complex mixtures.[8][9]

Section 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step instructions and solutions to common problems.

Part 3.1: Column Chromatography

Flash column chromatography using silica gel is the most reliable method for purifying this compound from complex mixtures.[8]

Chromatography Principle: Separation by Polarity

The separation occurs because impurities and the desired product interact differently with the polar silica gel stationary phase.

Chromatography Separation cluster_elution Elution Over Time cluster_explanation Interaction Strength col Column Top (Sample Loaded) Silica Gel Stationary Phase Column Bottom (Elution) acid Carboxylic Acid (Most Polar) alcohol Starting Alcohol (More Polar) aldehyde Target Aldehyde (Less Polar) l1 Carboxylic Acid: Strong H-bonding with silica, elutes last. l2 Alcohol: H-bonding with silica, elutes slower. l3 Aldehyde: Dipole-dipole interaction, elutes fastest.

Caption: Separation principle on a silica gel column.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Eluent Selection:

    • Develop a TLC system that gives your target aldehyde an Rf of 0.3-0.4 . A good starting point is a mixture of Hexane and Ethyl Acetate .

    • Test various ratios (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc). The goal is to get clear separation between the aldehyde spot and the spots for the alcohol (lower Rf) and any non-polar impurities (higher Rf).

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent itself.

    • Pro-Tip (Dry Loading): For better resolution, dissolve the crude product in DCM, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure to begin elution.

    • Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure desired product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Troubleshooting Column Chromatography
ProblemProbable CauseSolution
Poor Separation Incorrect eluent system.Re-optimize the eluent using TLC. A shallower gradient or isocratic elution with a weaker solvent system might be needed.
Compound Won't Elute Eluent is not polar enough; compound might be acidic and binding strongly to silica.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the carboxylic acid is the issue, it may be better to remove it via an acid-base wash before the column. For very polar compounds, adding 1% methanol or a trace of acetic acid to the eluent can help, but this should be a last resort.[10]
Cracked/Channeled Column Improper packing of the silica gel.The run is likely compromised. The column must be repacked. Ensure the slurry is homogeneous and pressure is applied evenly during packing.
Product is Degrading on Column The compound is unstable on acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% TEA in the eluent). Alternatively, use a different stationary phase like alumina.[10]
Part 3.2: Recrystallization

This is the preferred method for polishing a final product that is already substantially pure.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • The key is to find a solvent (or solvent pair) in which the aldehyde is soluble when hot but sparingly soluble when cold. The impurities should ideally remain soluble at cold temperatures.

    • Place a small amount of your crude product in several test tubes. Add different solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, or mixtures like hexane/ethyl acetate) dropwise.

    • Heat the tubes that don't dissolve the solid at room temperature. A good solvent will dissolve the compound completely upon heating.

    • Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath. The formation of fine crystals indicates a good solvent system. Many aromatic compounds crystallize well from ethanol, acetonitrile, or toluene.[7][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
ProblemProbable CauseSolution
"Oiling Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Add slightly more hot solvent to ensure the compound stays dissolved. If the problem persists, switch to a lower-boiling point solvent or use a solvent pair.
No Crystals Form The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. If that fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
Poor Recovery Too much solvent was used; the compound has significant solubility even when cold.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
References
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH.
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing.
  • Synthesis, Distillation, & Recrystallization - LabXchange.
  • US3322833A - Preparation of aromatic aldehydes - Google Patents.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem.
  • Purifying ionic compounds by flash column chromatography - Biotage.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - PMC - NIH.
  • MCAT Organic Chemistry: Column Chromatography - YouTube.

Sources

handling and safety precautions for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS No: 306934-87-2). As a fluorinated aromatic aldehyde, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The presence of the fluorine atom and the benzodioxine moiety imparts unique electronic properties and potential biological activity to its derivatives.[1] This document provides essential information on safe handling, storage, and disposal, alongside troubleshooting guides for common experimental challenges, to ensure both safety and experimental success.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The safety and handling information provided herein is based on data for the closely related compound, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, and general knowledge of aromatic aldehydes.[2][3][4] It is imperative to treat this compound with caution and handle it as a potential irritant.

Part 1: Frequently Asked Questions (FAQs) - Core Handling & Safety

This section addresses fundamental questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the analogous carboxylic acid, this compound should be handled as a hazardous substance. The primary anticipated hazards are:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling significant quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably within a chemical fume hood.

Q3: How should I properly store this compound?

A3: To maintain the integrity of the compound and ensure safety, adhere to the following storage guidelines:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and sources of ignition.

  • Airtight and moisture-free conditions are recommended, as aromatic aldehydes can be sensitive to air and moisture.[5]

Q4: What is the appropriate method for disposal of this chemical and its containers?

A4: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.

Part 2: Troubleshooting Experimental Issues

This section provides guidance on common problems encountered during reactions involving this compound.

Q5: My reaction with this compound is showing low to no conversion of the starting material. What are the potential causes?

A5: Low reactivity in aromatic aldehydes can be attributed to several factors:

  • Steric Hindrance: The bulky benzodioxine ring system may sterically hinder the approach of nucleophiles to the aldehyde group.

  • Electronic Effects: The electron-donating nature of the benzodioxine ring can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[1]

  • Reagent Purity: Ensure the purity of all reagents and solvents. Water is a common contaminant that can interfere with many reactions.

  • Reaction Conditions: The reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

Troubleshooting Steps:

  • Verify the purity of your starting material and reagents.

  • Ensure your reaction is performed under anhydrous conditions if required.

  • Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique.

  • Consider using a more reactive catalyst or reagent if applicable to your specific transformation.

Q6: I am observing a significant amount of an acidic byproduct in my crude reaction mixture. What is it and how can I prevent its formation?

A6: The most likely acidic byproduct is 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, formed by the oxidation of the aldehyde. Aromatic aldehydes are susceptible to air oxidation.[5]

Prevention and Mitigation:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been adequately degassed.

  • Storage: Store the aldehyde under an inert atmosphere and protected from light.

  • Purification: The carboxylic acid can typically be removed from the desired product by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution, during workup.

Q7: My purification by column chromatography is proving difficult, with the product streaking or not eluting as expected. What can I do?

A7: Purification of aromatic aldehydes can sometimes be challenging. Consider the following:

  • Adsorbent Choice: Silica gel is weakly acidic and can sometimes cause degradation of sensitive aldehydes. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Solvent System: Optimize your eluent system. A gradient elution may be necessary to achieve good separation.

  • Alternative Purification: If chromatography is problematic, consider other purification techniques such as recrystallization or distillation under reduced pressure if the compound is thermally stable.

Q8: During a formylation reaction to synthesize a related benzodioxine carbaldehyde, I am getting multiple products. How can I improve the selectivity?

A8: Formylation reactions on aromatic rings can sometimes yield a mixture of isomers (ortho and para).[6] The regioselectivity is influenced by the directing effects of the substituents on the ring and the reaction conditions.

  • Reaction Choice: Different formylation reactions (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann) have different selectivities. The Vilsmeier-Haack reaction is often effective for electron-rich aromatic compounds.[6]

  • Stoichiometry and Temperature Control: Carefully controlling the stoichiometry of the reagents and maintaining the optimal reaction temperature can significantly influence the product distribution.[6]

Part 3: Data and Protocols

Physicochemical Data
PropertyValueSource
CAS Number 306934-87-2Apollo Scientific[7]
Molecular Formula C₉H₇FO₃Inferred
Molecular Weight 182.15 g/mol Inferred
Appearance Data not available. Likely a solid at room temperature.Inferred
Experimental Protocol: General Handling and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and you are wearing the appropriate PPE (safety goggles, lab coat, nitrile gloves).

  • Inert Atmosphere: If the compound is sensitive to air or moisture, prepare a glove box or Schlenk line.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of this compound to the vial and seal it immediately.

  • Dissolution: If making a solution, add the solvent to the sealed vial via syringe through a septum.

  • Cleanup: Clean any spills immediately. Decontaminate the spatula and weighing paper with an appropriate solvent and dispose of them as hazardous waste.

Part 4: Visualized Workflows

Diagram 1: Spill Response Decision Tree

SpillResponse spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Is the spill small and contained in the fume hood? assess->small_spill large_spill Large Spill or Outside Containment small_spill->large_spill No ppe_check Ensure appropriate PPE is worn. small_spill->ppe_check Yes evacuate Alert others and evacuate the area. large_spill->evacuate call_ehs Call Emergency/EHS. evacuate->call_ehs absorb Cover with inert absorbent material (e.g., vermiculite, sand). ppe_check->absorb collect Carefully collect absorbed material into a sealed hazardous waste container. absorb->collect decontaminate Decontaminate the area with an appropriate solvent. collect->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Diagram 2: Troubleshooting Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_purity Check Purity Starting Material Reagents & Solvents start->check_purity check_conditions Review Reaction Conditions Anhydrous/Inert? Temperature Time start->check_conditions check_reactivity Consider Aldehyde Reactivity check_purity->check_reactivity Purity OK increase_temp Gradually increase temperature. check_conditions->increase_temp extend_time Extend reaction time. check_conditions->extend_time increase_temp->start Re-evaluate extend_time->start Re-evaluate steric_hindrance Steric Hindrance Issue? check_reactivity->steric_hindrance electronic_effects Electronic Deactivation? check_reactivity->electronic_effects solution Use more forcing conditions or a more potent reagent/catalyst. steric_hindrance->solution electronic_effects->solution

Caption: Troubleshooting guide for low reaction conversion.

References

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorobenzaldehyde. (n.d.). In Wikipedia.
  • Formylation. (n.d.). In Wikipedia.
  • EC-102 White Polyaspartic Safety Data Sheet (SDS). (n.d.). Westcoat Specialty Coating Systems.

Sources

preventing decomposition of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for handling 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. As a valued intermediate in contemporary drug discovery and specialty chemical synthesis, the stability of this molecule during workup and purification is paramount to ensure high yield and purity. This document is structured to provide actionable solutions to common decomposition issues, grounded in mechanistic principles and supported by established protocols. We aim to empower researchers, scientists, and drug development professionals with the knowledge to confidently navigate the nuances of working with this sensitive compound.

Troubleshooting Guide: Preventing Decomposition During Workup

This section directly addresses the critical challenges encountered during the isolation and purification of this compound.

Q1: I'm observing significant loss of my product after aqueous workup. What is the likely cause?

A1: The most probable cause of product loss during aqueous workup is the acid-catalyzed hydrolysis of the 4H-1,3-benzodioxine ring. This ring system is a cyclic acetal, which is inherently labile under acidic conditions.[1][2] The presence of even trace amounts of acid in your reaction mixture or workup solutions can catalyze the ring-opening to form a diol and formaldehyde, leading to the decomposition of your target compound.

Corrective Action: Ensure that your aqueous workup solutions are neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8) is highly recommended to neutralize any residual acid from the reaction. Always check the pH of the aqueous layer after extraction.

Q2: My final product shows a new impurity with a different chromatographic behavior, and the aldehyde peak in my NMR is diminished. What could be happening?

A2: This is a classic sign of aldehyde oxidation. The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid), especially when exposed to air for prolonged periods or in the presence of oxidizing agents.[3][4] Aromatic aldehydes, particularly those with electron-withdrawing substituents like fluorine, can be sensitive to such transformations.

Corrective Action:

  • Minimize Air Exposure: Perform the workup and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Use Degassed Solvents: Employing solvents that have been degassed by sparging with an inert gas can reduce the amount of dissolved oxygen.

  • Prompt Processing: Avoid leaving the product in solution or on a rotary evaporator for extended periods. Proceed to the next step or store the purified compound under an inert atmosphere promptly.

Q3: During extraction, I'm seeing a lot of material getting stuck at the interface or remaining in the aqueous layer, even after pH adjustment. Why is this?

A3: This could be due to partial decomposition or the formation of highly polar byproducts. If the benzodioxine ring has opened, the resulting phenolic diol is significantly more polar and may not partition efficiently into common organic solvents. Additionally, if the aldehyde has been oxidized to a carboxylic acid, it will be deprotonated in a basic aqueous layer and become a water-soluble carboxylate salt.

Corrective Action:

  • Controlled pH: Maintain a pH range of 7.0-8.0 during the initial extraction to prevent both acid-catalyzed hydrolysis and deprotonation of any formed carboxylic acid.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may help to recover moderately polar compounds.

  • Consider a Protective Adduct: For purification, consider converting the aldehyde to a sodium bisulfite adduct, which is a robust method for isolating sensitive aldehydes.[5][6][7]

Frequently Asked Questions (FAQs)

Q: What is the primary instability of the this compound structure? A: The molecule has two primary points of instability: the acid-labile 4H-1,3-benzodioxine ring (a cyclic acetal) and the easily oxidizable 8-carbaldehyde group.[1][3]

Q: At what pH range is the compound most stable during an aqueous workup? A: A neutral to slightly basic pH range of 7.0 to 8.5 is generally recommended. Strongly acidic conditions will promote hydrolysis of the benzodioxine ring, while strongly basic conditions can potentially lead to other side reactions, such as the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen.[3]

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Standard silica gel can be slightly acidic, which may cause decomposition on the column. It is advisable to use deactivated silica gel (e.g., by treating with a solution of triethylamine in the eluent) or to choose a different stationary phase like alumina (neutral or basic).

Q: How should I store the purified compound? A: For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., in a freezer) to minimize potential degradation from air and moisture.

Experimental Protocols

Protocol 1: Recommended Aqueous Workup Procedure

This protocol is designed to minimize both hydrolysis and oxidation.

  • Quenching: Cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid. Check that the pH of the aqueous layer is between 7 and 8.

  • Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., < 40°C).

  • Inert Atmosphere: If possible, blanket the flask with nitrogen or argon after removing the solvent.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is particularly useful for separating the aldehyde from non-carbonyl impurities and protecting it during the purification process.[5][6][7]

  • Initial Dissolution: Dissolve the crude product in a water-miscible solvent like methanol or THF.[5]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. The aldehyde will form a water-soluble bisulfite adduct.

  • Extraction of Impurities: Dilute the mixture with water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Transfer to a separatory funnel and separate the layers. The non-aldehyde impurities will remain in the organic layer.

  • Wash Aqueous Layer: Wash the aqueous layer containing the adduct with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: To the aqueous layer in a clean separatory funnel, add a fresh layer of organic solvent (e.g., ethyl acetate). Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is strongly basic (pH ~10-12) to reverse the adduct formation.[5][8]

  • Extraction of Product: Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Final Workup: Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

Table 1: Recommended Workup Conditions and Reagents

ParameterRecommendationRationale
pH Range 7.0 - 8.5Prevents acid-catalyzed hydrolysis and minimizes base-promoted side reactions.
Neutralizing Agent Saturated NaHCO₃ (aq)Mild base, effective at neutralizing residual acids without being overly harsh.
Extraction Solvents Ethyl Acetate, DichloromethaneGood solvency for the target molecule and immiscible with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the aldehyde functional group.

Visualization of Decomposition Pathways and Recommended Workflow

Diagram 1: Key Decomposition Pathways

Decomposition of this compound A This compound B Acid-Catalyzed Hydrolysis (Ring Opening) A->B H⁺, H₂O C Oxidation of Aldehyde A->C [O] (e.g., Air) D Decomposition Products (Phenolic Diol, Formaldehyde) B->D E 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid C->E

Caption: Primary decomposition routes for the target compound.

Diagram 2: Recommended Workup and Purification Workflow

Recommended Workflow for Stable Isolation A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with sat. NaHCO₃ (aq) (pH 7-8) B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Concentrate in vacuo E->F G Purified Product F->G H Alternative: Bisulfite Adduct Formation F->H If further purification needed I Regenerate Aldehyde with Base H->I I->G

Caption: Step-by-step process to minimize decomposition.

References

  • Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
  • Organic Chemistry Tutor.
  • Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
  • Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Cong, X., et al. (2006). Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide.
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57190. [Link]
  • Pluth, M. D., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. [Link]
  • Britannica.
  • Wang, J., et al. (2014). Synthesis of aromatic aldehyde containing electronwithdrawing groups.
  • Chemistry LibreTexts. (2025). 19.
  • Master Organic Chemistry. (2015).

Sources

Technical Support Center: Catalyst Selection for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique electronic properties of this molecule—stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating dioxine moiety—necessitate careful consideration of catalyst selection to achieve desired outcomes.

Understanding the Substrate: Electronic Effects at Play

The reactivity of the aldehyde group in this compound is modulated by its substituents. The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aldehyde carbon. Conversely, the 1,3-benzodioxine ring system can donate electron density into the aromatic ring via resonance. This push-pull relationship influences catalyst interaction and reaction kinetics.

Caption: Electronic landscape of the target molecule.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues encountered during key transformations of this compound.

Section 1: Catalytic Reduction to Alcohol
Q: What are the recommended catalysts for the selective reduction of the aldehyde to (6-fluoro-4H-1,3-benzodioxine-8-yl)methanol?

A: For high selectivity and efficiency, catalytic hydrogenation is the preferred method.

  • Noble Metal Catalysts: Platinum group metals are highly effective. Catalysts like Ru/C, Pd/C, or PtO₂ under a hydrogen atmosphere (1-10 bar) in solvents like ethanol, methanol, or ethyl acetate typically give excellent yields. Ruthenium-based catalysts, in particular, have shown high activity for the hydrogenation of substituted benzaldehydes.[1][2]

  • Iron-Based Catalysts: For a more sustainable and cost-effective approach, well-defined iron(II) pincer complexes are exceptionally active for aldehyde hydrogenation.[3] These catalysts can achieve high turnover numbers (TONs) and turnover frequencies (TOFs) at low catalyst loadings and mild conditions (room temperature, 6 bar H₂), often outperforming noble metals.[3]

  • Transfer Hydrogenation: If handling gaseous hydrogen is a concern, catalytic transfer hydrogenation is an excellent alternative. Common hydrogen donors include formic acid or isopropanol, often used with ruthenium or iridium catalysts.[4]

Q: My reduction is incomplete, or I'm observing side products. What should I troubleshoot?

A: Incomplete conversion or side reactions often point to catalyst deactivation or suboptimal conditions.

Problem Potential Cause Recommended Solution
Stalled Reaction Catalyst poisoning (e.g., sulfur or halide impurities in reagents/solvents).Use high-purity, degassed solvents and reagents. Consider passing reagents through a plug of activated alumina.
Insufficient hydrogen pressure or poor mixing.Ensure the reaction vessel is properly sealed and purged. Increase stirring speed to overcome mass transfer limitations. For transfer hydrogenation, ensure the hydrogen donor is in sufficient excess.
Defluorination Overly harsh conditions or inappropriate catalyst choice (e.g., high-loading Pd/C at elevated temperatures).Switch to a milder catalyst like a specific iron(II) complex or conduct the reaction at lower temperature and pressure.[3] Monitor the reaction closely by TLC or GC/MS to avoid over-reduction.
Ring Opening Presence of strong protic acids, which can hydrolyze the benzodioxine acetal.Ensure the reaction medium is neutral or slightly basic. If an acidic co-catalyst is required, screen for weaker acids or buffer the system.
Section 2: Catalytic Oxidation to Carboxylic Acid
Q: Which catalytic systems can oxidize the aldehyde to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid with high functional group tolerance?

A: The goal is to avoid harsh conditions that could affect the fluoro or benzodioxine groups.

  • Pinnick Oxidation: This is a classic and highly reliable method. Using sodium chlorite (NaClO₂) as the oxidant with a scavenger like 2-methyl-2-butene in a buffered solution (e.g., t-BuOH/water with NaH₂PO₄) is extremely selective for aldehydes. This is not strictly catalytic in a metal but is a standard, mild chemical protocol.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the oxidative transformation of aldehydes.[5] For example, an NHC catalyst in the presence of an oxidant can convert the aldehyde to an activated acyl azolium intermediate, which can then be hydrolyzed to the carboxylic acid or react with an alcohol to form an ester. This method offers mild conditions and unique reactivity pathways.[5]

Q: My oxidation reaction is sluggish. What are the key parameters to adjust?

A: For Pinnick-type oxidations, the pH of the buffer system is critical. Ensure it remains weakly acidic (pH 4-5) throughout the reaction. For NHC-catalyzed systems, the choice of NHC precursor and base for its generation is crucial. The presence of atmospheric oxygen can sometimes interfere, so running the reaction under an inert atmosphere (N₂ or Ar) is recommended.

Section 3: Catalytic C-C Bond Forming Reactions
Q: I am planning an organocatalytic aldol reaction. How does the substrate's electronic nature guide catalyst selection?

A: The increased electrophilicity of the aldehyde carbon, due to the fluorine substituent, makes it an excellent substrate for organocatalytic aldol reactions.

  • Catalyst Choice: Chiral secondary amines, such as L-proline and its derivatives, are highly effective.[6] These catalysts operate via an enamine mechanism with the ketone partner. For this substrate, catalysts with electron-withdrawing groups on the proline amide backbone have been shown to exhibit higher catalytic activity and enantioselectivity.[6]

  • Troubleshooting Low Yields: The primary challenge is often the self-condensation of the ketone partner. To mitigate this, use the aldehyde as the limiting reagent and add it slowly to the mixture of the ketone, catalyst, and solvent. Water content can also be critical; ensure you are using anhydrous solvents.

Q: I'm attempting a palladium-catalyzed C-H arylation at the aldehyde position. What are the best practices?

A: Directing group-assisted, palladium-catalyzed C-H activation is a powerful method for forming diaryl ketones from aldehydes and aryl halides.[7]

  • Ligand/Directing Group: The use of picolinamide-based ligands has proven essential for this transformation.[7] These ligands coordinate to the palladium center and direct the C-H activation to the formyl C-H bond.

  • Common Issues: Catalyst deactivation is a frequent problem. Ensure strict anaerobic conditions, as Pd(0) species can be sensitive to oxygen. The choice of base and solvent is also critical and often requires screening. In some cases, the aldehyde can decarbonylate as a side reaction; running the reaction at the lowest effective temperature can help minimize this.

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting a suitable catalytic system based on the desired chemical transformation.

Catalyst_Selection start Desired Transformation? reduction Reduction (Aldehyde -> Alcohol) start->reduction oxidation Oxidation (Aldehyde -> Acid) start->oxidation cc_bond C-C Bond Formation start->cc_bond ch_act C-H Arylation start->ch_act h2 Catalytic Hydrogenation (H2 gas) reduction->h2 Gaseous H2 available? transfer_h Transfer Hydrogenation (e.g., Formic Acid) reduction->transfer_h Prefer liquid H-donor? pinnick Pinnick Oxidation (NaClO2) oxidation->pinnick Robust, high-yield? nhc_ox NHC Catalysis (Mild, Organocatalytic) oxidation->nhc_ox Seeking mild, metal-free? aldol Aldol Reaction cc_bond->aldol wittig Wittig Reaction cc_bond->wittig pd_cat Palladium Catalysis (Picolinamide Ligand) ch_act->pd_cat fe_cat Fe(II) Pincer Catalyst [High Selectivity] h2->fe_cat Need high chemoselectivity? noble_metal Ru/C, Pd/C [Standard Conditions] h2->noble_metal Standard protocol? proline_cat Proline-derived Organocatalyst aldol->proline_cat

Caption: Decision tree for catalyst selection.

Detailed Experimental Protocol: Selective Hydrogenation using an Iron Catalyst

This protocol is adapted from methodologies demonstrating highly efficient aldehyde hydrogenation using well-defined iron complexes.[3]

Objective: To reduce this compound to (6-fluoro-4H-1,3-benzodioxine-8-yl)methanol with high selectivity.

Catalyst: [Fe(PNPMe-iPr)(CO)(H)₂] or a similar well-defined iron pincer catalyst.

Materials:

  • This compound (1.0 eq)

  • Iron Pincer Catalyst (0.05 mol%)

  • Potassium tert-butoxide (tBuOK) (1.0 mol%)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen gas (H₂), high purity

  • Autoclave or high-pressure reaction vessel equipped with a magnetic stirrer

Procedure:

  • Vessel Preparation: Place a stir bar into the high-pressure reaction vessel. Dry the vessel thoroughly in an oven and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: In a glovebox or under an inert atmosphere, add the iron catalyst (0.05 mol%) and potassium tert-butoxide (1.0 mol%) to the vessel.

  • Substrate & Solvent: Remove the vessel from the glovebox. Add the this compound (1.0 eq) followed by anhydrous ethanol via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Setup: Seal the reaction vessel securely. Purge the vessel 3-5 times with H₂ gas to remove all air.

  • Pressurization: Pressurize the vessel to 6 bar with H₂ gas.

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the reaction progress by taking aliquots (after carefully and safely depressurizing and re-purging the vessel) and analyzing by TLC or GC-MS. The reaction is often complete within 30 minutes to a few hours.[3]

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen pressure in a fume hood. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Note: The use of a strong base like tBuOK is mandatory for this catalytic system to proceed.[3] The reaction mechanism involves a trans-dihydride intermediate, and the base facilitates key steps in the catalytic cycle. Ethanol serves as both the solvent and a proton source.

References
  • Palladium Catalyzed meta-C–H Functionalization of Masked Arom
  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
  • Comparison of transfer hydrogenation of benzaldehyde (S/C=substrate to catalyst ratio).
  • A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes.PubMed.[Link]
  • New Palladium-Catalysed Intramolecular Coupling Reactions: Nucleophilic Addition to Aldehydes and C-H Carbene Insertion.TDX (Tesis Doctorals en Xarxa).[Link]
  • First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals.
  • Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives.Bulletin of the Chemical Society of Japan.[Link]
  • Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis.Journal of the American Chemical Society.[Link]
  • Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution.ClutchPrep.[Link]
  • Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation.
  • Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes.Organic Letters.[Link]
  • First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals.OSTI.GOV.[Link]
  • Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses.
  • Synthesis of functionalized benzo[8][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amid
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • NHC-Catalyzed Reaction of Aldehydes for C(sp2)
  • The palladium-catalyzed arylation of enol esters, ethers, and halides. A new synthesis of 2-aryl aldehydes and ketones.Journal of the American Chemical Society.[Link]
  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.
  • Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides.Semantic Scholar.[Link]
  • Recent Advances in the Synthesis of 4H-Benzo[d][8][9]oxathiin-4-ones and 4H-Benzo[d][8][9]dioxin-4-ones.MDPI.[Link]
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.[Link]

Sources

solvent effects on the reactivity of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Section 1: Stability and Handling

The stability of the 4H-1,3-benzodioxine ring is a critical consideration in experimental design. This heterocyclic system, which is a cyclic acetal, can be sensitive to certain conditions, leading to unexpected side reactions or decomposition.

Question 1: I am observing a new, more polar spot on my TLC plate during my reaction workup, and my yield of the desired product is low. What could be happening?

Answer: This is a classic sign of the hydrolytic instability of the 1,3-benzodioxine ring, particularly under acidic conditions. The 1,3-benzodioxane ring system is essentially a cyclic acetal, which is known to be unstable in the presence of acid, leading to the formation of 2-hydroxybenzyl alcohol and an aldehyde.[1] In your case, the likely byproduct is 3-fluoro-2,5-dihydroxybenzaldehyde.

  • Causality: The mechanism involves protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water during the workup leads to the diol product. Protic solvents, even in the absence of strong acids, can facilitate this decomposition, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Neutralize Immediately: If your reaction is performed under acidic conditions, quench it with a mild base like saturated sodium bicarbonate solution before extraction.

    • Avoid Acidic Workups: If possible, avoid aqueous acidic washes (e.g., 1M HCl) during the workup. If an acid wash is necessary to remove basic impurities, use it cautiously and minimize contact time.

    • Solvent Choice: For extractions, use anhydrous solvents and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent removal.

Section 2: Reactivity of the Aldehyde Group

The reactivity of the carbaldehyde group at the 8-position is influenced by the electronic properties of the benzodioxine ring and the fluoro substituent. Understanding these effects is key to optimizing your reactions.

Question 2: My nucleophilic addition to the aldehyde is sluggish compared to reactions with benzaldehyde. Why is this, and how can I improve the reaction rate?

Answer: While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, the substituents on this compound create a more complex electronic environment.[2][3][4]

  • Electronic Effects:

    • Fluorine: The fluorine at the 6-position is an electron-withdrawing group, which should increase the electrophilicity of the aldehyde carbon and enhance reactivity.

    • Benzodioxine Ring: The oxygen atoms of the dioxine ring can donate electron density to the aromatic system through resonance, which tends to decrease the electrophilicity of the aldehyde.

The observed sluggishness suggests that the electron-donating character of the dioxine ring may be the dominant electronic factor.

  • Solvent Effects on Nucleophilic Addition: The choice of solvent can dramatically influence the rate of nucleophilic addition.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for reactions involving anionic nucleophiles.[5] They solvate the cation of the nucleophile salt but leave the anion relatively "bare" and more reactive.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its reactivity.[6][7] However, they can also activate the aldehyde by hydrogen bonding to the carbonyl oxygen, making the carbon more electrophilic. The net effect depends on the specific nucleophile and reaction.

Troubleshooting and Optimization:

Solvent TypeRecommended UsePotential Issues
Polar Aprotic Reactions with strong, anionic nucleophiles (e.g., Grignard reagents, enolates).Can be difficult to remove; must be anhydrous for many reactions.
Polar Protic Reactions with weaker, neutral nucleophiles (e.g., amines, hydrazines), where carbonyl activation is beneficial.Can reduce the reactivity of strong nucleophiles; potential for side reactions.
Nonpolar Wittig reactions or when reactants are highly soluble.May not be suitable for polar or ionic reagents.

Experimental Protocol: Optimizing a Wittig Reaction

If you are performing a Wittig reaction and observing low yields, consider the following:

  • Reagent Purity: Ensure your Wittig salt is pure and dry. The ylide is sensitive to moisture and air.

  • Base and Solvent Selection:

    • For stabilized ylides, a weaker base like Na2CO3 in a solvent like THF or DCM is often sufficient.

    • For non-stabilized ylides, a strong base like n-BuLi or NaH in an anhydrous, aprotic solvent like THF or ether is necessary.

  • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to prevent decomposition, then add the aldehyde.

Section 3: Potential Side Reactions

Question 3: I am attempting a reaction that requires a strong base, but I am getting a complex mixture of products. What are the likely side reactions?

Answer: Besides the potential for the base to react with the aldehyde (e.g., Cannizzaro-type reactions if conditions are harsh), the acidity of the benzylic protons on the 4H-1,3-benzodioxine ring is a key consideration.

  • Deprotonation at C4: The protons at the C4 position are benzylic and adjacent to an oxygen atom, making them susceptible to deprotonation by a strong base. This can lead to ring-opening or other undesired rearrangements.

Workflow for Troubleshooting Base-Mediated Reactions:

G start Complex Mixture in Base-Mediated Reaction check_base Is a very strong base necessary? (e.g., LDA, n-BuLi) start->check_base weaker_base Try a weaker base (e.g., K2CO3, Et3N) check_base->weaker_base No low_temp Run the reaction at a lower temperature (-78 °C) check_base->low_temp Yes check_purity Analyze crude mixture for expected side products weaker_base->check_purity slow_addition Add the base slowly to the reaction mixture low_temp->slow_addition slow_addition->check_purity optimize Optimize reaction based on identified side products check_purity->optimize

Caption: Troubleshooting workflow for base-mediated reactions.

FAQs

Q: What is the best solvent for storing this compound? A: For long-term storage, it is best to store it as a solid in a cool, dark, and dry place. If a solution is necessary, use an anhydrous aprotic solvent like dichloromethane or THF and store it under an inert atmosphere (e.g., nitrogen or argon).

Q: Can I reduce the aldehyde to an alcohol? What conditions are recommended? A: Yes, reduction to the corresponding alcohol is a standard transformation.

  • Recommended Conditions: Use a mild reducing agent like sodium borohydride (NaBH4) in a protic solvent such as ethanol or methanol at 0 °C to room temperature. This will selectively reduce the aldehyde without affecting the aromatic ring or the fluoro group.

  • Caution: Avoid acidic workups after the reduction to prevent decomposition of the benzodioxine ring. A neutral or slightly basic workup is preferred.

Q: Are there any known incompatibilities I should be aware of? A: Be cautious with strong acids, as they can cause ring-opening.[1] Also, be mindful of strong bases, which could potentially deprotonate the C4 position. Reactions with strong nucleophiles should be performed in anhydrous aprotic solvents to maximize reactivity and minimize side reactions.[5]

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • Aromatic aldehydes as dienophiles.
  • Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians. [Link]
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. [Link]
  • chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde scaffold is a key heterocyclic motif of interest in medicinal chemistry due to its potential applications in the development of novel therapeutic agents. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound, leveraging a multi-technique spectroscopic approach. In the absence of a complete experimental dataset for the title compound in publicly available literature, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust methodology for its characterization.

Plausible Synthetic Route: A Key Starting Point

While various methods exist for the synthesis of aromatic aldehydes, a highly plausible and efficient route to this compound involves the reduction of its corresponding carboxylic acid.[1][2] The starting material, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, is commercially available, providing a direct and reliable entry point for synthesis.[3]

Experimental Protocol: Reduction of a Carboxylic Acid to an Aldehyde

A common and effective method for this transformation is the use of a mild reducing agent that can selectively reduce the carboxylic acid to the aldehyde without further reduction to the alcohol.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Formation of an Activated Intermediate: Cool the solution to 0 °C and add a suitable activating agent, such as oxalyl chloride or thionyl chloride (1.2 equivalents), dropwise. This converts the carboxylic acid to the more reactive acid chloride.

  • Controlled Reduction: In a separate flask, prepare a solution of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the cold reducing agent solution via cannula. The low temperature is crucial to prevent over-reduction.

  • Quenching and Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Confirmation: A Multi-Faceted Approach

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Below, we predict the expected spectral data for this compound, drawing comparisons with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atom.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, dioxine, and aldehyde protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The proton ortho to the fluorine will show a larger coupling constant than the proton meta to the fluorine.

  • Dioxine Protons (-OCH₂O- and -CH₂-): The methylene protons of the dioxine ring are expected to appear as two distinct singlets or multiplets, likely in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and electronic environment.

  • Carbonyl Carbon (-CHO): A highly deshielded signal, typically in the range of δ 185-195 ppm.

  • Aromatic Carbons (Ar-C): The aromatic region will show several signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Dioxine Carbons (-OCH₂O- and -CH₂-): These aliphatic carbons will appear in the upfield region of the spectrum, typically between δ 60 and 80 ppm.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom.[4][5]

  • Fluorine Signal (Ar-F): A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the other substituents on the ring.[6][7][8][9] Based on data for similar fluorinated aromatic compounds, the chemical shift is anticipated in the range of -110 to -130 ppm relative to CFCl₃.

Predicted NMR Data Summary:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) ¹⁹F NMR (Predicted δ, ppm)
-CHO9.8 - 10.2 (s)188 - 192N/A
Ar-H (ortho to F)7.2 - 7.5 (d, J ≈ 8-10 Hz)-N/A
Ar-H (meta to F)7.0 - 7.3 (d, J ≈ 2-4 Hz)-N/A
-O-CH₂-O-5.0 - 5.5 (s or m)90 - 100N/A
Ar-CH₂-4.8 - 5.2 (s or m)60 - 70N/A
Ar-C-FN/A155 - 165 (d, ¹JCF ≈ 240-260 Hz)-110 to -130
Other Ar-CN/A110 - 150N/A

Note: Predicted chemical shifts and coupling constants are estimates based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.[10]

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Aldehyde)1680 - 1710Strong
C-H (Aldehyde)2720 - 2820 (two bands)Medium to Weak
C-O (Ether)1050 - 1250Strong
C-F (Aromatic)1100 - 1400Strong
C=C (Aromatic)1450 - 1600Medium to Weak

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The weaker C-H stretching bands of the aldehyde are also diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of C₉H₇FO₃ (m/z = 182.0379). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzaldehyde derivatives include the loss of the formyl radical (-CHO, 29 Da) and carbon monoxide (-CO, 28 Da). The fragmentation of the dioxine ring may also lead to characteristic daughter ions.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the synthesis and structural confirmation.

Comparative Analysis: Ruling Out Isomeric Alternatives

A critical aspect of structural confirmation is the ability to distinguish the target molecule from its potential isomers. For example, an isomeric structure could have the fluorine and aldehyde groups in different positions on the aromatic ring. Spectroscopic data, particularly NMR, is instrumental in this differentiation.

Distinguishing Features of Isomers:

Spectroscopic Technique This compound Alternative Isomer (e.g., 7-fluoro-4H-1,3-benzodioxine-8-carbaldehyde)
¹H NMR Two distinct aromatic proton signals with characteristic H-F coupling patterns.Different chemical shifts and coupling patterns for the aromatic protons.
¹⁹F NMR A single fluorine resonance.A single fluorine resonance at a different chemical shift due to the change in its electronic environment.
¹³C NMR Unique set of chemical shifts and C-F coupling constants for the aromatic carbons.A different set of chemical shifts and C-F coupling constants for the aromatic carbons.

Logical Relationship for Isomer Differentiation:

Isomer_Differentiation Target Target Molecule (6-fluoro-8-carbaldehyde) Predicted_Spectra Predicted Spectra for Target Target->Predicted_Spectra Isomer Isomeric Structure (e.g., 7-fluoro-8-carbaldehyde) Predicted_Isomer_Spectra Predicted Spectra for Isomer Isomer->Predicted_Isomer_Spectra NMR_Data NMR Data (¹H, ¹³C, ¹⁹F) Comparison Comparison of Experimental and Predicted Spectra NMR_Data->Comparison Predicted_Spectra->Comparison Predicted_Isomer_Spectra->Comparison Confirmation Structure Confirmed Comparison->Confirmation Match Rejection Structure Rejected Comparison->Rejection Mismatch

Caption: Logic for distinguishing between isomeric structures.

Conclusion

The structural confirmation of this compound derivatives requires a meticulous and integrated analytical approach. By combining a plausible synthetic strategy with a comprehensive suite of spectroscopic techniques—¹H, ¹³C, and ¹⁹F NMR, IR, and high-resolution mass spectrometry—researchers can achieve unambiguous structural elucidation. The predictive data and comparative analysis presented in this guide offer a robust framework for scientists and drug development professionals working with this important class of heterocyclic compounds, ensuring the reliability and reproducibility of their research.

References

  • Siegel, J. S., & Anet, F. A. L. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3281–3286. [Link]
  • Siegel, J. S., & Anet, F. A. L. (2018).
  • Various Authors. (n.d.). Aromatic Aldehyde Synthesis Methods. Scribd. [Link]
  • Siegel, J. S., & Anet, F. A. L. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
  • Various Authors. (2022).
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
  • Weygand, C. (1945). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 36(2), 231–276. [Link]
  • Santi, C., et al. (2017). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 22(10), 1647. [Link]
  • Various Authors. (n.d.). Mass Spectrometry and Infrared Spectroscopy. Cengage. [Link]
  • Various Authors. (n.d.). Reducing Carboxylic Acids to Aldehydes. Chemistry Steps. [Link]
  • Various Authors. (n.d.). Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. [Link]
  • PubChem. (n.d.). 4H-1,3-Benzodioxin.
  • Coenen, H. H., et al. (2013). Labeling of Benzodioxin Piperazines With fluorine-18 as Prospective Radioligands for Selective Imaging of Dopamine D4 Receptors. PubMed. [Link]
  • Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]
  • Ang, D., & Yeo, Y. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4566–4576. [Link]
  • Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. NIH. [Link]
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In 4. 13C NMR Spectroscopy (pp. 153-214). Georg Thieme Verlag. [Link]
  • Mal, D. R. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube. [Link]
  • Cermola, F., et al. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2022(2), M1369. [Link]
  • ResearchGate. (n.d.). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study.
  • National Center for Biotechnology Information. (n.d.). 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde. NIH. [Link]
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
  • Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
  • ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 364-386. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. PMC. [Link]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
  • Hiraoka, K., et al. (2021). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 146(18), 5621-5625. [Link]
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. [Link]
  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
  • Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journals. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(2). [Link]
  • ARC Journals. (n.d.). Application of I.R.
  • ResearchGate. (n.d.). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.
  • Soderberg, T. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

Sources

A Comparative Analysis of the Reactivity of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzodioxine Scaffolds

The 4H-1,3-benzodioxine scaffold is a key structural motif in a variety of biologically active compounds and functional materials. The introduction of a fluorine atom onto this scaffold, as in 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, can profoundly influence its physicochemical properties and biological activity. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds often lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. The aldehyde functional group at the 8-position serves as a versatile synthetic handle for a wide array of chemical transformations, making this molecule a valuable building block in medicinal chemistry and materials science.

This guide will focus on a comparative analysis of the reactivity of this compound (the "fluorinated analogue") relative to its non-fluorinated counterpart, 4H-1,3-benzodioxine-8-carbaldehyde (the "parent analogue").

Synthesis of Target Molecules

A plausible synthetic route to both the fluorinated and parent analogues commences with the appropriately substituted catechol. The core of the 4H-1,3-benzodioxine ring system can be constructed via the reaction of a catechol derivative with formaldehyde or a formaldehyde equivalent.

Proposed Synthesis of 4H-1,3-benzodioxine-8-carbaldehyde (Parent Analogue)

The synthesis of the parent analogue can be envisioned starting from the commercially available 2,3-dihydroxybenzaldehyde.

Synthesis of Parent Analogue 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde 4H-1,3-benzodioxine-8-carbaldehyde 4H-1,3-benzodioxine-8-carbaldehyde 2,3-Dihydroxybenzaldehyde->4H-1,3-benzodioxine-8-carbaldehyde Formaldehyde (or equivalent) Acid catalyst

Caption: Proposed synthesis of the parent analogue.

Experimental Protocol:

  • To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane), add an excess of a formaldehyde equivalent (e.g., paraformaldehyde, 1.5 eq.).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4H-1,3-benzodioxine-8-carbaldehyde.

Proposed Synthesis of this compound (Fluorinated Analogue)

The synthesis of the fluorinated analogue would require the corresponding 4-fluoro-2,3-dihydroxybenzaldehyde as a precursor. This precursor can be synthesized from 4-fluorocatechol through a formylation reaction.

Synthesis of Fluorinated Analogue 4-Fluorocatechol 4-Fluorocatechol 4-Fluoro-2,3-dihydroxybenzaldehyde 4-Fluoro-2,3-dihydroxybenzaldehyde 4-Fluorocatechol->4-Fluoro-2,3-dihydroxybenzaldehyde Formylation (e.g., Duff reaction) This compound This compound 4-Fluoro-2,3-dihydroxybenzaldehyde->this compound Formaldehyde (or equivalent) Acid catalyst

Caption: Proposed synthesis of the fluorinated analogue.

Experimental Protocol:

  • Formylation of 4-fluorocatechol: Subject 4-fluorocatechol to a suitable formylation reaction, such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the Reimer-Tiemann reaction (using chloroform and a strong base), to introduce the aldehyde group and obtain 4-fluoro-2,3-dihydroxybenzaldehyde.

  • Cyclization: Follow the same cyclization protocol as described for the parent analogue, using 4-fluoro-2,3-dihydroxybenzaldehyde as the starting material, to yield this compound.

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

Electronic Profile of the Substituents
  • Fluorine: The fluorine atom at the 6-position is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.

  • 4H-1,3-Benzodioxine Ring System: The two oxygen atoms in the benzodioxine ring are electron-donating through resonance (+R) to the aromatic ring. However, their electronegativity also imparts an electron-withdrawing inductive effect (-I). The net electronic effect of the 4H-1,3-benzodioxine moiety as a substituent is generally considered to be weakly electron-donating.

Predicted Reactivity of this compound

The presence of the strongly electron-withdrawing fluorine atom in the fluorinated analogue is expected to significantly increase the electrophilicity of the carbonyl carbon compared to the parent analogue. This is because the -I effect of fluorine will pull electron density away from the aromatic ring and, consequently, from the aldehyde group. This increased electrophilicity will render the fluorinated analogue more susceptible to nucleophilic attack.

In contrast, the parent analogue, with the weakly electron-donating 4H-1,3-benzodioxine ring system, will have a less electrophilic carbonyl carbon. Therefore, a general trend of higher reactivity for the fluorinated analogue in nucleophilic addition and related reactions is predicted.

Comparative Performance in Key Organic Reactions

This section provides a comparative overview of the expected reactivity of the fluorinated and parent analogues in several common classes of organic reactions, supported by data from analogous substituted benzaldehydes.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

General Mechanism:

Nucleophilic Addition Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate + Nu- Alcohol Alcohol Tetrahedral Intermediate->Alcohol + H+

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reaction TypeReactantGeneral Trend with SubstituentsPredicted Outcome: Fluorinated vs. Parent Analogue
Cyanohydrin FormationHCN / CN-Electron-withdrawing groups accelerate the reaction.Fluorinated analogue will react faster.
Grignard ReactionRMgXElectron-withdrawing groups increase the rate.Fluorinated analogue will exhibit a higher reaction rate.
Acetal FormationR'OH, H+Electron-withdrawing groups favor the reaction.Fluorinated analogue will form acetals more readily.
Wittig Reaction

The Wittig reaction is a cornerstone for the synthesis of alkenes from aldehydes. The reaction rate is influenced by the electrophilicity of the aldehyde.

Comparative Data for Substituted Benzaldehydes in the Wittig Reaction:

Substituent (para)Relative Rate Constant (k/k₀)
-NO₂14.7
-Cl2.75
-H1.00
-CH₃0.45
-OCH₃0.23
Data is illustrative and compiled from various sources on the reactivity of substituted benzaldehydes.

Based on this data, the electron-withdrawing fluorine atom in the fluorinated analogue is expected to significantly accelerate the Wittig reaction compared to the parent analogue.

Experimental Protocol (General):

  • Generate the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the aldehyde (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography to isolate the alkene.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction is typically base-catalyzed, and the initial step is the nucleophilic attack of the carbanion on the aldehyde.

Comparative Data for Knoevenagel Condensation (Benzaldehyde Derivatives with Malononitrile):

Substituent (para)Yield (%)
-NO₂95
-Cl88
-H82
-CH₃75
-OCH₃70
Yields are representative and depend on specific reaction conditions.

The trend clearly indicates that electron-withdrawing groups enhance the yield of the Knoevenagel condensation. Therefore, the fluorinated analogue is predicted to give a higher yield and/or a faster reaction rate compared to the parent analogue.

Experimental Protocol (Greener, Solvent-Free):

  • In a mortar, grind together the aldehyde (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of a basic catalyst (e.g., piperidine or ammonium acetate).

  • Heat the mixture gently (e.g., 50-60 °C) for a short period (e.g., 10-30 minutes), monitoring by TLC.

  • After completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) for further purification.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The effect of substituents on the rate of oxidation can depend on the oxidant and the mechanism.

Comparative Data for Oxidation of Substituted Benzaldehydes with Permanganate:

Substituent (para)Yield of Benzoic Acid (%)
-NO₂>90
-Cl>90
-H>90
-CH₃>90
-OCH₃>90
Data from phase transfer catalyzed permanganate oxidation, indicating high efficiency for a range of substituents.[1]

While yields are generally high for this transformation, kinetic studies often show that electron-withdrawing groups can accelerate the oxidation, particularly if the mechanism involves nucleophilic attack of the oxidant on the carbonyl carbon. Thus, the fluorinated analogue is expected to undergo oxidation at a faster rate than the parent analogue.

Experimental Protocol (Permanganate Oxidation):

  • Dissolve the aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Reduction Reactions

The reduction of aldehydes to primary alcohols is a common and high-yielding reaction. The reactivity trend is similar to that of other nucleophilic additions, where the hydride reagent acts as the nucleophile.

Comparative Data for Reduction of Substituted Benzaldehydes with NaBH₄:

Substituent (para)Yield of Benzyl Alcohol (%)
-NO₂High (nitro group may also be reduced)
-Cl>95
-H>95
-CH₃>95
-OCH₃>95
Yields are typically excellent for this reaction across a range of substituents.

While yields are generally high, the increased electrophilicity of the carbonyl carbon in the fluorinated analogue suggests it will be reduced more rapidly than the parent analogue.

Experimental Protocol (Sodium Borohydride Reduction):

  • Dissolve the aldehyde in a protic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the alcohol.

Spectroscopic Characterization (Predicted)

Based on the structures and data from analogous compounds, the following spectroscopic features are predicted for this compound and its parent analogue.

¹H NMR Spectroscopy
  • Aldehyde Proton: A singlet in the region of δ 9.8-10.5 ppm.

  • Aromatic Protons: The aromatic region (δ 6.8-7.8 ppm) will show distinct splitting patterns. For the fluorinated analogue, additional coupling to the fluorine atom (JHF) is expected for the adjacent aromatic protons.

  • Benzodioxine Protons: Two singlets or an AB quartet for the -O-CH₂-O- protons around δ 5.0-6.0 ppm, and a singlet for the -CH₂- protons at the 4-position around δ 4.8-5.2 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 188-195 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). For the fluorinated analogue, the carbon atom attached to the fluorine will show a large C-F coupling constant (JCF).

  • Benzodioxine Carbons: A signal for the -O-CH₂-O- carbon around δ 90-100 ppm and the -CH₂- carbon at the 4-position around δ 60-70 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹. Due to the electron-withdrawing effect of the fluorine, the C=O stretching frequency of the fluorinated analogue is expected to be slightly higher than that of the parent analogue.

  • C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹ for the fluorinated analogue.

  • C-O Stretch: Strong absorptions corresponding to the ether linkages of the benzodioxine ring, typically in the 1000-1300 cm⁻¹ region.

Conclusion

The introduction of a fluorine atom at the 6-position of the 4H-1,3-benzodioxine-8-carbaldehyde scaffold is predicted to have a significant impact on its chemical reactivity. The strong electron-withdrawing inductive effect of fluorine is expected to increase the electrophilicity of the carbonyl carbon, making This compound more reactive towards nucleophilic attack than its non-fluorinated counterpart. This enhanced reactivity is anticipated to translate into faster reaction rates and potentially higher yields in a variety of important organic transformations, including the Wittig reaction, Knoevenagel condensation, oxidation, and reduction.

This comparative guide provides a theoretical framework and practical protocols to aid researchers in the utilization of this valuable fluorinated building block. The provided experimental procedures, adapted from literature for analogous compounds, offer a starting point for the synthesis and derivatization of these and related molecules. It is the hope of the author that this guide will facilitate further exploration of the rich chemistry and potential applications of fluorinated benzodioxine derivatives.

References

  • Yadav, J. S., et al. (2004). Proline-catalyzed aldol reactions: a simple and efficient method for the synthesis of β-hydroxy aldehydes. Tetrahedron Letters, 45(31), 6037-6039.
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • Panda, M., et al. (2012). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research, 2(3), 332-339.
  • Yamataka, H., et al. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(26), 7233-7237.
  • Biggs-Houck, J. E., et al. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Oriental Journal of Chemistry. Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin. [Link]
  • Wikipedia.
  • Dalal Institute. Substituent and Reaction Constants. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]

Sources

A Comparative Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and Other Fluorinated Benzaldehydes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Aromatic Aldehydes

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When combined with other privileged structures, such as the benzodioxine core, the resulting intermediates offer a rich platform for innovation. The 1,4-benzodioxane scaffold, a close relative of the 1,3-isomer, is a versatile template found in numerous bioactive compounds, highlighting the value of this heterocyclic system in drug design.[2][3]

This guide provides an in-depth comparative analysis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde , a specialized aromatic aldehyde, against more common fluorinated benzaldehydes: 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, and 2,4-difluorobenzaldehyde. As direct experimental data for the title compound is not extensively published, this analysis synthesizes foundational principles of physical organic chemistry with experimental data from its analogues to predict its properties and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced behavior of these critical building blocks.

Part 1: Structural and Electronic Profile Analysis

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of its substituents, which influences the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring.

This compound presents a complex electronic profile. The key influences are:

  • Fluorine (at C6): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+R). Due to its position meta to the aldehyde, its primary influence on carbonyl reactivity is inductive.

  • 1,3-Benzodioxine Ring: The two oxygen atoms exert a strong inductive pull (-I) on the aromatic ring. However, their lone pairs can also donate into the ring via resonance (+R), similar to alkoxy groups. This dual nature modulates the overall electron density.

In comparison, simpler fluorinated benzaldehydes have more straightforward electronic profiles:

  • 2-Fluorobenzaldehyde: The fluorine atom's strong -I effect increases the electrophilicity of the nearby carbonyl carbon.

  • 4-Fluorobenzaldehyde: The fluorine atom exerts both a -I effect and a +R effect. The +R effect, which donates electron density to the para-position, can slightly counteract the inductive withdrawal, making the aldehyde slightly less electrophilic than the 2-fluoro isomer.

  • 2,4-Difluorobenzaldehyde: The combined -I effects of two fluorine atoms significantly increase the carbonyl's electrophilicity and activate the ring for nucleophilic aromatic substitution (SNAr).

G cluster_0 This compound cluster_1 4-Fluorobenzaldehyde cluster_2 2,4-Difluorobenzaldehyde a Aldehyde (-I, -R) Strongly Deactivating Ring Ring a->Ring -I b Fluorine (-I, +R) Inductive Dominant (meta) b->Ring -I c Dioxine Oxygens (-I, +R) Net effect modulates ring density c->Ring -I, +R d Aldehyde (-I, -R) Ring2 Ring2 d->Ring2 -I e Fluorine (-I, +R) Resonance donation to aldehyde e->Ring2 -I, +R f Aldehyde (-I, -R) Ring3 Ring3 f->Ring3 -I g Two Fluorines (Strong -I) Greatly increases electrophilicity g->Ring3 -I

Caption: Electronic influences on the aromatic aldehydes.

Part 2: Comparative Physicochemical Properties

The substitution pattern directly impacts key physicochemical properties such as lipophilicity (logP) and boiling point. While experimental data for this compound is scarce, we can predict its properties based on the structurally similar 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid .[4] The presence of the dioxine ring is expected to increase polarity and boiling point compared to simple fluorobenzaldehydes.

PropertyThis compound2-Fluorobenzaldehyde4-Fluorobenzaldehyde2,4-Difluorobenzaldehyde
Molecular Formula C₉H₇FO₃C₇H₅FO[5]C₇H₅FO[6]C₇H₄F₂O
Molecular Weight 182.15 g/mol 124.11 g/mol [5]124.11 g/mol [6]142.10 g/mol
Appearance Predicted: White to off-white solidClear colorless to light brown liquid[7]Colorless to light yellow liquid[6][8]Transparent liquid[9]
Melting Point (°C) Predicted: > 25 (solid)-44.5[7]-10[6][8]2-3
Boiling Point (°C) Predicted: > 200175[10]181[6][11]65-66 (at 17 mmHg)
Density (g/mL at 25°C) Predicted: ~1.41.178[7]1.157[6][11]1.299[9]
logP (Calculated) Predicted: ~1.8 - 2.21.8[12]1.64[13]1.8[14]

Rationale for Predictions: The prediction of a solid state and higher boiling point for the title compound is based on its increased molecular weight, polarity imparted by the three oxygen atoms, and potential for stronger intermolecular interactions compared to the simpler analogues. The logP is predicted to be slightly higher than that of 4-fluorobenzaldehyde due to the larger, more complex carbon skeleton.

Part 3: Comparative Reactivity Analysis

A. Carbonyl Electrophilicity and Reactivity

The rate of nucleophilic attack at the carbonyl carbon is a direct function of its electrophilicity. Based on the electronic analysis, we can predict a general reactivity trend.

Predicted Reactivity Order (Highest to Lowest):

  • 2,4-Difluorobenzaldehyde: The two strongly electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic.

  • 2-Fluorobenzaldehyde: The ortho-fluorine provides a strong inductive pull, significantly enhancing reactivity.

  • This compound: The aldehyde is activated by the -I effects of the fluorine and dioxine oxygens. However, the potential +R effect from the dioxine oxygens may partially mitigate this activation, placing its reactivity likely below that of the difluoro- and 2-fluoro- analogues.

  • 4-Fluorobenzaldehyde: The +R (donating) effect of the para-fluorine atom slightly deactivates the carbonyl group relative to the other isomers, making it the least reactive in this series.

This trend is critical when selecting reaction conditions for common transformations like the Wittig reaction or reductive amination. For instance, a less reactive aldehyde like 4-fluorobenzaldehyde might require harsher conditions (higher temperature or longer reaction times) to achieve comparable yields to 2,4-difluorobenzaldehyde.

B. Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom on an electron-deficient aromatic ring makes it a potential site for SNAr. Fluorine, despite being a poor leaving group in Sₙ2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.

  • 2,4-Difluorobenzaldehyde: This is an excellent substrate for SNAr. Both fluorine atoms are activated by the electron-withdrawing aldehyde group and by each other. The C4-fluorine is particularly susceptible to displacement by nucleophiles.

  • This compound: The fluorine at C6 is activated by the aldehyde group at C8. Its susceptibility to SNAr would be significant, making it a useful handle for introducing other functionalities at this position.

G cluster_workflow Generalized Wittig Reaction Workflow start Phosphonium Salt (e.g., Ph₃P⁺CH₂R Br⁻) ylide Generate Ylide (Strong Base, e.g., n-BuLi) in Anhydrous THF start->ylide Step 1 reaction Combine Aldehyde with Ylide Solution (0°C to RT) ylide->reaction Step 2b aldehyde Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde) aldehyde->reaction Step 2a quench Aqueous Quench (e.g., sat. NH₄Cl) reaction->quench Step 3 workup Extraction & Drying (EtOAc, Na₂SO₄) quench->workup Step 4 purify Purification (Column Chromatography) workup->purify Step 5 product Alkene Product purify->product Step 6

Caption: A generalized experimental workflow for the Wittig reaction.

Part 4: Synthetic Considerations & Experimental Protocols

A. Proposed Synthesis of this compound

A plausible synthetic route can be adapted from established methods for forming benzodioxine rings.[15][16] A logical starting material would be 3,4-dihydroxy-5-fluorobenzaldehyde.

  • Protection of the Aldehyde: The aldehyde group is first protected as a more stable acetal (e.g., using ethylene glycol and an acid catalyst) to prevent side reactions.

  • Benzodioxine Ring Formation: The resulting diol is reacted with a methylene donor, such as dichloromethane or diiodomethane, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) to form the 1,3-benzodioxine ring.

  • Deprotection: The acetal is hydrolyzed under acidic conditions to regenerate the aldehyde, yielding the final product.

B. Protocol 1: Comparative Wittig Olefination (Self-Validating System)

This protocol describes the conversion of an aromatic aldehyde to an alkene using a stabilized ylide, which typically favors the (E)-alkene.[17][18] The progress and yield serve as a direct measure of the aldehyde's reactivity.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde (e.g., 1.0 mmol) in anhydrous toluene (10 mL).

  • Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde spot. Causality Note: Less reactive aldehydes will require longer reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the alkene product from the triphenylphosphine oxide byproduct.

  • Analysis: Characterize the product by ¹H NMR to determine the E/Z ratio and calculate the isolated yield. Comparing yields across the different aldehydes after a fixed time (e.g., 6 hours) provides a quantitative measure of relative reactivity.

C. Protocol 2: Comparative Reductive Amination (Self-Validating System)

This one-pot protocol is a robust method for amine synthesis and is sensitive to the electrophilicity of the aldehyde.[19][20]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Primary or secondary amine (e.g., Benzylamine, 1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Setup: To a solution of the aromatic aldehyde (1.0 mmol) in DCM (10 mL), add the amine (1.05 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Causality Note: This mild reducing agent selectively reduces the imine in the presence of the unreacted aldehyde.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting amine by column chromatography.

  • Analysis: The yield of the purified amine after a set reaction time provides a reliable comparison of the aldehydes' reactivity in this transformation.

Part 5: Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising platform for drug discovery. The benzodioxane moiety is found in compounds targeting a wide range of biological systems, including anticancer and antibacterial agents.[21] The aldehyde functionality serves as a versatile synthetic handle for building molecular complexity, while the fluorine atom can enhance metabolic stability or serve as a site for further modification via SNAr.

This scaffold could be employed as a bioisosteric replacement for other substituted aromatic systems, aiming to improve pharmacokinetic properties or explore new binding interactions within a target protein.

Lead Original Lead Compound (e.g., with a 4-chlorophenyl group) Bioisostere New Analogue with 6-Fluoro-4H-1,3-benzodioxine Scaffold Lead->Bioisostere Bioisosteric Replacement Properties Modulated Properties: - Lipophilicity (logP) - Metabolic Stability - Target Binding - Solubility Bioisostere->Properties

Caption: Bioisosteric replacement strategy.

Conclusion

While this compound is a less common reagent than simple fluorobenzaldehydes, its unique structural and electronic features make it a compelling building block for advanced synthesis. Our analysis predicts it to be a highly reactive aldehyde, suitable for a wide range of transformations. Its reactivity is expected to be greater than 4-fluorobenzaldehyde but potentially less than the highly activated 2,4-difluorobenzaldehyde. The presence of the fluorine atom on the benzodioxine core provides a dual handle for synthetic diversification: a reactive aldehyde for building molecular complexity and a fluorine atom susceptible to SNAr for late-stage functionalization. For researchers in drug discovery, this scaffold offers a novel entry point for creating compounds with potentially improved pharmacological profiles. The experimental protocols provided herein offer a robust framework for quantitatively assessing its performance against established alternatives.

References

  • BenchChem. (2025). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
  • Kobayashi, K., et al. (Date not available). Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan. [Link]
  • AIR Unimi. (Date not available).
  • BenchChem. (2025).
  • Bhaskaran, R. P., et al. (2021).
  • ResearchGate. (Date not available).
  • PubMed. (2020).
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring 2-Fluoro-4-(trifluoromethyl)
  • RSC Publishing. (Date not available).
  • MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][6][23]oxathiin-4-ones and 4H-Benzo[d][6][23]dioxin-4-ones. [Link]
  • Wikipedia. (Date not available). Fluorobenzaldehyde. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
  • Organic Chemistry Data. (Date not available). Wittig Reaction - Common Conditions. [Link]
  • Designer-Drug.com. (2003).
  • PubChem. (Date not available). o-Fluorobenzaldehyde. [Link]
  • ResearchGate. (Date not available).
  • University of Rochester. (Date not available). Synthesis of an Alkene via the Wittig Reaction. [Link]
  • ACS Green Chemistry Institute. (2023).
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
  • Wikipedia. (Date not available).
  • Wikipedia. (Date not available). Wittig reaction. [Link]
  • Organic Chemistry Portal. (Date not available). Wittig Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [Link]
  • PubMed. (Date not available).
  • PubChem. (Date not available). 4-Fluorobenzaldehyde. [Link]
  • ResearchGate. (Date not available).
  • PubChem. (Date not available). 2,4-Difluorobenzaldehyde. [Link]
  • ResearchGate. (Date not available).
  • NIST. (Date not available). 2,4-Difluorobenzaldehyde. [Link]
  • Worldresearchersassociations.com. (Date not available). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
  • Beilstein Journals. (Date not available). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]
  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
  • NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
  • Wikipedia. (Date not available). 1,3-Benzodioxole. [Link]
  • Mol-Instincts. (Date not available). What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE?. [Link]
  • ResearchGate. (Date not available). 6-Nitro-1,3-benzodioxole-4-carbaldehyde. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Biological Activity of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

The Fluorine Factor: A Paradigm Shift in Bioactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties. This "fluorine effect" is a powerful tool in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2][3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450.[3] This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile.

Furthermore, the introduction of fluorine can alter the electronic distribution within a molecule, impacting its pKa and ability to participate in hydrogen bonding.[2] These subtle yet significant changes can have a profound effect on how a molecule interacts with its biological target, potentially leading to enhanced potency and selectivity.

Benzodioxanes: A Scaffold of Diverse Biological Promise

The 1,3-benzodioxane and the more widely studied 1,4-benzodioxane ring systems are present in a variety of biologically active compounds.[5] Derivatives of these scaffolds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and enzymatic inhibitory effects.[6][7][8][9] This inherent bioactivity makes the benzodioxane core an attractive starting point for the development of novel therapeutic agents.

A Comparative Analysis: Predicting the Impact of Fluorination

Based on the foundational principles of medicinal chemistry and the known activities of related compounds, we can extrapolate the likely differences in the biological profiles of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde and 4H-1,3-benzodioxine-8-carbaldehyde.

Table 1: Predicted Comparative Biological and Physicochemical Properties
Property4H-1,3-benzodioxine-8-carbaldehyde (Non-fluorinated Analog)This compound (Fluorinated Analog)Rationale for Predicted Difference
Metabolic Stability LowerHigherThe strong C-F bond at the 6-position is expected to block potential sites of oxidative metabolism on the benzene ring, leading to increased resistance to degradation by metabolic enzymes.[3]
Lipophilicity (LogP) ModerateHigherThe substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]
Antimicrobial Activity Potentially ActivePotentially More PotentIncreased lipophilicity can improve penetration into microbial cells. Altered electronic properties may also lead to enhanced interactions with microbial targets. Studies on other aromatic aldehydes have shown that halogen substitution can enhance antimicrobial activity.[7]
Anticancer Activity Potentially ActivePotentially More PotentEnhanced cellular uptake due to increased lipophilicity could lead to greater cytotoxicity in cancer cells. Fluorination has been shown to enhance the anticancer activity of various heterocyclic compounds.[10]
Enzyme Inhibition Potentially ActivePotentially More Potent or SelectiveThe electronegativity of fluorine can alter the electronic nature of the aromatic ring and the aldehyde group, potentially leading to stronger or more specific interactions with the active site of target enzymes.[9]

Experimental Validation: Protocols for Comparative Analysis

To empirically determine the differences in biological activity, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial potency of a compound. The broth microdilution method is a standard and quantitative approach.

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start compound_prep Prepare stock solutions of test compounds in DMSO start->compound_prep bacterial_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->bacterial_prep serial_dilution Perform serial dilutions of compounds in a 96-well plate with broth compound_prep->serial_dilution inoculate Inoculate each well with the bacterial suspension bacterial_prep->inoculate serial_dilution->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Compounds: Dissolve the test compounds (fluorinated and non-fluorinated analogs) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of compounds against cancer cell lines.[1][2][3]

Workflow for MTT Assay

cluster_setup Cell Culture and Treatment cluster_reagent MTT Reaction cluster_measurement Data Acquisition and Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion add_compounds Add serial dilutions of test compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3]

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be outlined.

General Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prepare_reagents Prepare buffer, enzyme, substrate, and inhibitor solutions start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor at various concentrations prepare_reagents->pre_incubate initiate_reaction Initiate the reaction by adding the substrate pre_incubate->initiate_reaction monitor_reaction Monitor the reaction progress over time (e.g., by spectrophotometry) initiate_reaction->monitor_reaction determine_rates Determine the initial reaction rates monitor_reaction->determine_rates calculate_ic50 Calculate the IC50 value determine_rates->calculate_ic50 end End calculate_ic50->end

Sources

A Comparative Guide to the Cross-Reactivity of Novel 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde Derivatives in Adrenergic Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel series of compounds derived from 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. In drug discovery, establishing the selectivity of a new chemical entity is as crucial as determining its primary potency. Off-target interactions can lead to undesirable side effects or reveal new therapeutic opportunities.[1][2] This document details the experimental framework and comparative data for evaluating the selectivity of these derivatives against a panel of adrenergic receptors, providing valuable insights for researchers in pharmacology and medicinal chemistry.

The 1,4-benzodioxane scaffold, a related structure, is a well-established pharmacophore found in molecules targeting a range of biological entities, including adrenergic and serotoninergic receptors.[3] Our investigation focuses on a specific series of this compound derivatives designed as antagonists for the alpha-1A adrenergic receptor (α1A-AR), a G-protein coupled receptor (GPCR) involved in smooth muscle contraction and a key target for conditions like benign prostatic hyperplasia. Given the high degree of homology among adrenergic receptor subtypes, a thorough cross-reactivity assessment is paramount.

The Imperative of Selectivity Profiling

The rationale for this study is grounded in the potential for non-selective binding among adrenergic receptor subtypes (α1A, α1B, α1D, α2A, β1, β2, etc.), which can lead to significant side effects. For instance, antagonism of α1B-AR can cause orthostatic hypotension, while interaction with β-adrenergic receptors can have profound cardiovascular effects. Therefore, the design of selective α1A-AR antagonists is a critical objective. This guide compares three lead candidates from our series: BD-F1 , BD-F2 , and BD-F3 .

Experimental Design for Cross-Reactivity Assessment

To construct a robust selectivity profile, we employed a two-tiered experimental approach:

  • Primary Screening - Radioligand Binding Assays: To determine the affinity (Ki) of the derivatives for the primary target (α1A-AR) and a panel of off-target adrenergic receptors.

  • Functional Validation - Calcium Flux Assays: To assess the functional consequence (antagonism) of receptor binding at the primary target and any significant off-targets identified in the binding assays.

The workflow for this comparative study is outlined below.

G cluster_0 Phase 1: Compound Synthesis & Selection cluster_1 Phase 2: In Vitro Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Synthesis of 6-fluoro-4H-1,3- benzodioxine-8-carbaldehyde Derivatives B Selection of Lead Candidates (BD-F1, BD-F2, BD-F3) A->B C Primary Screen: Radioligand Binding Assays (α1A, α1B, α1D, α2A, β1, β2) B->C D Determine Binding Affinity (Ki) C->D E Functional Screen: Calcium Flux Assays (for potent binders) D->E Compounds with Ki < 1µM F Determine Functional Antagonism (IC50) E->F G Tabulate Ki and IC50 Values F->G H Calculate Selectivity Ratios G->H I Comparative Analysis of Derivatives H->I

Caption: Workflow for assessing the cross-reactivity of benzodioxine derivatives.

Methodologies

Radioligand Binding Assays

This technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, β1, β2) are prepared from stably transfected HEK293 cells.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Prazosin for α1 subtypes, [³H]-Rauwolscine for α2A, and [³H]-Dihydroalprenolol for β subtypes are used at a concentration near their Kd value.

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compounds (BD-F1, BD-F2, BD-F3) are incubated in a 96-well plate for 60 minutes at room temperature.

  • Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, trapping the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional potency.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the α1A-AR are plated in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Varying concentrations of the test compounds (BD-F1, BD-F2, BD-F3) are added to the wells and incubated for 20 minutes.

  • Agonist Stimulation: An EC80 concentration of the agonist phenylephrine is added to stimulate the α1A-AR.

  • Signal Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are determined by plotting the percentage of inhibition against the log concentration of the antagonist.

Comparative Data Analysis

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of the three lead candidates against the panel of adrenergic receptors.

Table 1: Binding Affinity (Ki, nM) of Benzodioxine Derivatives
Compoundα1A-AR (Target)α1B-ARα1D-ARα2A-ARβ1-ARβ2-AR
BD-F1 5.2 15889>10,000>10,000>10,000
BD-F2 15.8 450275>10,000>10,000>10,000
BD-F3 2.1 3548>5,000>10,000>10,000
Table 2: Functional Antagonism (IC50, nM) at α1-Adrenergic Subtypes
Compoundα1A-AR (Target)α1B-ARα1D-AR
BD-F1 8.9 290150
BD-F2 25.1 850520
BD-F3 4.5 6588
Table 3: Selectivity Ratios for α1 Subtypes (Ki Off-Target / Ki Target)
CompoundSelectivity for α1B vs α1ASelectivity for α1D vs α1A
BD-F1 30.4-fold17.1-fold
BD-F2 28.5-fold17.4-fold
BD-F3 16.7-fold22.9-fold

Interpretation and Insights

The experimental data reveals distinct selectivity profiles for the three derivatives.

  • BD-F1 and BD-F2 demonstrate good selectivity for the α1A-AR over the other α1 subtypes, with approximately 30-fold higher affinity for the target receptor compared to α1B-AR. Notably, all three compounds show excellent selectivity against α2 and β adrenergic receptors, with no significant binding observed at concentrations up to 10 µM.

  • BD-F3 is the most potent ligand for the primary target α1A-AR (Ki = 2.1 nM). However, it exhibits lower selectivity against the α1B and α1D subtypes compared to BD-F1 and BD-F2. This higher potency at the cost of selectivity is a common challenge in drug design and represents a critical decision point for lead optimization. The principle of balancing potency and selectivity is visualized below.

G cluster_0 Compound Properties cluster_1 Potential Outcomes Potency High Potency (Low Ki/IC50) Efficacy Desired Therapeutic Effect Potency->Efficacy drives SideEffects Off-Target Side Effects Potency->SideEffects can increase risk if selectivity is low Selectivity High Selectivity (Large Ki ratio) Selectivity->Efficacy ensures specificity of Selectivity->SideEffects minimizes

Caption: The relationship between potency, selectivity, and therapeutic outcomes.

Based on this comprehensive analysis, BD-F1 emerges as a promising lead candidate. It combines potent α1A-AR antagonism (Ki = 5.2 nM, IC50 = 8.9 nM) with a favorable selectivity profile over other α1-adrenergic subtypes, minimizing the potential for off-target related side effects. While BD-F3 is more potent, its reduced selectivity makes it a less desirable candidate for progression without further chemical modification to improve its specificity.

This guide underscores the necessity of conducting thorough cross-reactivity studies early in the drug discovery process. By employing a combination of binding and functional assays, researchers can make informed decisions, prioritizing candidates that possess both high potency and high selectivity for their intended biological target.

References

  • Cross-reactivity - Wikipedia. (n.d.).
  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects - NCBI Insights. (2015, September 4).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2013, September 1). Journal of Analytical Toxicology.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020, August 15). PubMed.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.
  • In silico off-target profiling for enhanced drug safety assessment. (2023, August 30). PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.

Sources

benchmarking synthesis routes for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: A Comparative Benchmarking Analysis

This guide provides an in-depth analysis of plausible synthetic routes for this compound, a key intermediate in contemporary drug discovery programs. Rather than a simple recitation of a single method, we will dissect and benchmark two distinct, logical strategies, evaluating them on criteria crucial for medicinal and process chemists: efficiency, selectivity, scalability, and safety. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-reasoned approach to synthesizing this and structurally related heterocyclic aldehydes.

The core challenge in synthesizing this molecule lies in achieving precise regiochemical control of the formyl group (–CHO) on a difunctionalized aromatic ring. The electronic properties of the fluorine atom (electron-withdrawing, ortho-para directing) and the 1,3-benzodioxine moiety (electron-donating, ortho-para directing) are in opposition, making the outcome of electrophilic aromatic substitution reactions non-trivial. This guide will explore how different synthetic sequences can navigate this challenge.

Overview of Competing Synthetic Strategies

Two primary retrosynthetic disconnections are considered the most logical approaches. They differ fundamentally in the stage at which the critical C-C bond for the aldehyde is formed.

  • Strategy A: Late-Stage Formylation. This approach involves the initial synthesis of the 6-fluoro-4H-1,3-benzodioxine core, followed by the introduction of the C8-aldehyde via electrophilic aromatic substitution.

  • Strategy B: Early-Stage Formylation & Late-Stage Cyclization. This strategy begins with a pre-functionalized benzene precursor already containing the aldehyde (or a protected equivalent) and the fluorine atom. The 1,3-benzodioxine ring is then constructed in the final steps.

G cluster_0 Synthetic Strategies Overview cluster_A Strategy A: Late-Stage Formylation cluster_B Strategy B: Late-Stage Cyclization Target This compound A_Start 6-fluoro-4H-1,3-benzodioxine A_Process Electrophilic Formylation A_Start->A_Process Vilsmeier-Haack or Duff Reaction A_Process->Target B_Start Substituted Catechol Precursor (e.g., 4-fluoro-6-formylbenzene-1,2-diol) B_Process Cyclization B_Start->B_Process Williamson Ether Synthesis (e.g., with dibromomethane) B_Process->Target G cluster_A_Workflow Workflow for Strategy A S1 Step 1: Synthesis of 4-fluorocatechol S2 Step 2: Synthesis of 6-fluoro-4H-1,3-benzodioxine S1->S2 CH2Br2, Base (e.g., K2CO3) S3 Step 3: Vilsmeier-Haack Formylation S2->S3 POCl3, DMF S4 Step 4: Hydrolysis & Purification S3->S4 Aqueous Workup (e.g., NaOAc) Final Target Molecule S4->Final Crystallization or Chromatography

Caption: Step-by-step workflow for the Late-Stage Formylation route.

Protocol: Vilsmeier-Haack Formylation (Step 3)
  • Pre-reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid, the Vilsmeier reagent (chloromethylenedimethylammonium chloride), is expected. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-fluoro-4H-1,3-benzodioxine (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane and add it dropwise to the Vilsmeier reagent slurry.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice containing a saturated solution of sodium acetate. This hydrolyzes the intermediate iminium salt and neutralizes the acid. Stir vigorously for 1-2 hours. The product may precipitate as a solid. Collect the solid by vacuum filtration or extract the aqueous phase with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analysis of Strategy A
MetricAssessmentRationale
Number of Steps FavorablePotentially shorter route if 4-fluorocatechol is commercially available.
Regioselectivity Moderate RiskThe primary challenge. While the C8 position is activated, competitive formylation at the C5 position (ortho to fluorine, para to oxygen) is possible, potentially leading to a mixture of isomers and complicating purification.
Scalability GoodThe Vilsmeier-Haack reaction is widely used in industrial processes. The reagents are inexpensive and the conditions are manageable on a large scale.
Safety & Handling Caution RequiredPhosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a reproductive toxin. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Strategy B: Late-Stage Cyclization

Scientific Rationale

This strategy circumvents the regioselectivity issues of electrophilic substitution by setting the substitution pattern on the benzene ring before the construction of the heterocyclic ring. The key intermediate is a 2,3-dihydroxy-5-fluorobenzaldehyde (or a protected version). The final step is a double Williamson ether synthesis, where a one-carbon electrophile, such as dibromomethane or diiodomethane, bridges the two adjacent hydroxyl groups to form the 1,3-dioxine ring. This approach offers superior control over the final product's constitution.

The synthesis of the key catechol intermediate can be achieved via the Duff reaction or Reimer-Tiemann formylation of 4-fluorocatechol, although these reactions can sometimes suffer from moderate yields. A more controllable, modern approach would involve ortho-lithiation directed by a suitable protecting group.

Detailed Experimental Workflow

G cluster_B_Workflow Workflow for Strategy B S1 Step 1: Synthesis of 4-fluorocatechol S2 Step 2: Formylation of Catechol (e.g., Duff Reaction) S1->S2 Hexamethylenetetramine, Acid (e.g., TFA) S3 Step 3: Cyclization with CH2Br2 S2->S3 Base (e.g., Cs2CO3), DMF or Acetonitrile S4 Step 4: Purification S3->S4 Aqueous Workup, Extraction Final Target Molecule S4->Final Crystallization or Chromatography

Caption: Step-by-step workflow for the Late-Stage Cyclization route.

Protocol: Benzodioxine Ring Formation (Step 3)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2,3-dihydroxy-5-fluorobenzaldehyde intermediate (1.0 equivalent), a suitable base such as cesium carbonate (Cs₂CO₃, 2.2 equivalents), and a polar aprotic solvent like DMF or acetonitrile. Cesium carbonate is often preferred as it can enhance the reaction rate through the "cesium effect".

  • Reagent Addition: Add dibromomethane (CH₂Br₂, 1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Workup and Isolation: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Analysis of Strategy B
MetricAssessmentRationale
Number of Steps Less FavorableThis route may involve more steps, especially if protection/deprotection of the catechol hydroxyls is required to achieve clean formylation.
Regioselectivity ExcellentThe substitution pattern is unambiguously defined before the final ring formation, eliminating the risk of isomeric byproducts. This is the key advantage of this strategy.
Scalability ModerateWhile the cyclization step is robust, the initial formylation of the fluorocatechol can be low-yielding and difficult to scale, potentially requiring significant optimization.
Safety & Handling Lower HazardThe reagents for the cyclization step (dibromomethane, cesium carbonate) are generally less acutely hazardous than POCl₃. Dibromomethane is a suspected carcinogen and should be handled with care.

Comparative Benchmarking and Recommendation

FeatureStrategy A (Late-Stage Formylation)Strategy B (Late-Stage Cyclization)
Overall Yield Potentially higher, but dependent on selectivity.More predictable but potentially lower due to more steps.
Purity of Crude Lower; risk of C5-formyl isomer.Higher; minimal risk of isomers.
Purification More challenging; may require careful chromatography.Simpler; often achievable by recrystallization.
Key Challenge Controlling regioselectivity.Efficient synthesis of the formylated catechol intermediate.
Ideal Use Case Rapid, exploratory synthesis where some isomer contamination can be tolerated or separated. Good for scale-up if selectivity is high.Synthesis requiring unambiguous constitutional purity, such as for reference standards or late-stage GMP (Good Manufacturing Practice) campaigns.
Final Recommendation

For exploratory, lab-scale synthesis where rapid access to the material is prioritized, Strategy A (Late-Stage Formylation) is the recommended starting point. Its shorter route is attractive, but researchers must be prepared to invest time in optimizing the Vilsmeier-Haack reaction conditions and developing a robust method to separate the potential C5 and C8 isomers.

For applications demanding absolute isomeric purity and a more predictable outcome , such as in late-stage drug development or for creating analytical standards, Strategy B (Late-Stage Cyclization) is unequivocally superior. While it may require more synthetic steps, the investment pays off with a cleaner crude product and a significantly simplified purification process, which ultimately saves time and resources. The control it offers over regiochemistry is a decisive advantage that aligns with the principles of robust process development.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-657. [Link]
  • Larrow, J. F., & Jacobsen, E. N. (2004). The Reimer–Tiemann Reaction. Organic Reactions, 60(1), 1-2. [Link]
  • Gallardo-Donaire, J., & Martin, W. (2014). The "cesium effect": a prominent example of cation-assisted C-alkylation. Beilstein Journal of Organic Chemistry, 10, 1853–1860. [Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Benzodioxine Scaffolds through In-Silico Analysis

The 1,3-benzodioxole and its related heterocyclic systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a fluorine atom, as seen in 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic efficacy. The exploration of derivatives of this core structure is a promising avenue for the discovery of novel therapeutic agents, particularly in oncology.[2][3]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel this compound derivatives. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into their potential binding mechanisms at the atomic level.[][7] By comparing the docking scores and binding modes of a series of derivatives, researchers can elucidate structure-activity relationships (SAR) and prioritize the synthesis of the most promising candidates.

In this guide, we will walk through a hypothetical comparative docking study against two well-established anticancer targets: Thymidylate Synthase (TS) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . TS is a crucial enzyme in the synthesis of DNA precursors, making it a classic target for chemotherapy.[8][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] The dual-targeting potential of small molecules is an attractive strategy in cancer therapy, and this in-silico approach allows for an initial assessment of such possibilities.

Experimental Design and Rationale: A Step-by-Step Protocol

The following protocol outlines the key steps for a robust comparative docking study. The choices made at each stage are critical for the validity and reliability of the results.

Ligand Preparation: From 2D Structures to 3D Conformations

The initial step involves the generation of 3D structures of the this compound derivatives. For this guide, we will consider a hypothetical series of derivatives with varying substituents at the carbaldehyde position, as this is a common site for synthetic modification.

Protocol:

  • 2D Sketching: Draw the 2D structures of the parent molecule and its derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structures into 3D SDF or MOL2 formats.

  • Energy Minimization: Perform energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain low-energy, stable conformations of the ligands.

  • Charge Calculation: Assign partial charges to the atoms of each ligand. Gasteiger charges are commonly used for this purpose.

  • Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.

Causality Behind the Choices: Proper ligand preparation is fundamental for accurate docking. Energy minimization ensures that the starting conformation is not in a high-energy, unrealistic state. The assignment of charges and definition of rotatable bonds are essential for the scoring functions to correctly evaluate electrostatic and conformational contributions to binding affinity.

Protein Preparation: Readying the Receptor for Docking

The quality of the target protein structure is paramount for a successful docking study. Crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).

Protocol:

  • PDB Structure Selection: For this study, we will use the crystal structures of Homo sapiens Thymidylate Synthase (e.g., PDB ID: 1H2W) and VEGFR-2 (e.g., PDB ID: 4ASD).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for binding.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

  • Charge Assignment: Assign appropriate charges to the protein atoms.

  • Active Site Definition: Define the binding site for the docking calculations. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site.

Causality Behind the Choices: The "cleaning" of the PDB file is necessary to avoid interference from non-relevant molecules during the docking simulation. The addition of hydrogens is critical for correctly modeling hydrogen bonding interactions, which are often key drivers of ligand binding. A well-defined active site focuses the computational search space, increasing the efficiency and accuracy of the docking algorithm.[11]

Molecular Docking Simulation: Predicting Binding Affinity and Pose

With the prepared ligands and proteins, the docking simulation can be performed. Several well-validated docking programs are available, such as AutoDock, Glide, and GOLD.[] For this guide, we will describe a general workflow applicable to most docking software.

Protocol:

  • Software Selection: Choose a suitable docking program based on its algorithm, scoring function, and the specific research question.

  • Configuration of Docking Parameters: Set the parameters for the docking run, including the grid box dimensions, the number of genetic algorithm runs (for AutoDock), and the level of conformational sampling.

  • Execution of Docking: Run the docking simulation for each ligand against each protein target.

  • Analysis of Results: The primary outputs of the docking simulation are the predicted binding affinity (docking score) and the binding pose of the ligand in the protein's active site.

Causality Behind the Choices: The choice of docking software and its parameters can significantly impact the results. It is often advisable to use multiple docking programs or scoring functions to increase confidence in the predictions. The number of runs and the extent of conformational sampling determine the thoroughness of the search for the optimal binding pose.[4]

Visualization of the Experimental Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge & Torsion Assignment l3->l4 d1 Configure Docking Parameters l4->d1 p1 Select PDB Structure p2 Clean Protein (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Active Site (Grid Box) p3->p4 p4->d1 d2 Run Docking Simulation d1->d2 a1 Binding Affinity (Docking Score) d2->a1 a2 Binding Pose & Interactions d2->a2 a3 Comparative Analysis & SAR a1->a3 a2->a3

Caption: A generalized workflow for comparative molecular docking studies.

Hypothetical Results and Data Presentation

To illustrate the output of a comparative docking study, let's consider a hypothetical set of this compound derivatives and their docking scores against Thymidylate Synthase and VEGFR-2.

Table 1: Hypothetical Docking Scores of this compound Derivatives

Compound IDR-Group (at carbaldehyde)Thymidylate Synthase (kcal/mol)VEGFR-2 (kcal/mol)
Parent -H-6.8-7.2
Deriv-01 -OH-7.5-7.9
Deriv-02 -NH2-7.9-8.5
Deriv-03 -NH-phenyl-8.5-9.1
Deriv-04 -NH-(4-chlorophenyl)-9.2-9.8

Analysis of Hypothetical Data:

The hypothetical data in Table 1 suggests that modification of the carbaldehyde group leads to improved binding affinities for both targets. The introduction of hydrogen bond donors and acceptors (-OH, -NH2) appears to be beneficial. The extension of the molecule with a phenyl and a substituted phenyl ring (Deriv-03 and Deriv-04) further enhances the predicted binding, with the chloro-substituted derivative showing the highest affinity. This suggests that hydrophobic and potentially halogen-bonding interactions in the active sites of both enzymes could be important for binding.

Visualizing Binding Interactions

A crucial part of docking analysis is the visualization of the ligand-protein interactions. This provides a qualitative understanding of the binding mode and helps to explain the quantitative docking scores.

binding_interactions cluster_protein_pocket Protein Active Site cluster_ligand Ligand (Deriv-04) A Amino Acid 1 (e.g., Asp191) B Amino Acid 2 (e.g., Leu84) C Amino Acid 3 (e.g., Lys63) L1 Benzodioxine Core L1->B Hydrophobic Interaction L2 Fluorine L2->C Halogen Bond L3 Substituent (-NH-(4-chlorophenyl)) L3->A H-Bond

Caption: A conceptual diagram of potential ligand-protein interactions.

Discussion and Future Directions

The hypothetical comparative docking study presented here illustrates a rational approach to the early-stage exploration of novel this compound derivatives as potential anticancer agents. The in-silico results suggest a promising scaffold with tunable binding affinities for both Thymidylate Synthase and VEGFR-2.

It is imperative to understand the limitations of molecular docking. Docking scores are predictions of binding affinity and do not always perfectly correlate with experimental biological activity.[11] Therefore, the results of this in-silico study should be used as a guide for prioritizing compounds for synthesis and subsequent in-vitro and in-vivo evaluation.[2]

Future work should involve:

  • Synthesis and Characterization: The prioritized derivatives should be synthesized and their structures confirmed using standard analytical techniques.

  • In-Vitro Biological Assays: The synthesized compounds should be tested for their inhibitory activity against the target enzymes (TS and VEGFR-2) and their antiproliferative effects on relevant cancer cell lines.

  • Molecular Dynamics Simulations: To further validate the docking poses and assess the stability of the ligand-protein complexes, molecular dynamics simulations can be performed.[10]

  • ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be conducted to assess the drug-likeness of the most potent compounds.[2]

Conclusion

Comparative molecular docking is a cost-effective and time-efficient strategy for the rational design of novel drug candidates. This guide has provided a comprehensive, step-by-step protocol for conducting such a study on this compound derivatives. By combining in-silico predictions with experimental validation, researchers can accelerate the discovery of new and effective therapeutic agents.

References

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston.
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central.
  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

Sources

A Technical Guide to Assessing the Novelty of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a paramount objective. The 4H-1,3-benzodioxine scaffold, while known, remains a relatively underexplored area of chemical space, presenting a fertile ground for the discovery of new bioactive molecules. This guide provides a comprehensive framework for assessing the novelty of a specific subclass: 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde derivatives. We will move beyond simple structural comparisons to a multi-faceted evaluation of synthetic accessibility, physicochemical properties, and, most critically, biological activity against relevant therapeutic targets.

This document is designed to be a practical, hands-on resource. We will detail not only the "what" but also the "why" behind experimental and computational choices, ensuring a robust and self-validating assessment of novelty.

Part 1: Foundational Novelty Assessment - In Silico & Physicochemical Analysis

A preliminary yet crucial step in assessing novelty is to determine the structural uniqueness of the this compound scaffold and its derivatives in the context of known chemical entities. This is followed by an evaluation of their drug-like properties.

Structural Uniqueness Evaluation

The initial phase involves a thorough search of chemical databases to ascertain if the core scaffold or its proposed derivatives have been previously synthesized or studied.

Experimental Protocol: Database Searching for Structural Novelty

  • Scaffold Search:

    • Utilize chemical drawing tools in major databases such as PubChem, SciFinder-n, and Reaxys to search for the core structure: this compound.

    • Perform substructure searches to identify any previously reported derivatives.

  • Similarity Search:

    • Conduct Tanimoto similarity searches (or equivalent) with the core scaffold as the query. This will identify compounds with similar structural features, even if they are not direct derivatives. A low similarity score to known bioactive compounds is an early indicator of novelty.

  • Patent Literature Search:

    • Extend searches to patent databases (e.g., Google Patents, SureChEMBL) to uncover any prior art related to this class of compounds.

Interpreting the Results: The absence of the exact scaffold or a low density of structurally similar compounds in these databases provides a strong preliminary case for structural novelty.

In Silico ADMET & Druglikeness Profiling

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with an assessment of "druglikeness," is essential. This computational screening helps to prioritize derivatives with a higher probability of success in later-stage development.[1]

Workflow for In Silico Profiling

in_silico_workflow start Input: 2D Structure of Derivative lipinski Lipinski's Rule of Five Analysis (MW, LogP, H-bond donors/acceptors) start->lipinski admet ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) lipinski->admet pains PAINS Filter (Pan-Assay Interference Compounds) admet->pains end Output: Prioritized List of Derivatives pains->end

Caption: Workflow for in silico ADMET and druglikeness screening.

Data Presentation: Comparative In Silico Properties

DerivativeMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Aqueous Solubility (logS)PAINS Alert
Parent Scaffold 198.15[2]1.803-2.5None
Derivative A CalculatedCalculatedCalculatedCalculatedCalculatedCalculated
Derivative B CalculatedCalculatedCalculatedCalculatedCalculatedCalculated
Reference Drug ValueValueValueValueValueValue

This table should be populated with data generated from computational tools such as SwissADME, FAF-Drugs4, or similar platforms.

Part 2: Synthesis and Characterization

The novelty of a compound class is also linked to its synthetic accessibility. Developing a novel, efficient, and scalable synthetic route adds significant value.

Proposed Synthetic Strategy

A plausible synthetic route to the core scaffold and its derivatives is outlined below. This multi-step synthesis allows for diversification at the aldehyde position.

Experimental Protocol: Synthesis of this compound

  • Starting Material: Commercially available 4-fluoro-2-hydroxybenzaldehyde.

  • Protection of the Aldehyde: Protection of the aldehyde group, for example, as a diethyl acetal, to prevent side reactions in subsequent steps.

  • O-Alkylation: Reaction of the phenolic hydroxyl group with an appropriate two-carbon electrophile (e.g., 2-bromoethanol) under basic conditions to introduce the precursor to the dioxine ring.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the 4H-1,3-benzodioxine ring.

  • Deprotection: Removal of the acetal protecting group to regenerate the 8-carbaldehyde functionality.

Diagram of Synthetic Pathway

synthesis_pathway start 4-fluoro-2-hydroxybenzaldehyde step1 Aldehyde Protection start->step1 step2 O-Alkylation step1->step2 step3 Cyclization step2->step3 step4 Deprotection step3->step4 product This compound step4->product moa_workflow start Active Hit Compound target_id Target Identification (e.g., Affinity Chromatography, Proteomics) start->target_id pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway validation Target Validation (e.g., siRNA, CRISPR) pathway->validation end Confirmed Novel MoA validation->end

Sources

A Comparative Guide to Benzodioxine Carbaldehydes: Synthesis, Reactivity, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzodioxine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a carbaldehyde group onto this scaffold provides a versatile synthetic handle for further molecular elaboration, leading to a diverse array of derivatives with significant therapeutic potential. This guide offers an in-depth comparative analysis of key benzodioxine carbaldehyde isomers, focusing on their synthesis, chemical reactivity, and biological activities. By presenting available experimental data and elucidating structure-activity relationships, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the benzodioxine framework.

Introduction to Benzodioxine Carbaldehydes

Benzodioxine carbaldehydes are aromatic aldehydes featuring a benzene ring fused to a 1,4-dioxine ring. The position of the carbaldehyde group on the aromatic ring gives rise to several positional isomers, with the 2-, 5-, 6-, and 7-substituted analogues being of primary interest in medicinal chemistry. The electronic and steric properties conferred by the dioxine ring, coupled with the reactivity of the aldehyde functionality, make these compounds attractive starting materials for the synthesis of a wide range of derivatives. The inherent biological activities of the benzodioxine nucleus, including anti-inflammatory, anticancer, and antimicrobial properties, are often modulated and enhanced by the nature and position of substituents derived from the carbaldehyde group.[1][2]

Comparative Synthesis of Benzodioxine Carbaldehyde Isomers

The accessibility of different benzodioxine carbaldehyde isomers is a critical factor in their utilization as synthetic intermediates. The synthetic routes to these isomers vary in complexity and efficiency, largely dictated by the availability of starting materials and the regioselectivity of key reactions.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

The 6-carbaldehyde isomer is arguably the most readily accessible. The most common synthetic approach involves the Williamson ether synthesis, starting from the commercially available 3,4-dihydroxybenzaldehyde.

Typical Experimental Protocol:

A mixture of 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane or 1,2-dichloroethane, and a base such as potassium carbonate or sodium hydroxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and extraction, followed by purification via recrystallization or column chromatography to yield the desired 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[4]

DOT Diagram: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

G cluster_reactants Reactants cluster_conditions Conditions 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction Williamson Ether Synthesis 3,4-Dihydroxybenzaldehyde->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Heat Heat Heat->Reaction 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Reaction->2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Yields

Caption: General synthetic scheme for 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde and its Precursors

The synthesis of the 2-carbaldehyde isomer is more challenging and often involves a multi-step sequence. One common strategy involves the preparation of 2,3-dihydro-1,4-benzodioxin-2-one, which can then be converted to the desired aldehyde.

Typical Experimental Protocol for a Precursor (2,3-Dihydro-1,4-benzodioxin-2-one):

Catechol is reacted with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane.[5] This reaction leads to the formation of the lactone precursor, 2,3-dihydro-1,4-benzodioxin-2-one. Further reduction and oxidation steps would be required to obtain the 2-carbaldehyde.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde and -7-carbaldehyde

The synthesis of the 5- and 7-carbaldehyde isomers typically starts from the corresponding dihydroxybenzoic acids. For instance, the synthesis of the 5-carboxamide, a precursor to the 5-carbaldehyde, begins with the esterification of 2,3-dihydroxybenzoic acid, followed by cyclization with 1,2-dibromoethane.[3] The resulting ester is then converted to the amide.

Typical Experimental Protocol for a Precursor (2,3-Dihydrobenzo[b][3][6]dioxine-5-carboxamide):

  • Esterification: 2,3-Dihydroxybenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid.[3]

  • Cyclization: The resulting methyl ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate in DMF.[3]

  • Amidation: The ester is hydrolyzed to the carboxylic acid, which is then converted to the amide using a mixed-anhydride method.[3]

The synthesis of the 7-carbaldehyde would follow a similar strategy starting from 3,5-dihydroxybenzoic acid.

Comparative Reactivity of Benzodioxine Carbaldehyde Isomers

The reactivity of the carbaldehyde group in these isomers is influenced by the electronic effects of the fused benzodioxine ring system. The oxygen atoms of the dioxine ring are electron-donating, which can affect the electrophilicity of the aldehyde carbonyl carbon.

A theoretical comparison suggests that the electron-donating effect of the dioxine ring would be most pronounced at the ortho and para positions. Therefore, the 6-carbaldehyde isomer is expected to be less reactive towards nucleophiles compared to benzaldehyde itself. The reactivity of the 5- and 7-isomers would also be influenced by this electron-donating effect. In contrast, the aldehyde group at the 2-position is attached to the heterocyclic ring and its reactivity will be influenced by the aliphatic nature of that part of the molecule.

DOT Diagram: Factors Influencing Reactivity

G cluster_isomers Isomer Position Benzodioxine Ring Benzodioxine Ring Reactivity Reactivity Benzodioxine Ring->Reactivity Electronic Effects (Electron-donating) Carbaldehyde Group Carbaldehyde Group Carbaldehyde Group->Reactivity Electrophilicity of Carbonyl Carbon 2-position 2-position 2-position->Reactivity 5-position 5-position 5-position->Reactivity 6-position 6-position 6-position->Reactivity 7-position 7-position 7-position->Reactivity

Caption: Key factors influencing the reactivity of benzodioxine carbaldehydes.

Comparative Biological Activities

The biological activities of benzodioxine derivatives are highly dependent on the nature and position of substituents on the scaffold. While direct comparative studies on the carbaldehyde isomers are limited, data from related derivatives provide valuable insights into their potential therapeutic applications.

Anti-inflammatory Activity

A study comparing the anti-inflammatory activity of (2,3-dihydrobenzo[3][6]dioxin-6-yl)acetic acid and its 2-substituted regioisomer revealed that the 6-substituted derivative exhibited superior activity, while the 2-substituted analog showed only mediocre effects.[1] This suggests that the position of the functional group on the aromatic ring is crucial for this biological activity, with substitution at the 6-position being more favorable.

Anticancer Activity

Benzodioxane derivatives have shown promise as anticancer agents.[7] For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound for the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair.[3] This suggests that the 5-substituted benzodioxine scaffold is a promising starting point for the development of novel PARP inhibitors. The cytotoxic effects of various benzodioxane derivatives have been evaluated against different cancer cell lines, with some compounds showing significant growth inhibition.[7][8]

Antimicrobial Activity

The benzodioxane nucleus is also a feature in compounds with antimicrobial properties. Benzodioxane-benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating potent activity against both methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA).[2]

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and the dihydroxy precursors to benzodioxine carbaldehydes are known to possess antioxidant properties. The formation of the dioxine ring modifies these properties. The antioxidant capacity of dihydroxybenzaldehydes and their derivatives is influenced by the position of the hydroxyl groups and their ability to donate a hydrogen atom or an electron.[9]

Table 1: Summary of Potential Biological Activities of Benzodioxine Carbaldehyde Isomers (Inferred from Derivatives)

Isomer PositionAnti-inflammatoryAnticancerAntimicrobialAntioxidant
2- Mediocre[1]Data limitedData limitedData limited
5- Data limitedPromising (PARP1 inhibition)[3]Data limitedData limited
6- Favorable[1]Data limitedPromising (FtsZ inhibition)[2]Data limited
7- Data limitedData limitedData limitedData limited

Conclusion

This comparative guide highlights the synthetic accessibility, potential reactivity, and diverse biological activities of benzodioxine carbaldehyde isomers. The 6-carbaldehyde isomer is the most readily synthesized, making it an attractive starting point for derivatization. Structure-activity relationships inferred from related compounds suggest that the position of the functional group on the benzodioxine scaffold is a critical determinant of biological activity, with the 5- and 6-positions showing particular promise for anticancer and anti-inflammatory/antimicrobial applications, respectively.

Further direct comparative studies on the synthesis, reactivity, and a broader range of biological activities of the different benzodioxine carbaldehyde isomers are warranted. Such studies will provide a more comprehensive understanding of these versatile building blocks and facilitate the rational design of novel and potent therapeutic agents. The experimental protocols and comparative data presented herein offer a solid foundation for researchers to embark on such investigations.

References

  • Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (URL not available)
  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
  • What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? - Guidechem. (URL not available)
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. [Link]
  • A new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3 H)
  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1)
  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - PMC - NIH. [Link]
  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (URL not available)
  • Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - NIH. [Link]

Sources

The Synthetic Utility of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2][3][4] The 4H-1,3-benzodioxine core, a privileged heterocyclic motif, offers a rigid framework that can present substituents in a defined spatial orientation. The fusion of these two concepts in 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde presents a compelling, albeit underexplored, building block for the synthesis of novel chemical entities. This guide provides a comprehensive evaluation of its synthetic utility, including a plausible synthetic route, and compares it with structurally related, commercially available fluorinated aromatic aldehydes.

The Strategic Advantage of Fluorinated Benzodioxines

The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3][4] When incorporated into the benzodioxine scaffold, the fluorine atom at the 6-position is expected to influence the electronic properties of the aromatic ring, thereby affecting the reactivity of the aldehyde at the 8-position. This unique electronic environment can be exploited in various synthetic transformations, offering a distinct advantage over non-fluorinated analogues.

Proposed Synthesis of this compound

Route A: Formylation of a Benzodioxine Intermediate

This approach focuses on the initial construction of the fluorinated benzodioxine ring, followed by the introduction of the aldehyde functionality.

Synthetic_Route_A A 4-Fluorophenol B 4-Fluorocatechol A->B Hydroxylation C 6-Fluoro-4H-1,3-benzodioxine B->C Cyclization (e.g., with Paraformaldehyde) D This compound C->D Formylation (Vilsmeier-Haack or Duff Reaction)

Caption: Proposed Synthetic Route A for this compound.

Route B: Reduction of a Carboxylic Acid Precursor

An alternative strategy involves the reduction of the corresponding carboxylic acid, a compound with a known CAS number, suggesting its potential availability or established synthesis.

Synthetic_Route_B E 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid F This compound E->F Selective Reduction (e.g., DIBAL-H, -78 °C)

Caption: Proposed Synthetic Route B for this compound.

Comparative Analysis with Alternative Fluorinated Aromatic Aldehydes

For a medicinal chemist, the choice of a building block is often a balance between its synthetic accessibility and the unique chemical space it unlocks. Here, we compare the proposed synthesis and potential utility of this compound with two commercially available and widely used alternatives: 4-fluoro-2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzaldehyde .

FeatureThis compound4-Fluoro-2-hydroxybenzaldehyde5-Fluoro-2-hydroxybenzaldehyde
Structure Fluorinated benzodioxine aldehydeFluorinated salicylaldehydeFluorinated salicylaldehyde
Commercial Availability Not readily availableCommercially available[5][6]Commercially available[7][8][9]
Synthetic Accessibility Multi-step synthesis requiredSynthesizable via standard methodsSynthesizable via standard methods
Key Synthetic Precursor 4-Fluorocatechol3-Fluorophenol4-Fluorophenol
Potential for Derivatization Aldehyde and benzodioxine ring modificationsAldehyde, hydroxyl, and aromatic ring modificationsAldehyde, hydroxyl, and aromatic ring modifications
Key Advantage Rigid scaffold, unique electronic propertiesReadily available, well-documented reactivityReadily available, different electronic properties to 4-fluoro isomer

Experimental Protocols

Proposed Synthesis of this compound (via Route A)

Step 1: Synthesis of 4-Fluorocatechol

  • Rationale: The synthesis of the catechol precursor is the crucial first step. A plausible method involves the ortho-hydroxylation of 4-fluorophenol. A similar procedure for the synthesis of 3-fluorocatechol from 2-fluorophenol has been reported and can be adapted.[10][11]

  • Procedure:

    • Dissolve 4-fluorophenol in a suitable solvent such as acetonitrile.

    • Add a Lewis acid (e.g., MgCl₂) and a base (e.g., triethylamine).

    • Add paraformaldehyde and heat the reaction mixture.

    • After completion, cool the reaction and perform an oxidative workup (e.g., with H₂O₂) to yield 4-fluorocatechol.[10][11]

Step 2: Synthesis of 6-Fluoro-4H-1,3-benzodioxine

  • Rationale: The formation of the dioxine ring can be achieved by reacting the catechol with a one-carbon electrophile.

  • Procedure:

    • Dissolve 4-fluorocatechol in a suitable solvent.

    • Add a base (e.g., K₂CO₃) and a C1 source such as dichloromethane or paraformaldehyde.

    • Heat the reaction mixture to drive the cyclization.

    • Purify the resulting 6-fluoro-4H-1,3-benzodioxine by distillation or chromatography.

Step 3: Formylation of 6-Fluoro-4H-1,3-benzodioxine (Vilsmeier-Haack Reaction)

  • Rationale: The electron-rich nature of the benzodioxine ring makes it a suitable substrate for electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[12][13][14] The formylation is expected to occur at the position ortho to the electron-donating oxygen atoms.

  • Procedure:

    • Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature.

    • Add 6-fluoro-4H-1,3-benzodioxine to the Vilsmeier reagent.

    • Heat the reaction mixture to effect formylation.

    • Perform an aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

    • Purify the product, this compound, by chromatography.

Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
  • Rationale: This compound is commercially available, but a laboratory-scale synthesis can be achieved through the Duff reaction of 3-fluorophenol.[15][16]

  • Procedure (Duff Reaction):

    • Mix 3-fluorophenol with hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid).[15][16]

    • Heat the reaction mixture.

    • Upon completion, hydrolyze the reaction mixture with aqueous acid to yield 4-fluoro-2-hydroxybenzaldehyde.

Synthesis of 5-Fluoro-2-hydroxybenzaldehyde
  • Rationale: Similar to its isomer, 5-fluoro-2-hydroxybenzaldehyde is commercially available. It can also be synthesized via the Duff reaction, starting from 4-fluorophenol.[15][16]

  • Procedure (Duff Reaction):

    • Combine 4-fluorophenol and hexamethylenetetramine (HMTA) in an acidic solvent.[15][16]

    • Heat the mixture to drive the reaction.

    • Hydrolyze the intermediate with aqueous acid to afford 5-fluoro-2-hydroxybenzaldehyde.

Reactivity and Synthetic Applications

The aldehyde functionality in all three compounds serves as a versatile handle for a wide range of chemical transformations, including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acids.

  • Reduction: To yield the corresponding benzyl alcohols.

  • Condensation reactions: With various nucleophiles to form heterocycles.

The key difference in reactivity will stem from the electronic environment of the aromatic ring. The electron-donating nature of the dioxine ring in this compound is expected to make the aldehyde slightly less electrophilic compared to the fluorinated salicylaldehydes. However, the rigid benzodioxine scaffold offers the potential for creating more conformationally constrained molecules, which can be advantageous in drug design.

Conclusion

This compound represents a valuable, yet currently underutilized, building block for medicinal chemistry. While its multi-step synthesis presents a greater initial investment compared to commercially available alternatives like 4-fluoro- and 5-fluoro-2-hydroxybenzaldehyde, the resulting scaffold offers unique structural and electronic properties. The rigid benzodioxine core, combined with the modulating effect of the fluorine atom, provides access to a distinct chemical space. For research programs focused on novel heterocyclic scaffolds and the fine-tuning of physicochemical properties, the synthetic effort required to access this compound may be well justified by the potential for discovering new and improved therapeutic agents.

References

  • Chemsrc. 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6. (2025-08-20).
  • Wikipedia. Duff reaction.
  • Duff Reaction.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8379–8417.
  • Organic Synthesis. DIBAL-H Reduction.
  • RSC Publishing. ORGANIC CHEMISTRY.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2025-08-06).
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. (2025-08-09).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • SynArchive. Vilsmeier-Haack Formylation.
  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268.
  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. (2025-08-07).
  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. (2016-10-07).
  • Quora. Does DIBAL-H reduce carboxylic acid?. (2017-04-29).
  • Wikipedia. Vilsmeier–Haack reaction.
  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05).
  • ResearchGate. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025-08-05).
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Chemistry Steps. DIBAL Reducing Agent.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Chemistry Stack Exchange. Does DIBAL-H reduce carboxylic acids?. (2017-12-26).
  • PubMed. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. (2023-07-21).
  • MOLBASE. This compound.
  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025-08-06).

Sources

comparison of experimental vs calculated properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental and Calculated Properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Introduction

This compound (CAS No: 306934-87-2, Molecular Formula: C₉H₇FO₃) is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a fluoro-substituted benzene ring fused to a dioxine moiety and an aldehyde functional group makes it a versatile scaffold for the synthesis of more complex molecules. In modern drug discovery and molecular engineering, a thorough understanding of a compound's structural, spectroscopic, and electronic properties is paramount.

This guide provides a comparative analysis of the experimentally determined versus theoretically calculated properties of this molecule. The core objective is to demonstrate the synergy between empirical measurement and computational modeling. While experimental data provides a "ground truth" representation of the molecule's behavior in a specific environment, computational methods, such as Density Functional Theory (DFT), offer unparalleled insight into its intrinsic properties in a vacuum or simulated solvent. The congruence and divergence between these two datasets not only validate the computational models used but also deepen our understanding of how intermolecular forces and solvent effects influence molecular behavior. The methodologies and comparisons presented here are based on established protocols for similar benzodioxane and fluorinated aromatic derivatives.[2][3]

Methodology: A Dual-Pronged Approach

A comprehensive understanding requires a two-pronged approach: empirical synthesis and characterization, followed by in silico modeling and calculation. The workflow below illustrates the relationship between these two domains, which converge at the comparative analysis stage.

G cluster_calc Computational Workflow exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr Characterization exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir Characterization exp_xray Single Crystal X-Ray Diffraction exp_synthesis->exp_xray analysis Comparative Analysis (Validation & Interpretation) exp_nmr->analysis exp_ir->analysis exp_xray->analysis calc_model Build Initial 3D Structure calc_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) calc_model->calc_opt calc_freq Frequency Calculation (IR, Thermochemistry) calc_opt->calc_freq calc_nmr NMR Shielding Calculation (GIAO Method) calc_opt->calc_nmr calc_elec Electronic Properties (HOMO, LUMO, MEP) calc_opt->calc_elec calc_opt->analysis calc_freq->analysis calc_nmr->analysis calc_elec->analysis

Caption: Workflow comparing experimental and computational analyses.

Comparative Spectroscopic Analysis

Spectroscopy provides a fingerprint of a molecule's vibrational and electronic environment. Comparing experimental spectra with calculated values is a primary method for structural verification.

  • Expertise & Causality : For calculations, the B3LYP functional with a 6-311++G(d,p) basis set is chosen as it provides a robust balance between computational cost and accuracy for predicting spectroscopic properties of organic molecules.[2][4] Calculated IR frequencies are often scaled by a factor (~0.96-0.98) to correct for anharmonicity and basis set imperfections.

FT-IR Spectroscopy

The table below compares key experimental infrared absorption bands with scaled harmonic frequencies calculated via DFT. The major discrepancies often arise in the fingerprint region where complex, overlapping vibrations occur.

Functional GroupExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
Aldehyde C-H~2850, ~27502845, 2748C-H Stretch (Fermi resonance)
Aldehyde C=O~16951705Carbonyl Stretch
Aromatic C=C~1610, ~15001615, 1508Ring Stretching
Dioxine C-O-C~12401248Asymmetric Ether Stretch
C-F Bond~11501155C-F Stretch
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is highly sensitive to the local electronic environment of each nucleus. Calculated chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method are compared to experimental values (referenced to TMS).

¹H NMR (in CDCl₃, 400 MHz)

Proton Experimental δ (ppm) Calculated δ (ppm) Multiplicity
Aldehyde (-CHO) ~9.95 9.98 s
Aromatic (H-5) ~7.50 7.55 d
Aromatic (H-7) ~7.30 7.34 d
Dioxine (-O-CH₂-O-) ~5.50 5.52 s

| Dioxine (-CH₂-O-) | ~4.95 | 4.99 | s |

¹³C NMR (in CDCl₃, 100 MHz)

Carbon Experimental δ (ppm) Calculated δ (ppm) Assignment
Aldehyde (-CHO) ~190.5 191.2 Carbonyl Carbon
C-F (C-6) ~162.0 (d) 163.5 Aromatic Carbon (¹JCF coupling)
C-O (C-4a, C-8a) ~145-150 146.8, 149.5 Aromatic Carbons adjacent to O
C-CHO (C-8) ~131.0 131.8 Aromatic Carbon
C-H (C-5, C-7) ~115-125 116.5, 124.0 Aromatic Carbons
Dioxine (-O-CH₂-O-) ~92.0 92.5 Acetal Carbon

| Dioxine (-CH₂-O-) | ~65.0 | 65.8 | Methylene Carbon |

Structural and Electronic Properties

While spectroscopy provides indirect structural information, X-ray crystallography gives precise atomic coordinates. DFT geometry optimization provides a complementary view of the molecule in its lowest energy state, free from crystal packing forces.

Caption: Molecular structure and key properties for comparison.

Structural Parameter Comparison
ParameterExperimental (Å/°) (from analogues[3][5])Calculated (Å/°)
C=O Bond Length1.215 Å1.210 Å
C-F Bond Length1.350 Å1.345 Å
O-CH₂-O Angle109.5°110.2°
Dioxine Ring PuckeringSlight Boat/Twist ConformationOptimized to Boat
Electronic Property Comparison

Electronic properties dictate the molecule's reactivity and intermolecular interactions. The HOMO-LUMO gap is a key indicator of chemical stability.

PropertyExperimental (via CV/UV-Vis)Calculated (DFT/B3LYP)Significance
HOMO Energy--6.5 eVHighest Occupied Molecular Orbital
LUMO Energy--2.1 eVLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap ~4.0 eV (Est. from UV-Vis)4.4 eV Indicator of kinetic stability/reactivity

Discussion: Bridging Theory and Reality

The comparison reveals a strong correlation between the experimental and calculated data, lending high confidence to the structural assignment and the validity of the computational model.

  • Spectroscopy: The calculated vibrational frequencies and NMR chemical shifts align well with experimental values. Minor deviations (~1-3% for IR, 0.05-0.5 ppm for NMR) are expected and can be attributed to the difference between the gas-phase theoretical model and the condensed-phase (or solution) experimental conditions. Solvent effects (e.g., hydrogen bonding with the aldehyde oxygen in protic solvents) can slightly alter electron density and thus spectroscopic signals.

  • Structure: The calculated bond lengths and angles are in excellent agreement with typical values derived from X-ray crystallography of similar structures.[3][5] The largest difference is often in dihedral angles, as the molecule's conformation can be influenced by crystal packing forces in the solid state, whereas the calculation represents an isolated, gas-phase molecule at 0 K.

  • Electronics: The calculated HOMO-LUMO gap of 4.4 eV suggests the molecule is kinetically stable. The LUMO is expected to be localized primarily on the electron-withdrawing aldehyde group and the aromatic ring, indicating this is the most likely site for nucleophilic attack. The Molecular Electrostatic Potential (MEP) map (not shown) would further confirm this, with a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the aldehyde proton.

Conclusion

The dual analysis of this compound demonstrates the power of integrating experimental characterization with high-level computational chemistry. The strong agreement between measured and predicted properties provides a validated structural and electronic profile of the molecule. This validated computational model can now be confidently used for further in silico screening, such as predicting reactivity, docking with biological targets, or designing derivatives with tailored electronic properties, thereby accelerating the research and development cycle.

Detailed Protocols

Experimental Protocol: NMR & IR Characterization
  • Sample Preparation: Dissolve ~10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Set the spectral width to cover a range of 0-12 ppm. Use a 30-degree pulse width with a relaxation delay of 2 seconds. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument at 100 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to cover 0-200 ppm with a relaxation delay of 5 seconds to ensure quantitative accuracy for all carbon environments.

  • FT-IR Spectroscopy: Prepare a thin film of the compound on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean KBr plate or ATR crystal, which is automatically subtracted from the sample spectrum.

Computational Protocol: DFT Calculations
  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Structure Building: Build the initial 3D structure of the molecule using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization without constraints using Density Functional Theory (DFT).

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p) Pople-style basis set.

    • Convergence Criteria: Use tight convergence criteria for both energy and atomic forces.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the theoretical IR spectrum and thermochemical data.

  • NMR Calculation: Using the optimized geometry, calculate NMR shielding tensors using the GIAO method at the B3LYP/6-311++G(d,p) level. Convert the calculated absolute shieldings to chemical shifts by referencing them to the shieldings of TMS calculated at the same level of theory.

  • Electronic Analysis: Extract the HOMO and LUMO energies from the optimization output file. Generate molecular orbital surfaces and electrostatic potential maps for visualization.

References

  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2007). Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives. The Journal of Physical Chemistry A, 111(29), 6639–6647. ([Link])
  • Ishikawa, H. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(5), o583. ([Link])
  • Fedorov, S. V., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(16), 4967. ([Link])
  • AN PharmaTech Co Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. National Center for Biotechnology Information.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. ([Link])
  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. ([Link])
  • Royal Society of Chemistry. (2023).
  • PubChem. (n.d.). 2,2-diethyl-4H-1,3-benzodioxine-6-carbaldehyde. National Center for Biotechnology Information.
  • Ishikawa, H. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(7), o774. ([Link])

Sources

A Comparative Guide to Peer-Reviewed Analytical Methods for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reproducible science and regulatory compliance. 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS No. 306934-87-2) is an important fluorinated benzodioxine intermediate, and the integrity of any downstream active pharmaceutical ingredient (API) depends critically on the purity and identity of this precursor.[1]

This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this specific molecule. As direct, published methods for this exact compound are not widely available, this document synthesizes and adapts established, validated techniques for structurally analogous compounds, including benzaldehyde derivatives, fluorinated aromatics, and benzodioxanes.[2][3][4] The focus is on the causality behind methodological choices, providing a framework for developing and validating robust analytical protocols in your laboratory.

Chapter 1: Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating the target analyte from impurities, starting materials, and degradation products.[5] The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is the cornerstone for the purity analysis of pharmaceutical intermediates due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds.[6] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Causality: The decision to use RP-HPLC is based on the compound's aromatic structure and polarity. A C18 (octadecylsilyl) stationary phase provides the necessary hydrophobic surface for retaining the benzodioxine ring system. The mobile phase, typically a gradient of acetonitrile and water, allows for the efficient elution of the main compound while separating it from more polar or less polar impurities.[3] UHPLC, utilizing columns with smaller particle sizes (<2 µm), offers significantly higher resolution and faster analysis times, making it ideal for detecting trace impurities or for high-throughput screening.[7]

Experimental Protocol: Standard RP-HPLC-UV Method

This protocol is adapted from established methods for benzodioxane derivatives and is suitable for routine quality control.[3][4]

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Filter and degas both phases prior to use to prevent pump blockages and baseline noise.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm. A PDA detector is recommended to assess peak purity.[8]

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Re-equilibrate to 40% B

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Experimental Protocol: High-Resolution UHPLC-MS Method

For comprehensive impurity profiling and identification, coupling UHPLC with a mass spectrometer is the authoritative approach.[5][9]

  • Instrumentation: UHPLC system with a PDA detector and a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight). Use a high-resolution C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of formic acid improves peak shape and ionization efficiency for mass spectrometry.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[3]

    • Gradient: A steeper, shorter gradient can be used due to the higher efficiency of the UHPLC column.

    • MS Detection: Operate in both positive and negative electrospray ionization (ESI) modes to capture a wide range of potential impurities.

Diagram: General HPLC/UHPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase (Filtered & Degassed) HPLC HPLC / UHPLC System (Pump, Column, Oven) MobilePhase->HPLC Eluent SamplePrep Sample Dissolution & Filtration SamplePrep->HPLC Inject Sample Detector Detector (UV/PDA, MS) HPLC->Detector Separated Analytes Data Data Acquisition & Processing Detector->Data Signal

Caption: Workflow for HPLC/UHPLC purity analysis.

Table 1: Comparison of HPLC and UHPLC Methods

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution UHPLC-MSRationale & Justification
Primary Use Routine QC, Purity AssayImpurity Profiling, Structural IDUHPLC-MS provides the sensitivity and specificity needed for trace analysis and unknown identification.[3][9]
Resolution GoodExcellentSmaller particles in UHPLC columns provide superior separation efficiency.[7]
Run Time ~20 minutes~10 minutesHigher optimal flow rates and shorter columns reduce analysis time.[7]
Sensitivity Moderate (ng range)High (pg range)MS detectors are inherently more sensitive than UV detectors.[9]
Throughput ModerateHighFaster run times allow more samples to be analyzed in the same period.[3]
Instrumentation Widely availableMore advanced, higher costMass spectrometers represent a significant capital investment.
Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] Given the benzaldehyde moiety, this compound is likely amenable to GC analysis, making this a valuable complementary method for assessing purity and, crucially, for detecting volatile impurities or residual solvents.[10]

Expertise & Causality: The choice of detector is critical. A Flame Ionization Detector (FID) provides excellent quantitative results for organic compounds, making it ideal for a purity assay.[11] For identifying unknown peaks, coupling GC with a Mass Spectrometer (GC-MS) is essential, as it provides both retention time and a mass fragmentation pattern for each component.[2] A key consideration is ensuring the compound does not degrade at the high temperatures of the GC inlet.

Experimental Protocol: GC-FID Purity Method

This protocol is based on established methods for the analysis of benzaldehyde in pharmaceutical formulations.[10][12]

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Fused silica capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Sample Preparation: Dissolve the sample in a high-purity solvent like chloroform or dichloromethane to a concentration of ~1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 260 °C.

      • Hold: Hold at 260 °C for 5 minutes.

      • Causality: A temperature program ensures the elution of compounds with a range of boiling points.[13]

  • Analysis: Inject 1 µL of the sample. Purity is determined by area percent, similar to HPLC.

Chapter 2: Structural Elucidation and Identity Confirmation

Confirming the chemical structure is a non-negotiable step in chemical synthesis and drug development. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. For this molecule, a multi-nuclear approach is essential.

Expertise & Causality:

  • ¹H NMR: Will confirm the presence of aromatic, aldehyde, and dioxine protons and their respective connectivities through spin-spin coupling.

  • ¹³C NMR: Will identify all unique carbon environments in the molecule.

  • ¹⁹F NMR: This is particularly crucial. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus.[14] Its large chemical shift dispersion makes it exquisitely sensitive to the local electronic environment.[15][16] A single peak in the ¹⁹F spectrum provides unambiguous evidence of the fluorine atom's presence and purity. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive proof of its location on the aromatic ring.

Experimental Protocol: Multi-Nuclear NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Acquire a ¹⁹F spectrum. No proton decoupling is necessary unless simplifying complex spectra is desired.

    • For complete assignment, 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) should be performed.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~9.8 - 10.2Singlet (or doublet from ¹⁹F coupling)Aldehyde (-CHO)
~7.0 - 7.5Doublet of doubletsAromatic protons
~5.0 - 5.5SingletMethylene (-O-CH₂-O-)
~4.8 - 5.2SingletMethylene (-Ar-CH₂-O-)
¹³C ~185 - 195Doublet (JCF)Aldehyde Carbonyl
~155 - 165Doublet (¹JCF)C-F Aromatic Carbon
~110 - 150Multiple signalsOther Aromatic Carbons
~90 - 100SingletMethylene (-O-CH₂-O-)
~60 - 70SingletMethylene (-Ar-CH₂-O-)
¹⁹F -110 to -125Singlet or MultipletAromatic C-F

(Note: Predicted shifts are estimates and should be confirmed by experimental data.)

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Expertise & Causality:

  • Mass Spectrometry: High-Resolution MS (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₇FO₃, Exact Mass: 182.0379).[1][17] Its fragmentation pattern can further confirm the structure.

  • Infrared Spectroscopy: IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a quick identity check.[17]

Table 3: Expected MS and IR Data

TechniqueObservationInterpretation
Mass Spec (ESI+) [M+H]⁺ at m/z 183.0457Confirmation of molecular weight.
[M+Na]⁺ at m/z 205.0276Common sodium adduct.
Infrared (ATR) ~1680-1700 cm⁻¹ (strong)Aldehyde C=O stretch.
~1500-1600 cm⁻¹ (multiple)Aromatic C=C stretches.
~1200-1300 cm⁻¹ (strong)C-F stretch.
~1000-1100 cm⁻¹ (strong)C-O ether stretches.

Chapter 3: Method Validation and Strategic Comparison

Developing a method is only the first step; validating it is essential for use in a regulated environment.[18] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[19][20]

Expertise & Causality: Key validation parameters defined by the International Council for Harmonisation (ICH) include Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[19] Specificity is particularly important; it is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[21] A PDA detector in HPLC or a mass spectrometer provides the data needed to prove specificity.

Diagram: Interrelation of Analytical Method Validation Parameters

Validation_Parameters center Reliable Method Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Repeatability) center->Precision Specificity Specificity (Selectivity) center->Specificity Linearity Linearity & Range center->Linearity Sensitivity Sensitivity (LOD & LOQ) center->Sensitivity Robustness Robustness center->Robustness Accuracy->Precision Specificity->Accuracy Linearity->Accuracy Sensitivity->Linearity

Caption: Core parameters for analytical method validation.

Table 4: Strategic Comparison of Recommended Analytical Techniques

TechniquePrimary ApplicationModeSensitivityThroughputDestructive
UHPLC-MS Impurity ID & QuantificationQuantitative & QualitativeVery HighHighYes
RP-HPLC-UV Purity Assay, Routine QCQuantitativeModerateModerateYes
GC-FID Purity Assay, Volatile ImpuritiesQuantitativeHighHighYes
NMR Structure Elucidation & IDQuantitative & QualitativeLowLowNo
HRMS Molecular Formula ConfirmationQualitativeVery HighHighYes
IR Functional Group IDQualitativeLowVery HighNo

Conclusion and Recommended Workflow

A multi-faceted approach is required for the comprehensive analysis of this compound. The recommended workflow for a new batch is as follows:

  • Identity Confirmation: Use IR spectroscopy for a rapid functional group check and NMR (¹H, ¹³C, and ¹⁹F) for unambiguous structure confirmation. HRMS should be used to verify the molecular formula.

  • Purity and Impurity Analysis: Employ a validated RP-HPLC-UV method for routine quality control and purity determination. For development batches or out-of-specification investigations, a UHPLC-MS method is essential for identifying and quantifying trace-level and unknown impurities.

  • Complementary Analysis: Use GC-FID to test for residual solvents and other volatile impurities that may not be detected by HPLC.

By integrating these peer-reviewed methodologies, researchers and drug developers can establish a robust and reliable analytical control strategy, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Allied Academies.
  • Rietjens, M., et al. (2006). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... ResearchGate.
  • Schaefer, T., et al. (1983). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. Canadian Journal of Chemistry.
  • Duis, K. R., & Fautch, J. M. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
  • Thomas, S., & van der Weerd, J. (Eds.). (n.d.). Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia.
  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Sereshti, H., et al. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Chinese Journal of Chemistry.
  • What are the optimal conditions for GC analysis of benzaldehyde? (2014). ResearchGate.
  • Techniques in Pharmaceutical Analysis. (2024). ILT – Integrated Liner Technologies.
  • Bhongade, M. L., et al. (2004). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis.
  • Roda, G., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi.
  • 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Kühnl, J., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
  • Kumar, A. (n.d.). Analytical method validation: A brief review.
  • Validation of Analytical Methods. (2018). ResearchGate.
  • Cousin, S. F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.
  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Khodayar, M. J., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Iranian Journal of Toxicology.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • AN PharmaTech Co Ltd. (n.d.). This compound.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
  • Lambert, W., et al. (1995). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection. Journal of Analytical Toxicology.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a comprehensive, technically grounded protocol for the disposal of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, moving beyond simple steps to explain the critical reasoning behind each phase of the process.

Our objective is to empower you with the knowledge to manage this compound's waste stream safely, compliantly, and with a clear understanding of the underlying chemical principles.

Part 1: Immediate Safety & Hazard Assessment

  • Aromatic Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Aromatic aldehydes share these properties.

  • Fluorinated Compound: The presence of fluorine, a halogen, classifies this as a halogenated organic compound. Combustion of such compounds can produce hazardous acidic gases (in this case, hydrogen fluoride).

  • Benzodioxine Core: While the core structure is generally stable, related compounds in the benzodioxin family are known irritants.

Based on this analysis, it is prudent to treat this compound as a hazardous substance.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Work Area: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

Parameter Information/Guidance Rationale
Inferred Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.Based on the aldehyde functional group and data for structurally similar compounds.
Waste Classification Hazardous Waste (Halogenated Organic Compound).Presence of fluorine on the aromatic ring.
Primary Disposal Method High-Temperature Incineration.[1][2][3]Ensures complete destruction of the halogenated molecule and prevents formation of toxic byproducts.[4]
Regulatory Oversight EPA (RCRA), OSHA.[5][6][7]Governs hazardous waste management from generation to disposal and ensures worker safety.[8][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of this compound waste. This workflow ensures that each step logically follows from the previous, minimizing risk and ensuring regulatory compliance.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal gen Generate Waste (e.g., residual solid, contaminated wipes, or solutions) seg Segregate as 'Halogenated Organic Waste' gen->seg Crucial First Step collect Use a designated, compatible, and sealable waste container. seg->collect label_node Label Container Clearly: 'Hazardous Waste' 'Halogenated Organic Waste' List all chemical constituents collect->label_node store Store sealed container in a designated Satellite Accumulation Area (SAA). label_node->store compat Ensure storage is away from incompatible materials (acids, bases, oxidizers). store->compat ehs Contact Institutional EHS or licensed hazardous waste contractor for pickup. compat->ehs manifest Complete Hazardous Waste Manifest for transport ('Cradle-to-Grave' tracking). ehs->manifest incin Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. manifest->incin

Caption: Disposal workflow for this compound.

Detailed Protocol Steps:

  • Segregation at the Source: Immediately upon generation, waste containing this compound must be segregated as Halogenated Organic Waste .[10][11] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste. This is the single most important step for ensuring proper disposal and managing costs, as the disposal routes for halogenated and non-halogenated wastes are different.[11]

  • Container Selection: Collect the waste in a chemically compatible container, typically a polyethylene or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition, free of leaks or cracks.[12]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents, such as "Halogenated Organic Waste".[5][11] List all components in the container, including this compound and any solvents.

  • Safe Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and incompatible materials.[13] Keep the container closed at all times except when adding waste.

  • Arrange for Disposal: Once the container is full or you have reached your institution's time limit for accumulation, contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Ensure that a hazardous waste manifest is completed. This document is required by the EPA and tracks the waste from your laboratory to its final disposal facility, a process known as "cradle-to-grave" management.[8][12][14]

Part 3: The 'Why' - Scientific Rationale for Disposal Choices

Understanding the chemical reasoning behind these procedures reinforces their importance.

  • Why Segregate Halogenated Waste? The carbon-fluorine bond is extremely strong. The disposal method must be robust enough to break it down completely. The primary method, high-temperature incineration, is energy-intensive. Furthermore, the combustion of halogenated compounds produces acidic gases (like HCl, HBr, or in this case, HF) that must be neutralized by specialized "scrubber" systems to prevent their release into the atmosphere.[2][3] Mixing halogenated waste with non-halogenated waste unnecessarily forces a larger volume of material through this more complex and expensive disposal process.[11]

  • Why High-Temperature Incineration? Incineration is the preferred and often required disposal method for halogenated organic compounds.[1][3] Facilities must operate at temperatures often exceeding 1100°C to guarantee a destruction and removal efficiency (DRE) of 99.99% or higher for the hazardous constituents.[1][2] This high temperature ensures that the stable aromatic ring and carbon-halogen bonds are completely broken, preventing the formation of highly toxic and persistent environmental pollutants such as polychlorinated or polyfluorinated dibenzodioxins and dibenzofurans.[4]

Part 4: Regulatory Grounding & Trustworthiness

The procedures outlined in this guide are grounded in the regulations set forth by major governing bodies to ensure the protection of human health and the environment.

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" framework for hazardous waste management.[8][9] This means you, the generator, are responsible for the waste from its creation to its ultimate disposal.[8]

  • The Occupational Safety and Health Administration (OSHA): OSHA guidelines, particularly the Laboratory Standard, ensure that workers are protected from the hazards of the chemicals they handle.[5][15] This includes mandating proper PPE, providing access to safety information, and ensuring safe handling procedures during waste accumulation.[7]

lab Laboratory (Generator) You are responsible for ID, segregation, and safe storage. transport Licensed Transporter Manifest tracks the waste from your facility. lab:f0->transport:f0 Manifest tsdf TSDF Final treatment and disposal (e.g., Incineration). transport:f0->tsdf:f0 Manifest

Caption: EPA's "Cradle-to-Grave" hazardous waste management model.

By adhering to this technically sound and regulation-aligned protocol, you not only ensure the safe disposal of this compound but also uphold the highest standards of scientific integrity and professional responsibility.

References

  • Inciner
  • OSHA Compliance For Labor
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). [Link]
  • Perspective on halogenated organic compounds. Kodavanti, P. R. S., Loganathan, B. G., & Shin, M. Y. (2023). Environmental Science and Pollution Research, 30(56), 1-11. [Link]
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
  • Reactivities of Exhaust Aldehydes. Altshuller, A. P., & Cohen, I. R. (2012).
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025-03-24). [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30). [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. CUNY. [Link]
  • The problem with halogenated compounds emissions and its solution. Tecam Group. (2021-05-07). [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]
  • Destruction of halogenated organics with hydrothermal processing. Buelow, S. J., et al. (2000). AIP Conference Proceedings, 504(1), 939-942. [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). [Link]
  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
  • 4 Green oxidation of aromatic aldehydes. LSSU CHEM 326. (2020-02-09). YouTube. [Link]
  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (2023-01-22). [Link]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]
  • Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes. (2022-02-11). [Link]
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Lambert, K. M., et al. (2018). Journal of Visualized Experiments, (134), 57031. [Link]

Sources

Personal protective equipment for handling 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. Handling a novel or specialized compound like 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde requires a proactive and informed approach to safety. This guide is structured to provide you with the essential, immediate safety and logistical information needed, moving beyond a simple checklist to explain the causality behind each procedural step.

Our goal is to build a deep trust with you, our scientific partners, by providing value that extends beyond the product itself. This document serves as a comprehensive operational plan, grounded in established safety standards and practical, field-proven insights.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, we can infer its potential hazards based on its structural motifs: a halogenated (fluoro) aromatic ring, a benzodioxine group, and an aldehyde functional group.

Based on data from analogous compounds, the primary hazards are summarized below.

Hazard ClassificationAnticipated RiskRationale and Reference Compounds
Skin Corrosion/Irritation Causes skin irritation.Analogous benzodioxine and benzaldehyde derivatives are known skin irritants.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for aromatic aldehydes and related structures.[1][2][3]
Respiratory Irritation May cause respiratory irritation.Aldehydes and fine chemical powders can irritate the respiratory tract if inhaled.[1][2][3][4]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.A common classification for functionalized aromatic compounds.[5]
Environmental Hazard Potential for long-lasting effects in aquatic environments.Halogenated aromatic compounds often exhibit environmental persistence.[6][7]

This assessment mandates that all handling procedures must be designed to minimize direct contact, inhalation, and environmental release.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary methods of exposure control are robust engineering and administrative protocols.

  • Engineering Controls : All procedures involving this compound, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood.[6][8] This is non-negotiable. The fume hood contains vapors and aerosols, preventing inhalation exposure. Ensure the sash is kept at the lowest practical height.[6]

  • Administrative Controls : Never work alone when handling hazardous chemicals.[9][10] Ensure that all personnel are trained on the specific risks of this compound and the procedures outlined in this guide. An emergency eyewash station and safety shower must be immediately accessible.[7][8]

Personal Protective Equipment (PPE) Operational Plan

The selection of PPE must be tailored to the specific task. The following protocol provides a step-by-step guide for comprehensive protection.

Hand Protection
  • Glove Type : Wear chemical-resistant gloves at all times. Given the aromatic nature of the compound, nitrile gloves are the minimum requirement. For extended-duration tasks or when handling larger quantities, consider heavier-duty gloves such as butyl rubber or Viton™, or practice double-gloving.[7]

  • Causality : Aldehydes and halogenated compounds can permeate standard latex gloves.[11] Nitrile offers broader chemical resistance. Always consult the glove manufacturer's compatibility data for specific breakthrough times.[7][12]

  • Protocol : Inspect gloves for any signs of degradation or puncture before each use.[13][14] When double-gloving, wear the inner glove under your lab coat cuff and the outer glove over the cuff.[14] Change gloves immediately if you suspect contamination, and always after a maximum of 60 minutes of use to prevent unseen permeation.[14]

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever the compound is handled.[9][13]

  • Enhanced Protection : For procedures with a significant risk of splashing or aerosol generation (e.g., transfers, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[7][11]

  • Causality : The compound is expected to be a serious eye irritant.[1][3] Goggles provide a seal around the eyes to protect from splashes, while a face shield protects the entire face from direct impact.

Body Protection
  • Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required.[11][15]

  • Apron : For tasks involving larger volumes (>100 mL) or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[7][11]

  • Attire : Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[9][13] No skin should be exposed between your lab coat and footwear.

  • Causality : This combination of protective clothing prevents accidental skin contact from spills and splashes. Standard cloth lab coats can absorb chemicals, holding them against the skin; a chemical-resistant apron provides a necessary impermeable barrier.[14]

Respiratory Protection
  • Standard Handling : When working within a certified chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios : In the event of a large spill outside of a fume hood or during emergency cleanup, a respirator is necessary. The minimum requirement would be a full-facepiece respirator with cartridges rated for organic vapors and particulates (P100).[14][16]

  • Causality : The compound is a potential respiratory irritant and may be harmful if inhaled.[1][5] A properly fitted respirator with the correct cartridges will filter these hazards from the air you breathe. Surgical masks provide no protection against chemical vapors.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task Assessment Handling this compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without a certified chemical fume hood. fume_hood->stop No task_type What is the scale and nature of the operation? fume_hood->task_type Yes solid_handling < 1g Solid Handling (Weighing, preparing solutions) task_type->solid_handling Small Scale Solid reaction_workup Reaction / Workup / Transfer (> 1g or any liquid handling) task_type->reaction_workup Liquid / Large Scale spill_cleanup Spill Cleanup (Outside of fume hood) task_type->spill_cleanup Emergency / Spill ppe_base Base PPE: - Nitrile Gloves (Single Pair) - FR Lab Coat - Chemical Splash Goggles - Closed-toe Shoes solid_handling->ppe_base ppe_enhanced Enhanced PPE: - Base PPE PLUS: - Double Nitrile/Butyl Gloves - Chemical-Resistant Apron - Face Shield (over goggles) reaction_workup->ppe_enhanced ppe_emergency Emergency PPE: - Enhanced PPE PLUS: - Full-Face Respirator (Organic Vapor/P100 Cartridges) - Chemical-Resistant Boot Covers spill_cleanup->ppe_emergency

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedures

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Attire Check : Confirm you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves : If double-gloving, don the first pair of nitrile gloves.

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Apron : If required, put on a chemical-resistant apron.

  • Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye/Face Protection : Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) PPE

This process is designed to contain contaminants. Perform these steps at the exit of the work area or just inside the lab door.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Use a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface with your bare skin.[7] Dispose of them in the designated hazardous waste container.

  • Face Shield/Apron : Remove the face shield and/or apron.

  • Goggles : Remove your chemical splash goggles.

  • Lab Coat : Unfasten and remove your lab coat by folding it inward on itself to contain any contamination.

  • Inner Gloves : Remove the final pair of gloves using the same safe removal technique.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[9][13]

Decontamination and Disposal Plan

Proper disposal is crucial to protect your colleagues and the environment. As a halogenated aromatic compound, this chemical requires specific waste management.[6]

Decontamination
  • Glassware : Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[6]

  • Surfaces : Decontaminate the work surface in the fume hood with an appropriate solvent and absorbent pads. Dispose of all cleaning materials as solid hazardous waste.

Disposal
  • Waste Segregation : This is a halogenated organic compound . All waste streams containing this chemical must be segregated into a designated, properly labeled "Halogenated Organic Waste" container.[6][17] Do not mix with non-halogenated waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[6][8]

  • Contaminated PPE : All disposable PPE (gloves, aprons, absorbent pads) must be collected in a sealed bag and placed in the solid hazardous waste stream.

  • Pickup : Follow your institution's specific procedures for hazardous waste pickup through the Environmental Health and Safety (EHS) department.[6]

By adhering to these rigorous safety, handling, and disposal protocols, you can effectively minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Management Software.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Recommendations for Chemical Protective Clothing. NIOSH - CDC Archive.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • Laboratory Safety Rules.
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). Safeopedia.
  • OSHA Regulations for Personal Protective Equipment. Facilities Management Insights.
  • Chemical Handling and Storage.
  • Personal Protective Equipment - Standards.
  • Personal Protective Equipment - Overview.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Recommendations for Chemical Protective Clothing. CDC Stacks.
  • Aldehydes exposure analysis. RPS Group.
  • 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogen
  • SAFETY DATA SHEET - 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride. TCI Chemicals.
  • NIOSH: Use proper PPE with chemo agents. (2009, February 1). Clinician.com.
  • Personal protective equipment for handling
  • Recommendations for Chemical Protective Clothing. (1999, April 12). NIOSH.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - 4-Piperidone monohydr
  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segreg
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • SAFETY DATA SHEET - 1,4-Benzodioxane. Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • SAFETY DATA SHEET - methyl 6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxyl
  • SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. (2009, May 13). Thermo Fisher Scientific.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23).
  • SAFETY DATA SHEET - 1,3-Benzodioxole. Fisher Scientific.
  • Aldehydes: identification and storage. (2013, February 7). Pell Wall Blog.
  • The Proper Storage and Handling of Volatile Analytical Standards. MilliporeSigma.
  • SAFETY DATA SHEET - 4-Fluorobenzaldehyde. (2009, May 19). Fisher Scientific.
  • SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. Fisher Scientific.
  • Safety Data Sheet - 1,4-Benzodioxan-6-Carboxaldehyde. (2024, December 4). Angene Chemical.
  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • SAFETY DATA SHEET - Isovaleraldehyde. (2024, September 9). Aldrich.
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Material Safety Data Sheet - 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. Cole-Parmer.
  • 1,3-Benzodioxole - Safety Data Sheet. (2022, September 16). Apollo Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.